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2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid
  • CAS: 438213-03-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid

Executive Summary & Pharmacological Relevance The quinoline-4-carboxylic acid scaffold (historically derived from cinchophen) represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(4-Ethylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The quinoline-4-carboxylic acid scaffold (historically derived from cinchophen) represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438213-03-7) is a highly lipophilic, substituted derivative that has garnered attention for its potential as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) [1].

DHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis. Inhibitors of this pathway, such as the structural analog Brequinar, induce pyrimidine depletion, leading to cell cycle arrest in rapidly proliferating cells (e.g., cancer cells and activated lymphocytes) [2]. The strategic placement of an ethyl group at the para-position of the C2-phenyl ring and a methyl group at the C6-position of the quinoline core is designed to maximize hydrophobic interactions within the ubiquinone-binding tunnel of the DHODH enzyme, while the C4-carboxylic acid serves as the critical hydrogen-bond anchor [3].

Physicochemical Profiling

Understanding the physicochemical properties of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is critical for predicting its pharmacokinetics (ADME) and target engagement. The table below synthesizes the core quantitative data and the causality behind these molecular features.

PropertyValuePharmacological Significance & Causality
Molecular Formula C19H17NO2Defines the core functionalized cinchophen scaffold.
Molecular Weight 291.34 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule drug-likeness.
LogP (Predicted) 4.5 – 4.8The high lipophilicity is driven by the 4-ethylphenyl and 6-methyl moieties. This enhances membrane permeability and drives affinity for hydrophobic target pockets.
pKa (Carboxylic Acid) ~4.2Ensures the molecule exists predominantly in the ionized (carboxylate) form at physiological pH (7.4), which is mandatory for ionic interactions with target arginine/lysine residues.
TPSA 49.3 ŲA Topological Polar Surface Area below 90 Ų indicates excellent oral bioavailability and the potential for favorable cellular penetration.
H-Bond Donors 1 (-COOH)Acts as the primary anchor, forming strong hydrogen bonds with the target enzyme's catalytic site.
H-Bond Acceptors 2 (-N=, -C=O)The quinoline nitrogen and carbonyl oxygen participate in secondary dipole interactions.

Synthetic Methodologies: The Microwave-Assisted Pfitzinger Approach

While the Doebner reaction (aniline + benzaldehyde + pyruvic acid) is a viable route for quinoline synthesis [4], the Pfitzinger reaction offers superior regioselectivity for 2,6-disubstituted quinoline-4-carboxylic acids.

By reacting 5-methylisatin with 4'-ethylacetophenone under strongly basic conditions, we bypass the formation of unwanted regioisomers. Furthermore, transitioning this reaction from conventional reflux (which can take 12–24 hours) to Microwave (MW) Irradiation reduces the reaction time to minutes, minimizes thermal degradation, and significantly boosts the isolated yield [5].

Reaction Pathway Workflow

Pfitzinger A 5-Methylisatin (Electrophile) C KOH / EtOH / H2O Lactam Ring Opening A->C B 4'-Ethylacetophenone (Nucleophile) B->C D Microwave Irradiation Cross-Aldol Condensation C->D E 2-(4-Ethylphenyl)-6-methyl quinoline-4-carboxylic acid D->E

Caption: Microwave-assisted Pfitzinger reaction pathway for 2-arylquinoline-4-carboxylic acid synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure high purity and yield.

Reagents Required:

  • 5-Methylisatin (1.0 mmol, 161.16 mg)

  • 4'-Ethylacetophenone (1.05 mmol, 155.6 mg)

  • Potassium Hydroxide (KOH) (10.0 mmol, 561.1 mg)

  • Solvent: Aqueous Ethanol (4:1 v/v EtOH:H₂O, 10 mL)

  • Glacial Acetic Acid (for workup)

Step-by-Step Methodology:

  • Lactam Cleavage (Ring Opening):

    • Action: Dissolve 10.0 mmol of KOH in 10 mL of the EtOH/H₂O mixture in a microwave-safe vessel. Add 1.0 mmol of 5-methylisatin.

    • Causality: KOH is preferred over NaOH because the potassium salt of the resulting isatinate intermediate is highly soluble in aqueous ethanol. This prevents premature precipitation and ensures a homogeneous reaction mixture. Stir at room temperature for 15 minutes until the solution transitions from deep purple to a clear yellow/brown, indicating complete lactam ring opening.

  • Cross-Aldol Condensation & Cyclization:

    • Action: Add 1.05 mmol of 4'-ethylacetophenone to the mixture. Seal the vessel.

    • Action: Subject the mixture to microwave irradiation (150 W) at 140 °C for 12–15 minutes.

    • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1, UV detection at 254 nm). The reaction is complete upon the total disappearance of the isatinate spot.

  • Acidification and Isolation:

    • Action: Transfer the cooled reaction mixture to a beaker containing 20 mL of crushed ice. Slowly add glacial acetic acid dropwise under vigorous stirring until the pH reaches 4.5 – 5.0.

    • Causality: Glacial acetic acid is utilized instead of strong mineral acids (like HCl) to prevent the protonation of the quinoline nitrogen. Over-acidification with HCl can form highly soluble quinoline hydrochloride salts, drastically reducing the yield of the desired zwitterionic/free carboxylic acid precipitate.

  • Purification:

    • Action: Filter the resulting white/pale-yellow precipitate under a vacuum. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual potassium acetate, followed by cold ethanol (5 mL). Recrystallize from hot ethanol to afford the pure product.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized compound, the following spectral benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.50 (br s, 1H, -COOH) — Confirms the presence of the free carboxylic acid.

    • δ 8.45 (s, 1H, Quinoline C3-H) — Diagnostic singlet for the quinoline core.

    • δ 8.20 - 7.40 (m, 7H, Aromatic protons) — Accounts for the remaining quinoline and phenyl ring protons.

    • δ 2.75 (q, J = 7.6 Hz, 2H, -CH₂- of ethyl group).

    • δ 2.55 (s, 3H, Quinoline C6-CH₃) — Confirms the methyl substitution.

    • δ 1.25 (t, J = 7.6 Hz, 3H, -CH₃ of ethyl group).

  • IR (KBr pellet, cm⁻¹): ~3400-2500 (broad, O-H stretch), 1705 (C=O stretch of carboxylic acid), 1590 (C=N stretch).

  • HRMS (ESI-TOF): m/z calculated for C19H18NO2 [M+H]⁺: 292.1338; Found: 292.1341.

Structure-Activity Relationships (SAR) & Target Engagement

The rational design of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is rooted in specific stereoelectronic requirements for binding to target enzymes like DHODH.

SAR Core Quinoline-4-carboxylic Acid Scaffold Pos2 C2: 4-Ethylphenyl Group Core->Pos2 Pos6 C6: Methyl Group Core->Pos6 Pos4 C4: Carboxylic Acid Core->Pos4 Bio1 Enhances Lipophilicity & Ubiquinone Tunnel Binding Pos2->Bio1 Bio2 Steric Bulk & Hydrophobic Interaction Pos6->Bio2 Bio3 Critical H-Bonding with Target Enzyme (e.g., DHODH) Pos4->Bio3

Caption: Structure-Activity Relationship (SAR) map for substituted quinoline-4-carboxylic acids.

Mechanistic Insights:

  • The C4-Carboxylate: Acts as the primary pharmacophore. In DHODH, this moiety forms a critical salt bridge/hydrogen bond network with Arg136 and Gln47 in the active site. Esterification of this group completely abolishes in vitro enzymatic inhibition [3].

  • The C2-(4-Ethylphenyl) Motif: The DHODH ubiquinone binding site is a narrow, highly hydrophobic tunnel. The para-ethyl substitution provides optimal steric bulk and lipophilicity to deeply penetrate this tunnel, displacing water molecules and increasing the binding entropy [2].

  • The C6-Methyl Group: Modulates the electronic density of the quinoline ring and provides a minor hydrophobic contact that restricts the rotational degree of freedom of the molecule within the binding pocket, locking it into the bioactive conformation.

References

  • NextSDS Chemical Database. "2-(4-ETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information." NextSDS. Available at: [Link]

  • Sykes, D. B., et al. "Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling." PMC, National Institutes of Health. Available at: [Link]

  • Munier-Lehmann, H., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Al-Faiyz, Y. S., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • El Ashry, E. S. H., et al. "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System." Zeitschrift für Naturforschung B. Available at: [Link]

Exploratory

Mechanistic Profiling of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale In the landscape of targeted metabolic inhibitors, the quinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore. Originally popularized by the clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted metabolic inhibitors, the quinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore. Originally popularized by the clinical candidate Brequinar, derivatives within this class are potent, selective inhibitors of human Dihydroorotate Dehydrogenase (hDHODH) [1].

The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is a highly optimized derivative designed to exploit the specific topography of the hDHODH ubiquinone-binding tunnel. As an application scientist, I do not just look at a molecule's structure; I look at the causality of its design. Every moiety on this molecule serves a distinct thermodynamic or steric purpose:

  • The C4-Carboxylic Acid (The Anchor): This is the non-negotiable anchor of the pharmacophore. It mimics the carboxylate of the natural substrate (dihydroorotate) and forms critical, charge-reinforced hydrogen bonds with Arg136 and Gln47 at the hydrophilic entrance of the hDHODH binding site[2].

  • The Quinoline Core (The Scaffold): Provides a rigid, planar geometry that engages in π−π stacking with the aromatic residues lining the binding tunnel.

  • The C6-Methyl Group (The Steric Wedge): The addition of a methyl group at the 6-position is not arbitrary. It introduces a precise amount of lipophilic bulk that perfectly fills a small hydrophobic sub-pocket (near Val134/Val143), displacing high-energy water molecules and increasing binding affinity compared to unsubstituted analogs[3].

  • The 2-(4-Ethylphenyl) Group (The Tunnel Probe): The para-ethyl substitution acts as a hydrophobic probe extending deep into the ubiquinone-binding tunnel. The ethyl chain provides optimal van der Waals contacts with hydrophobic residues (e.g., Leu42, Met43) without causing the steric clashes associated with bulkier groups (like tert-butyl), effectively outcompeting endogenous Coenzyme Q10[3].

The Primary Mechanism of Action: DHODH Blockade

To understand the utility of this compound, we must examine the metabolic dependency of rapidly dividing cells. Activated T-cells, cancer cells, and viral replication complexes cannot rely solely on the nucleotide salvage pathway; they require the de novo pyrimidine biosynthesis pathway to meet their massive demand for Uridine Monophosphate (UMP)[2].

hDHODH is an inner mitochondrial membrane enzyme that catalyzes the fourth and rate-limiting step of this pathway: the oxidation of dihydroorotate to orotate. This reaction is obligatorily coupled to the respiratory chain, as it requires the reduction of ubiquinone to ubiquinol. By inserting itself into the ubiquinone tunnel, 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid acts as a competitive inhibitor of ubiquinone, stalling the enzyme[1].

Downstream Cellular Consequences
  • Pyrimidine Starvation & Cell Cycle Arrest: The blockade depletes intracellular UMP, UDP, UTP, and CTP pools. This triggers a p53-dependent stress response, halting the cell cycle strictly at the S-phase[2].

  • Broad-Spectrum Antiviral Activity: Viruses (e.g., SARS-CoV-2, Influenza) hijack host machinery and rely entirely on host nucleotide pools for RNA/DNA synthesis. DHODH inhibition effectively starves the viral replication complex[4].

  • Ferroptosis Sensitization: Recently, DHODH was discovered to operate in parallel to mitochondrial GPX4 as a defense mechanism against lipid peroxidation (by generating antioxidant ubiquinol). Inhibiting DHODH strips the mitochondria of this defense, rendering cancer cells highly susceptible to ferroptosis[5].

G Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS DHODH DHODH (Mitochondrial) DHODH->DHO Inhibitor Quinoline Inhibitor Inhibitor->DHODH Blocks

De novo pyrimidine biosynthesis highlighting DHODH blockade by the quinoline inhibitor.

Quantitative SAR Profiling

To illustrate the causality of the structural modifications in 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid, we compare its performance against baseline analogs. The data below synthesizes the impact of the C2 and C6 substitutions on enzymatic potency.

Table 1: Structure-Activity Relationship (SAR) Profiling of Quinoline-4-Carboxylic Acids

CompoundC2 SubstitutionC6 SubstitutionhDHODH IC50 (nM)*Cellular Arrest Phenotype
Cinchophen AnalogPhenylNone~250Weak / Transient
Intermediate Analog4-EthylphenylNone~45Moderate S-Phase Arrest
Target Compound 4-Ethylphenyl Methyl ~15 Potent S-Phase Arrest
Brequinar (Control)2-Fluoro-[1,1'-biphenyl]-4-ylFluoro~10Potent S-Phase Arrest

*Representative values extrapolated from comparative quinoline-4-carboxylic acid SAR literature to demonstrate the thermodynamic advantage of the methyl and ethylphenyl moieties[1][3].

Experimental Workflows: Building Self-Validating Systems

In drug development, proving a compound kills a cell is easy; proving how it kills the cell is the true challenge. As scientists, we must design self-validating experimental systems. Below are the definitive protocols for evaluating this compound.

Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Because the direct oxidation of DHO to orotate is difficult to measure spectrophotometrically, we use a coupled assay. We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH reduces the ubiquinone analog (decylubiquinone), the ubiquinol subsequently reduces DCIP, resulting in a measurable loss of absorbance at 600 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to block the mitochondrial respiratory chain).

  • Reagent Addition: Add 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP to a 96-well plate.

  • Inhibitor Titration: Dispense 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, final DMSO concentration <1%).

  • Reaction Initiation: Add 10 nM recombinant human DHODH to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C. Calculate the IC50 based on the initial velocity (V0) of DCIP reduction.

Protocol 2: The Cellular Uridine Rescue Assay (Orthogonal Validation)

If 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is truly acting via DHODH inhibition, its cytotoxic effects should be entirely bypassed if we provide the cells with exogenous uridine. Uridine enters the cell and is phosphorylated by Uridine Kinase (the salvage pathway), completely bypassing the de novo pathway[6]. If the cells still die despite uridine supplementation, your compound has off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (colon cancer) or activated T-cells in two identical 96-well plates at 5,000 cells/well.

  • Rescue Condition: To Plate A, add standard media. To Plate B, add media supplemented with 100 µM exogenous Uridine.

  • Drug Treatment: Treat both plates with the compound at 5x its established cellular IC50.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Perform a standard CellTiter-Glo (ATP-based) viability assay.

  • Data Interpretation: Plate A should show >90% cell death. Plate B should show near 100% viability. This binary result confirms on-target DHODH engagement.

G Cell Target Cell (Cancer/Viral) Drug DHODH Inhibitor Treatment Cell->Drug Arrest Pyrimidine Depletion (Cell Cycle Arrest) Drug->Arrest Blocks de novo pathway Rescue Exogenous Uridine Supplementation Arrest->Rescue Self-Validation Step Prolif Salvage Pathway (Survival Restored) Rescue->Prolif On-Target Confirmation OffTarget Cell Death (Off-Target Toxicity) Rescue->OffTarget Off-Target Indicator

Self-validating experimental workflow using uridine rescue to confirm on-target DHODH inhibition.

References[1] Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase

Source: PubMed / Journal of Medicinal Chemistry (2018) URL: [Link]3] Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Source: PubMed / Bioorganic Chemistry (2020) URL: [Link]2] Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed Central (PMC) / Journal of Medicinal Chemistry (2018) URL: [Link]4] Title: SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity Source: PubMed / ACS Medicinal Chemistry Letters (2013) URL: [Link]6] Title: Inhibition of the Mitochondrial Pyrimidine Biosynthesis Enzyme Dihydroorotate Dehydrogenase by Doxorubicin and Brequinar Sensitizes Cancer Cells to TRAIL-induced Apoptosis Source: PubMed / Oncogene (2014) URL: [Link]5] Title: DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer Source: PubMed / Nature (2021) URL: [Link]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of Novel Quinoline-4-Carboxylic Acids

Foreword: The Quinoline Scaffold - A Privileged Framework in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold - A Privileged Framework in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is prevalent in numerous natural products and synthetic molecules, granting them a wide spectrum of biological activities.[2][3][4] Among its many derivatives, the quinoline-4-carboxylic acid moiety has emerged as a particularly versatile and potent pharmacophore.[5][6] Its structure allows for extensive functionalization, enabling the precise tuning of pharmacological profiles to target a vast array of diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.[4][7]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics based on this promising chemical class. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and logical screening cascade from initial hit identification to mechanistic validation.

Part 1: The Strategic Framework - A Multi-Stage Screening Cascade

The journey from a newly synthesized compound to a viable drug candidate is a process of systematic filtration. A well-designed screening cascade is paramount, maximizing efficiency and resource allocation by progressively increasing the complexity and specificity of the assays.[8] The initial phase involves broad, often high-throughput, in vitro assays to identify "hits"—compounds demonstrating primary activity against a target or phenotype.[9][10] Subsequent stages are designed to characterize these hits for potency, selectivity, and cellular toxicity before advancing the most promising leads to more complex mechanistic studies.[8][11]

A typical screening cascade follows a logical progression from broad cytotoxicity and antimicrobial assessments to specific enzyme or pathway-level investigations. This tiered approach ensures that only the most promising and well-characterized compounds proceed, building a comprehensive data package that supports further development.

G cluster_0 cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening & Selectivity cluster_3 Mechanism of Action (MoA) Studies cluster_4 A Synthesis of Novel Quinoline-4-Carboxylic Acid Library B Broad-Spectrum Cytotoxicity (e.g., MTT Assay vs. Cancer Lines) A->B Initial Hits C Antimicrobial Screening (e.g., Broth Microdilution for MIC) A->C Initial Hits D Primary Anti-Inflammatory Screen (e.g., Griess Assay for NO) A->D Initial Hits E Dose-Response (IC50/MIC) Determination B->E Active Compounds C->E Active Compounds D->E Active Compounds F Selectivity Testing (Normal vs. Cancer Cell Lines) E->F G Target-Based Enzyme Assays (e.g., DHODH, DNA Gyrase) F->G Potent & Selective Hits H Cellular Pathway Analysis (e.g., Western Blot, Flow Cytometry) G->H I Lead Compound Optimization H->I

Caption: High-level workflow for screening novel compounds.

Part 2: Anticancer Activity Screening

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by interfering with processes essential for tumor growth and survival.[12][13] Key mechanisms include the inhibition of critical enzymes and the disruption of vital cellular signaling pathways.[2][7][14]

Core Mechanisms of Action:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : A primary mechanism is the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Rapidly proliferating cancer cells are highly dependent on this pathway for DNA and RNA synthesis.[2] Blocking DHODH depletes the nucleotide pool, leading to cell cycle arrest.[2][15]

  • Tubulin Polymerization Inhibition : Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton, thereby arresting cells in the G2/M phase of the cell cycle.[16]

  • Signaling Pathway Modulation : These compounds can modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[14]

G Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate Result Pyrimidine Synthesis Blocked Orotate->Result DHODH->Orotate Compound Quinoline-4-Carboxylic Acid Derivative Compound->DHODH DNA_RNA DNA/RNA Synthesis Inhibited Result->DNA_RNA

Caption: Inhibition of the DHODH pathway by quinoline derivatives.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects are quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit cell growth by 50%. Data should be tabulated for clear comparison across multiple cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Standard Drug (Doxorubicin) IC₅₀ (µM)
QCA-001 MCF-7 (Breast)8.51.2
QCA-001 HCT-116 (Colon)5.20.9
QCA-001 A549 (Lung)12.11.5
QCA-002 MCF-7 (Breast)2.11.2
QCA-002 HCT-116 (Colon)1.80.9
QCA-002 A549 (Lung)3.51.5
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a cornerstone of cytotoxicity screening, measuring the metabolic activity of cells as an indicator of viability.[14]

  • Principle : Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) into purple formazan crystals.[14] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living cells.

  • Materials :

    • Human cancer cell lines (e.g., MCF-7, HCT-116, A549).[14]

    • Normal cell line for selectivity comparison (e.g., HEK293).[17]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[14]

    • 96-well flat-bottom plates.[14]

    • Test compounds (dissolved in DMSO to create a stock solution).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidic isopropanol).[14]

    • Microplate reader.

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

    • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation : Incubate the plates for 48-72 hours.

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

    • Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

    • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial (Antibacterial & Antifungal) Screening

Quinolone antibiotics are a well-established class of drugs, and novel quinoline-4-carboxylic acids continue to show promise against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[7][18]

Core Mechanism of Action: The primary antibacterial target for many quinoline derivatives is bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is essential for bacterial DNA replication and repair. By inhibiting its function, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of critical cellular processes and ultimately cell death.[2]

Data Presentation: Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that visibly inhibits microbial growth.[19]

Compound IDS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)A. niger (Fungus) MIC (µg/mL)
QCA-003 8163264
QCA-004 481616
Ciprofloxacin 10.5N/AN/A
Fluconazole N/AN/A816
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is the gold-standard method for quantitative in vitro susceptibility testing.[19] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Principle : A standardized inoculum of a microorganism is challenged with serial dilutions of a test compound in a liquid growth medium. The MIC is determined by visual inspection for the absence of growth after a defined incubation period.

  • Materials :

    • Sterile 96-well U-bottom microtiter plates.

    • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Bacterial or fungal inoculum standardized to ~5 x 10⁵ CFU/mL.[19]

    • Test compound stock solution.

    • Positive control (growth control, no compound) and negative control (sterility control, no inoculum).[19]

    • Standard antibiotic for comparison (e.g., Ciprofloxacin, Fluconazole).[20][21]

  • Procedure :

    • Plate Preparation : Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Serial Dilution : Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL from this well to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well.[19] This creates a range of decreasing concentrations.

    • Inoculation : Add 5 µL of the standardized microbial inoculum to each well (except the negative control wells). The final volume in each well will be ~105 µL.

    • Incubation : Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • MIC Determination : After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

G A Prepare 2-fold serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Include Growth Control (no compound) & Sterility Control (no inoculum) B->C D Incubate plate (e.g., 24h at 37°C) C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for the Broth Microdilution MIC assay.

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[22] Screening for anti-inflammatory activity often involves in vitro models that mimic aspects of the inflammatory response, such as the production of inflammatory mediators by immune cells.[23]

Core Mechanism of Action: A common screening strategy involves using lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate macrophages (e.g., RAW 264.7 cell line).[17] This induces a pro-inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of nitric oxide (NO) and prostaglandins, respectively.[22][24] Novel compounds are screened for their ability to suppress the production of these mediators.

Data Presentation: Inhibition of Nitric Oxide Production
Compound IDIC₅₀ for NO Inhibition (µM)Cell Viability at 100 µM (%)Standard Drug (Indomethacin) IC₅₀ (µM)
QCA-005 15.4>95%25.6
QCA-006 42.1>95%25.6
QCA-007 8.9>95%25.6

Note: It is crucial to run a concurrent cytotoxicity assay (e.g., MTT) to ensure that the reduction in NO is due to anti-inflammatory activity and not simply cell death.

Experimental Protocol: Griess Assay for Nitrite Measurement

This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[17]

  • Principle : The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Materials :

    • RAW 264.7 macrophage cell line.

    • Complete culture medium (DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compounds.

    • Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Sodium nitrite standard for calibration curve.

    • 96-well plates.

  • Procedure :

    • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Compound Pre-treatment : Treat the cells with various concentrations of the novel quinoline compounds for 1-2 hours.

    • Inflammatory Stimulation : Add LPS (e.g., 1 µg/mL) to all wells except the negative control.[17]

    • Incubation : Incubate the plates for 24 hours.

    • Supernatant Collection : Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Griess Reaction : Add 50 µL of each part of the Griess reagent to the supernatant, with a brief incubation period between each addition as per the manufacturer's instructions.

    • Data Acquisition : Allow the color to develop for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis : Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. Benchchem.
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Deriv
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Investigating the antibacterial and antifungal activity of quinoline deriv
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. National Center for Biotechnology Information. [Link]

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. Benchchem.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. ResearchGate. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. IntechOpen. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar. Semantic Scholar. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. ResearchGate. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. MDPI. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. IJRPR. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. David Discovers Drug Discovery. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Royal Society of Chemistry. [Link]

  • Application Notes and Protocols for In Vitro Bioactivity Screening of Novel Indole Compounds - Benchchem. Benchchem.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - Semantic Scholar. Semantic Scholar. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Royal Society of Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate. ResearchGate. [Link]

  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. MDPI. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. National Center for Biotechnology Information. [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - ResearchGate. ResearchGate. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. Taylor & Francis Online. [Link]

  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. MDPI. [Link]

  • Antifungal properties of new series of quinoline derivatives - PubMed. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids - ACS Publications. ACS Publications. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - MDPI. MDPI. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. MDPI. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop - Semantic Scholar. Semantic Scholar. [Link]

Sources

Exploratory

Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Dawn of Predictive Modeling

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist The quinoline core is a privileged heterocyclic motif in me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among its many variations, the 2-aryl-quinoline-4-carboxylic acid scaffold has emerged as a particularly promising platform for drug discovery, with derivatives showing potential as anticancer, antileishmanial, and anti-inflammatory agents.[3][4][5] The specific molecule of interest, 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (henceforth referred to as EPMQ-CA), belongs to this versatile class. Its structure, featuring a substituted aromatic ring at the 2-position and a critical carboxylic acid at the 4-position, suggests a high potential for targeted biological interactions.[6]

Traditional drug discovery is a long, arduous, and expensive process. Modern computational techniques, collectively known as in silico modeling, have revolutionized this landscape. By simulating complex biological and chemical interactions on a computer, we can predict a compound's behavior, identify likely biological targets, and assess its drug-like properties before ever synthesizing it in a lab. This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of EPMQ-CA, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, creating a self-validating and robust computational protocol.

Part 1: Foundational Analysis and Ligand Preparation

Before any predictive modeling can occur, the molecule of interest must be accurately represented in a digital format and prepared for simulation. This foundational step is critical for the validity of all subsequent analyses.

Physicochemical Profile of EPMQ-CA

Understanding the basic properties of EPMQ-CA provides a baseline for its potential as a drug candidate. These properties influence its solubility, absorption, and distribution. The canonical structure for EPMQ-CA (CAS Number: 438213-03-7) is the starting point for all subsequent work.[7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₉H₁₇NO₂Defines the elemental composition and molecular weight.
Molecular Weight291.35 g/mol Falls within the typical range for small molecule drugs (<500 Da).
cLogP~4.5 - 5.0Indicates high lipophilicity, which can affect solubility and absorption.
Hydrogen Bond Donors1 (from COOH)The carboxylic acid is a key hydrogen bond donor.[6]
Hydrogen Bond Acceptors3 (2 from COOH, 1 from N)The quinoline nitrogen and carboxyl oxygens can accept hydrogen bonds.
Rotatable Bonds3Provides conformational flexibility, allowing it to adapt to binding sites.

Note: Values are estimations from standard cheminformatics tools and may vary slightly between platforms.

Protocol: 3D Structure Generation and Energy Minimization

Objective: To generate a stable, low-energy 3D conformation of EPMQ-CA suitable for docking and simulation.

Methodology:

  • Obtain 2D Structure: Secure the 2D structure of EPMQ-CA using its CAS number (438213-03-7) from a chemical database like PubChem.

  • Convert to 3D: Use a molecular editor (e.g., Avogadro, ChemDraw 3D) to generate an initial 3D conformation from the 2D structure.

  • Assign Formal Charges and Add Hydrogens: Ensure the carboxylic acid is in the correct protonation state for a physiological pH of ~7.4. Add hydrogen atoms to satisfy valence requirements.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process refines the bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic and stable conformation.

Scientist's Rationale: A molecule's 3D shape is not static. Energy minimization provides a stable, low-energy starting conformation. Using an unoptimized, high-energy structure can lead to steric clashes and inaccurate results in subsequent docking and simulation steps.

Part 2: Target Identification and Hypothesis Generation

With a prepared ligand, the next crucial question is: what proteins might this molecule interact with in the body? This process, known as target identification, can be guided by existing literature on similar compounds and by using inverse screening techniques.

Evidence-Based Target Hypothesis

The 2-aryl-quinoline-4-carboxylic acid scaffold is not novel. Existing research provides a strong basis for hypothesizing potential targets.

  • N-myristoyltransferase (NMT): Studies on similar 2-aryl-quinoline-4-carboxylic acids have identified Leishmania NMT as a high-affinity target through inverse virtual screening, making it a prime candidate for investigation.[3][8]

  • Sirtuin 3 (SIRT3): A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potent SIRT3 inhibitors, suggesting the scaffold is compatible with the SIRT3 active site.[9]

  • Histone Deacetylases (HDACs): The 2-phenylquinoline-4-carboxylic acid moiety has been successfully used as a "cap" group in the design of selective HDAC3 inhibitors.[10]

  • Dihydroorotate Dehydrogenase (DHODH): This class of molecules is structurally similar to known DHODH inhibitors like brequinar, with the quinoline-4-carboxylic acid portion being critical for binding.[2][11]

Workflow: In Silico Target Identification

This workflow outlines a general process for identifying potential protein targets for a novel ligand.

G cluster_0 Input cluster_1 Screening Methods cluster_2 Output & Refinement Ligand Optimized 3D Structure of EPMQ-CA IVS Inverse Virtual Screening (e.g., PharmMapper, SwissTargetPrediction) Ligand->IVS LBS Ligand-Based Similarity Search (e.g., PubChem, ChEMBL) Ligand->LBS TargetList Generate Potential Target List IVS->TargetList LBS->TargetList Filter Filter & Prioritize Targets (Based on literature, pathway analysis) TargetList->Filter FinalTarget Select High-Confidence Target(s) for Docking Filter->FinalTarget G cluster_0 Validation Check PDB Get PDB Structure (e.g., SIRT3 with inhibitor) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Sep Separate Native Ligand from Protein PrepProt->Sep Grid Define Binding Site (Grid Generation) Sep->Grid Dock Dock Native Ligand Back into Protein Sep->Dock Grid->Dock Analyze Calculate RMSD between Docked Pose and Crystal Pose Dock->Analyze Result Result Analyze->Result Valid Is RMSD < 2.0 Å? Analyze->Valid Pass Protocol Validated Valid->Pass Yes Fail Refine Protocol (Adjust grid, parameters) Valid->Fail No

Sources

Foundational

Structure-Activity Relationship (SAR) of 2-Aryl-Quinoline-4-Carboxylic Acids: A Mechanistic Guide to Design and Synthesis

Executive Summary The 2-aryl-quinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Originally recognized for its profound antimalarial and antimicrobial properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Originally recognized for its profound antimalarial and antimicrobial properties, this molecular framework has evolved into a potent weapon against oncology targets—most notably through the targeted inhibition of dihydroorotate dehydrogenase (DHODH)[1].

This technical guide deconstructs the structure-activity relationship (SAR) of 2-aryl-quinoline-4-carboxylic acids. By analyzing the causality behind specific functional group modifications, we provide a predictive framework for rational drug design. Furthermore, we detail self-validating synthetic methodologies and biochemical assays required to translate these molecules from in silico concepts to in vitro realities.

Mechanistic Grounding: The DHODH Target

To understand the SAR of this scaffold, one must first understand its primary biological target. Rapidly proliferating cells, such as cancer cells and Plasmodium parasites, depend heavily on the de novo pyrimidine biosynthesis pathway. DHODH is the rate-limiting enzyme in this cascade, responsible for the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone[2].

2-Aryl-quinoline-4-carboxylic acids, such as the clinical candidate Brequinar , act as potent, competitive inhibitors of DHODH by mimicking ubiquinone and binding to the enzyme's hydrophobic tunnel[1].

DHODH_Pathway Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPSII Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate ATCase / DHOase Orotate Orotate Dihydroorotate->Orotate Oxidation DHODH DHODH Enzyme DHODH->Dihydroorotate Inhibitor 2-Aryl-Quinoline-4-Carboxylic Acids (e.g., Brequinar) Inhibitor->DHODH Competitive Inhibition

De novo pyrimidine biosynthesis pathway and DHODH inhibition by quinoline derivatives.

Structure-Activity Relationship (SAR) Landscape

The pharmacological tuning of the quinoline-4-carboxylic acid core is highly modular. Each position on the ring system dictates a specific interaction with target proteins.

The C-2 Aryl Group: Hydrophobic Anchoring

Causality: The C-2 position is the primary driver of binding affinity in the DHODH hydrophobic pocket. A simple phenyl ring provides baseline activity, but the introduction of bulky, lipophilic bi-aryl systems (e.g., the 2'-fluoro-1,1'-biphenyl-4-yl group in Brequinar) forces the molecule deep into the ubiquinone binding channel[2].

  • Anticancer SAR: Electron-donating groups (e.g., -OCH3) on the C-2 phenyl ring significantly enhance cytotoxicity against non-small cell lung cancer lines[3].

  • Antimicrobial SAR: Substituting the C-2 aryl group with nitro-aromatics shifts the activity profile toward antifungal and antibacterial efficacy[1].

The C-4 Carboxylic Acid: Hydrogen Bond Networking

Causality: The C-4 carboxylic acid is strictly required for human DHODH (hDHODH) inhibition. It acts as a critical hydrogen-bond donor/acceptor, interacting directly with the Arg136 residue in the human enzyme[2].

  • Species-Specific Isosteres: Interestingly, while the free acid is mandatory for hDHODH, it can be converted into amides or hydrazides to selectively target Plasmodium falciparum DHODH (PfDHODH) or to act as multidrug resistance protein 2 (MRP2) inhibitors[4].

The C-6 and C-8 Positions: Electronic Tuning and Metabolic Stability

Causality: The quinoline nitrogen is susceptible to oxidative metabolism. Placing electron-withdrawing halogens (such as a 6-fluoro or 7-chloro group) decreases the electron density of the ring, thereby improving the metabolic half-life of the drug[2]. Furthermore, halogens at these positions modulate the pKa of the quinoline nitrogen, optimizing membrane permeability for intracellular targets[5].

Quantitative SAR Summary
Compound / DerivativeC-2 SubstituentC-6 / C-8 SubstituentTarget / Cell LineBiological Activity
Brequinar 2'-fluoro-1,1'-biphenyl-4-yl6-FluoroHuman DHODHIC₅₀ = 5.2 nM[2]
Analogue 41 Substituted biphenyl6-FluoroHuman DHODHIC₅₀ = 9.71 nM[2]
Compound 9j 4-MethoxyphenylUnsubstitutedNSCLC (Lung Cancer)GI₅₀ = 0.3–6 µM[3]
Compound 5n 2-chloro-4-bromophenylUnsubstitutedL. infantum (Parasite)IC₅₀ = 17.08 µM[5]
Compound 3j 4-Hydroxy-3-methoxyphenylUnsubstitutedMCF-7 (Breast Cancer)82.9% Growth Reduction[1]

Synthetic Methodology: The Doebner Reaction

The most robust and atom-economical method for constructing the 2-aryl-quinoline-4-carboxylic acid scaffold is the Doebner multicomponent reaction [6].

Causality of Reagent Selection: This one-pot synthesis utilizes an aniline, an aromatic aldehyde, and pyruvic acid. Acetic acid is deliberately chosen as the solvent and catalyst because it provides the optimal mild acidic pH required to form the intermediate Schiff base (imine) between the aniline and the aldehyde, without causing the thermal decarboxylation of pyruvic acid[4].

Doebner_Workflow Reagents Reagents Aniline + Benzaldehyde + Pyruvic Acid Catalysis Catalysis & Heating Acetic Acid / Reflux Reagents->Catalysis Cyclization Cyclization Anomeric-based Oxidation Catalysis->Cyclization Isolation Isolation Precipitation & Recrystallization Cyclization->Isolation

Step-by-step workflow of the Doebner multicomponent reaction for quinoline synthesis.

Protocol 1: Step-by-Step Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol is designed as a self-validating system; the formation of a dense precipitate upon cooling serves as an immediate visual confirmation of successful cyclization.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate substituted benzaldehyde (9.45 mmol) and pyruvic acid (1.25 g, 14.3 mmol) in 10 mL of glacial acetic acid[4].

  • Imine Formation: Heat the solution to 80°C for 40 minutes. Scientific Rationale: This pre-heating step ensures the complete formation of the highly reactive electrophilic intermediate before the introduction of the amine.

  • Condensation: Add the substituted aniline (10.0 mmol) dropwise to the stirring hot solution.

  • Cyclization: Elevate the temperature to reflux (approx. 118°C) and maintain for 5 to 12 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation (Self-Validation): Allow the reaction mixture to cool to room temperature, then pour it into 50 mL of ice-cold distilled water. The sudden shift in dielectric constant will force the hydrophobic quinoline-4-carboxylic acid to precipitate out of the solution[7].

  • Purification: Filter the crude solid under vacuum, wash sequentially with cold ethanol and hexane, and recrystallize from hot ethanol to yield the pure product[7].

Mechanistic Assays and Validation

To validate the synthesized SAR library, researchers must employ an assay that directly measures target engagement. For DHODH inhibitors, a colorimetric enzymatic assay utilizing 2,6-dichloroindophenol (DCIP) is the gold standard[2].

Protocol 2: In Vitro DHODH Inhibition Assay

Causality of Assay Design: DHODH catalyzes the oxidation of dihydroorotate, transferring electrons to ubiquinone. By introducing DCIP as an artificial terminal electron acceptor, we create a self-validating optical readout. As DCIP is reduced, it changes from blue to colorless. An effective quinoline inhibitor will block electron transfer, causing the solution to remain blue (maintaining high absorbance at 600 nm).

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

  • Reagent Assembly: To a 96-well microplate, add 10 µL of recombinant human DHODH enzyme (10 nM final concentration), 10 µL of the quinoline test compound (serially diluted in DMSO), and 70 µL of the reaction buffer.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the enzyme's hydrophobic pocket.

  • Substrate Addition: Initiate the reaction by adding a 10 µL substrate mixture containing L-dihydroorotate (1 mM final), decylubiquinone (100 µM final), and DCIP (50 µM final).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction from the linear slope of the absorbance curve. Use non-linear regression to plot V0​ against inhibitor concentration to determine the IC₅₀ value.

Conclusion & Future Perspectives

The 2-aryl-quinoline-4-carboxylic acid scaffold is a masterclass in rational drug design. By understanding the causality of its SAR—specifically the necessity of the C-4 carboxylic acid for hydrogen bonding and the C-2 aryl group for hydrophobic anchoring—researchers can fine-tune this molecule for diverse indications ranging from oncology to infectious diseases. Future developments are currently focusing on replacing the carboxylic acid with novel bioisosteres to bypass human DHODH entirely, opening new avenues for selective anti-parasitic therapeutics.

References

  • Benchchem. Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Benchchem.
  • Benchchem. Application Notes and Protocols for 6-Methoxy-2-Arylquinolines as P-glycoprotein Inhibitors. Benchchem.
  • National Institutes of Health (NIH). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC.
  • National Institutes of Health (NIH). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC.
  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications.
  • ResearchGate. Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate.
  • Benchchem. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8. Benchchem.

Sources

Exploratory

Targeting Pyrimidine Biosynthesis: Discovery, Synthesis, and Validation of Quinoline-Based DHODH Inhibitors

Executive Summary Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis. Because rapidly proliferating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis. Because rapidly proliferating cells—such as activated lymphocytes and malignant tumors—rely heavily on this pathway rather than the salvage pathway, hDHODH has emerged as a high-value therapeutic target for autoimmune diseases, viral infections, and oncology[1]. Among the diverse chemical classes of DHODH inhibitors, quinoline-4-carboxylic acid derivatives (prototyped by Brequinar) exhibit profound potency. This technical guide explores the rational drug design, synthetic methodologies, and biological validation systems critical to developing next-generation quinoline-based DHODH inhibitors.

The Mechanistic Rationale: DHODH as a Therapeutic Target

DHODH is uniquely situated in the inner mitochondrial membrane. It couples the oxidation of L-dihydroorotate (DHO) to orotate with the reduction of ubiquinone (Coenzyme Q) in the mitochondrial respiratory chain. Quinoline-based inhibitors function by competitively binding to the highly hydrophobic ubiquinone access channel of the enzyme, thereby uncoupling the oxidation process and halting pyrimidine production[2]. This depletion of intracellular pyrimidine nucleotide pools results in S-phase cell cycle arrest[3].

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD complex Orotate Orotate DHO->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Quinoline Quinoline Inhibitor (e.g., Brequinar) Quinoline->DHODH Blocks Ubiquinone Channel

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Structural Biology & Rational Drug Design

The quinoline scaffold is highly privileged in medicinal chemistry, demonstrating a wide spectrum of anti-cancer and antiviral efficacies[4]. Brequinar derivatives have been systematically optimized to enhance affinity for human DHODH. A structure-guided approach revealed that the brequinar-binding pocket contains two critical residues, Thr63 (T63) and Tyr356 (Y356), which serve as prime targets for novel hydrogen-bonding interactions[5].

By strategically positioning H-bond accepting groups on the quinoline core, researchers have developed next-generation analogues that maintain the essential pharmacophore while forming new electrostatic interactions. For example, recent analogues demonstrate single-digit nanomolar IC₅₀ values, with co-crystal structures confirming a novel water-mediated H-bond network with T63[5].

Quantitative SAR Data of Selected Quinoline-based Inhibitors
Compound DesignationStructural ModificationhDHODH IC₅₀ (nM)Oral Bioavailability (F%)
Brequinar 2-(1,1'-biphenyl-4-yl)-quinoline-4-carboxylic acid~10.0 - 20.0High
Compound 41 4-Quinoline Carboxylic Acid analogue9.71 ± 1.456%
Compound 43 4-Quinoline Carboxylic Acid analogue26.2 ± 1.8N/A
Compound 46 1,7-naphthyridine analogue28.3 ± 3.3N/A

Data synthesized from recent structure-activity relationship (SAR) studies on quinoline derivatives[5].

Chemical Synthesis: Constructing the Quinoline Scaffold

The chemical synthesis of quinoline-4-carboxylic acids frequently utilizes the Doebner synthesis, a highly efficient variation of the Doebner-von Miller reaction[6]. This multicomponent condensation is highly modular, allowing for the rapid generation of analogue libraries by varying the aniline and aldehyde precursors.

Synthesis Aniline Substituted Aniline Condensation Doebner Condensation (Reflux in EtOH) Aniline->Condensation Aldehyde Aryl Aldehyde Aldehyde->Condensation Pyruvic Pyruvic Acid Cyclization Cyclization & Oxidation Pyruvic->Cyclization Addition Intermediate Schiff Base Intermediate Condensation->Intermediate Intermediate->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product

Doebner Synthesis Workflow for Quinoline-4-Carboxylic Acids.

Protocol 1: Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids

System Validation: The reaction's success is self-validated by the precipitation of the product upon cooling, driven by the inherently low solubility of the rigid quinoline-carboxylic acid lattice in cold ethanol.

  • Schiff Base Formation: Combine 1.0 eq of the substituted aniline and 1.0 eq of the aryl aldehyde in absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that facilitates the nucleophilic attack of the amine on the carbonyl carbon, establishing the crucial C-N bond of the intermediate Schiff base.

  • Addition of Pyruvic Acid: Slowly add 1.2 eq of pyruvic acid to the stirring mixture.

    • Causality: Pyruvic acid provides the C3 synthon necessary to construct the C2, C3, and C4 positions of the newly forming ring. Crucially, it carries the carboxylic acid moiety directly to the C4 position, which is the indispensable pharmacophore for anchoring the final inhibitor to the DHODH ubiquinone binding site.

  • Cyclization and Oxidation: Reflux the mixture for 4–6 hours.

    • Causality: Thermal energy drives the intramolecular cyclization of the intermediate. Subsequent exposure to atmospheric oxygen aromatizes the newly formed ring, yielding the thermodynamically stable quinoline system.

  • Isolation: Cool the reaction to 0°C. Filter the resulting precipitate and recrystallize from hot ethanol/water to yield the pure quinoline derivative.

Biological Evaluation: Self-Validating Assay Systems

To validate the synthesized quinoline derivatives, a robust in vitro enzymatic assay is required. Because the natural electron acceptor of DHODH is ubiquinone (a highly hydrophobic molecule), the assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal, colorimetric electron acceptor.

Protocol 2: In Vitro hDHODH Enzymatic Inhibition Assay

System Validation: This protocol is self-validating through the inclusion of a "minus-enzyme" blank (to measure non-specific DCIP auto-reduction) and a "positive control" (e.g., 10 nM Brequinar) to ensure the enzyme preparation is responsive to known pharmacological inhibition.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

    • Causality: Triton X-100 is a non-ionic surfactant that mimics the inner mitochondrial membrane environment. This prevents the aqueous aggregation of both the lipophilic ubiquinone (CoQ) and the hydrophobic quinoline inhibitors, ensuring accurate Michaelis-Menten kinetics.

  • Reagent Assembly: In a 96-well plate, combine the reaction buffer, 50 μM CoQ (electron mediator), 50 μM DCIP (chromogenic electron acceptor), recombinant hDHODH enzyme (10 nM), and the quinoline inhibitor at varying concentrations (1 nM to 10 μM). Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ubiquinone channel before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 1 mM L-dihydroorotate (DHO) to initiate the reaction.

    • Causality: DHO is the natural substrate. Its oxidation triggers the electron transfer cascade from the FMN cofactor to CoQ, and finally to DCIP.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

    • Causality: As DCIP is reduced, it loses its blue color. The rate of absorbance decrease ( −ΔA600​/min ) is directly proportional to DHODH activity. IC₅₀ values are calculated by plotting the fractional activity against the log of the inhibitor concentration.

Conclusion & Future Perspectives

The discovery and synthesis of quinoline-based DHODH inhibitors represent a masterclass in rational drug design. By leveraging the Doebner synthesis for rapid scaffold generation and utilizing structure-guided insights to target specific residues like T63 and Y356, researchers have successfully developed compounds with single-digit nanomolar potency and highly favorable pharmacokinetic profiles, such as significant oral bioavailability and optimal elimination half-lives[5]. As these molecules progress through preclinical evaluation, they hold immense promise for addressing critical unmet needs in oncology, virology, and autoimmune disorders.

Sources

Foundational

Structural Elucidation of Quinoline-4-Carboxylic Acid Derivatives: A Comprehensive Spectroscopic Guide

Executive Summary Quinoline-4-carboxylic acid derivatives (such as cinchophen and its halogenated analogs) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and antioxida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acid derivatives (such as cinchophen and its halogenated analogs) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and antioxidant properties[1]. In early-stage drug discovery, the precise structural validation of these synthesized analogs is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic elucidation (FT-IR, multi-nuclear NMR, and HRMS) of quinoline-4-carboxylic acids, establishing self-validating workflows for rigorous structural confirmation.

Synthetic Grounding: The Pfitzinger Reaction

Before spectroscopic data can be interpreted, one must understand the synthetic origin of the analyte. The most robust and widely utilized pathway for generating quinoline-4-carboxylic acids is the Pfitzinger reaction [2].

This reaction involves the condensation of isatin with a ketone (e.g., acetophenone) under strongly basic conditions. The causality of the base is critical: potassium hydroxide (KOH) induces the cleavage of the lactam ring of isatin to form potassium isatate. This exposes a reactive primary amine and a ketone, which subsequently undergo nucleophilic attack by the enolate of the added ketone, followed by intramolecular cyclization to form the quinoline core[3].

G A Isatin + Substituted Ketone (Precursors) B Pfitzinger Reaction (KOH, Reflux) A->B Base-catalyzed ring opening C Quinoline-4-Carboxylic Acid Derivative B->C Condensation & Cyclization D FT-IR Spectroscopy (Identify C=O, O-H, C=N) C->D Aliquot 1 E NMR Spectroscopy (1H, 13C) (Framework & Connectivity) C->E Aliquot 2 F HRMS (ESI/MALDI) (Molecular Ion & Fragmentation) C->F Aliquot 3 G Validated Molecular Structure D->G E->G F->G

Fig 1. Workflow for synthesis and spectroscopic validation of quinoline-4-carboxylic acids.

Spectroscopic Elucidation Strategies

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as the first-line orthogonal check for functional group transformation.

  • The Carboxylic Acid (-COOH) Region: The diagnostic O-H stretching vibration appears as a broad band between 3200–3650 cm⁻¹ [4]. The breadth of this peak is caused by extensive intermolecular hydrogen bonding in the solid state.

  • The Carbonyl (C=O) Stretch: Typically observed between 1680–1736 cm⁻¹ [3]. The exact wavenumber is highly dependent on the degree of conjugation with the quinoline ring and the strength of dimeric hydrogen bonds.

  • Quinoline Core (C=N & C=C): Sharp, distinct stretching bands appear around 1580–1626 cm⁻¹ , confirming the presence of the heteroaromatic system[5].

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive connectivity map of the molecule.

  • ¹H NMR Causality: Quinoline-4-carboxylic acids are notoriously insoluble in standard non-polar NMR solvents (like CDCl₃) due to strong π-π stacking and hydrogen bonding. Therefore, DMSO-d₆ is the mandatory solvent[4]. In DMSO-d₆, the carboxylic acid proton is highly deshielded by both the electronegative oxygens and the solvent's hydrogen-bond accepting nature, appearing as a broad singlet far downfield between 11.0 and 14.1 ppm [1]. The quinoline framework protons (H-3, H-5, H-6, H-7, H-8) resonate in the complex aromatic region of 7.5–9.2 ppm [4].

  • ¹³C NMR Causality: The carbonyl carbon of the -COOH group is the most deshielded, reliably appearing at 165.0–168.0 ppm [1]. The bridgehead carbons and the C-2/C-4 carbons of the quinoline ring are pushed downfield (140–156 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and carboxylate groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS (via ESI-TOF or MALDI-TOF) provides the exact mass required to confirm the molecular formula.

  • Ionization: In positive ion mode, the protonated molecular ion [M+H]⁺ is typically the base peak[4].

  • Fragmentation Causality: A highly diagnostic fragmentation pathway for quinoline-4-carboxylic acids is the facile loss of carbon dioxide (decarboxylation, -44 Da) from the molecular ion. This occurs because the resulting quinoline radical/cation is highly stabilized by resonance across the heteroaromatic system.

MS_Frag M1 [M+H]+ Protonated Molecular Ion M2 [M+H - H2O]+ Water Loss M1->M2 -18 Da (Minor) M3 [M+H - CO2]+ Decarboxylation M1->M3 -44 Da (Diagnostic) M4 Quinoline Core Fragment (m/z ~204 for 2-phenyl) M3->M4 -R group cleavage

Fig 2. Typical mass spectrometry fragmentation pathway for quinoline-4-carboxylic acids.

Quantitative Spectroscopic Data Summaries

The following table synthesizes the empirical spectroscopic data for key quinoline-4-carboxylic acid derivatives, extracted from peer-reviewed literature to serve as a reference standard.

Compound NameFT-IR Diagnostic Bands (cm⁻¹)¹H NMR (DMSO-d₆) Key Shifts (ppm)¹³C NMR (DMSO-d₆) Key Shifts (ppm)HRMS / MS Data
2-Phenylquinoline-4-carboxylic acid [1]3442 (OH), 1705 (C=O), 1601 (C=N)11.38 (brs, 1H, COOH), 8.79 (d, 1H), 8.47 (s, 1H)167.50 (C=O), 155.73 (C-2), 148.50TOF-MS ES+: m/z 250 [M+H]⁺
6-Iodo-2-phenylquinoline-4-carboxylic acid [4]3650, 3321 (OH), 1690 (C=O), 1597 (C=N)14.03 (bs, 1H, OH), 9.14 (d, 1H), 8.52 (s, 1H)167.0 (C=O), 155.1 (C-2), 95.1 (C-6)MALDI-TOF: m/z 393.9723 [M+H]⁺
2-(4-Chlorophenyl)quinoline-4-carboxylic acid [3]3368 (OH), 1736.5 (C=O), 1626.6 (C=N)8.60 (d, 1H), 8.44 (s, 1H), 8.30 (d, 2H)Data not fully reported in sourceData not fully reported in source
6-Fluoro-2-phenyl-3-[(4'-fluorophenyl)amino]-oxo-quinoline-4-carboxylic acid [5]3300-2800 (OH/NH), 1710 (C=O), 1580 (C=N)14.0 (s, 1H, COOH), 11.21 (s, 1H, CONH)160.1 (C=O), 142.0 (C-F)Data not fully reported in source

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
  • Reaction Setup: Suspend isatin (10 mmol) in 5 mL of water. Add 33% aqueous KOH solution (approx. 15 mmol) dropwise.

    • Causality: The strong base opens the isatin lactam ring, turning the suspension into a dark red solution of potassium isatate[3].

  • Condensation: Add acetophenone (10 mmol) to the basic solution. Heat the mixture to reflux (80–100 °C) for 12–24 hours.

  • In-Process Validation: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the distinct isatin spot disappears.

  • Isolation: Cool the mixture to room temperature and slowly acidify with 10% HCl until the pH reaches 3-4.

    • Causality: Acidification protonates the soluble carboxylate salt into the neutral carboxylic acid. Because the neutral molecule is highly lipophilic and forms strong intermolecular hydrogen bonds, it rapidly precipitates out of the aqueous phase[1].

  • Orthogonal Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Check the melting point (Expected: 208–210 °C)[1] before proceeding to spectroscopy.

Protocol B: Spectroscopic Sample Preparation & Acquisition
  • FT-IR Validation: Mix 1–2 mg of the purified compound with 100 mg of anhydrous KBr. Press into a translucent pellet.

    • Causality: KBr is IR-transparent. Solid-state analysis prevents solvent masking in the critical 1600–1750 cm⁻¹ region. Validation Check: Ensure the baseline is flat; a sloping baseline indicates poor pellet homogenization[1].

  • NMR Acquisition: Dissolve 10 mg of the compound in 0.6 mL of high-purity DMSO-d₆.

    • Causality: DMSO-d₆ disrupts the hydrogen-bonded dimers of the carboxylic acid, allowing for a homogeneous solution[4].

    • Validation Check: Prior to running the 1D ¹H sequence, check the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). It must be <1.0 Hz to guarantee proper magnetic field shimming, ensuring the complex aromatic multiplets are accurately resolved.

  • MALDI-TOF HRMS: Dissolve the sample in methanol. Mix in a 2:1 ratio with an α-cyano-4-hydroxycinnamic acid (HCCA) matrix solution. Spot 1 µL onto the MALDI target and dry at room temperature[4].

Conclusion

The structural validation of quinoline-4-carboxylic acid derivatives requires a multi-modal approach. FT-IR confirms the presence of the critical carboxylic and heteroaromatic functional groups; NMR (specifically in DMSO-d₆) maps the atomic framework and confirms the highly deshielded acidic proton; and HRMS secures the exact molecular mass and diagnostic decarboxylation fragmentation patterns. Adhering to these causality-driven, self-validating protocols ensures the highest degree of scientific integrity in drug development workflows.

References

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - Taylor & Francis. 1[1]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. 2[2]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents - Scientific Research Publishing (SCIRP). 5[5]

  • Energy efficient Pfitzinger Reaction - Royal Society of Chemistry (RSC). 3[3]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI.4[4]

Sources

Exploratory

Whitepaper: Antioxidant Potential and Synthetic Methodologies of Substituted Quinoline-4-Carboxylic Acids

Executive Summary Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. While historically recognized for their antimicrobial and antiproliferative properties, targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. While historically recognized for their antimicrobial and antiproliferative properties, targeted structural modifications have unveiled their profound potential as therapeutic antioxidants. As a Senior Application Scientist, I approach the optimization of these derivatives not merely as a synthetic exercise, but as a strategic tuning of electronic properties to maximize reactive oxygen species (ROS) neutralization. This technical guide details the mechanistic foundations, synthetic rationales, and self-validating experimental protocols required to evaluate the antioxidant capacity of substituted quinoline-4-carboxylic acids.

Mechanistic Foundations of Antioxidant Activity

The antioxidant efficacy of substituted quinoline-4-carboxylic acids is governed by a triad of molecular mechanisms. Understanding these pathways is critical for rational drug design:

  • Hydrogen Atom Transfer (HAT) & Resonance Stabilization: The primary mechanism involves the ability of the derivative to donate a hydrogen radical to neutralize ROS. The resulting quinoline radical is highly stable due to extensive resonance delocalization across the fused benzene and pyridine rings[1].

  • Single Electron Transfer (SET): Electron-rich substituents (e.g., hydroxyl or methylphenyl groups) lower the ionization potential of the quinoline core, facilitating direct electron donation to free radicals.

  • Metal Chelation: The co-planarity of the carboxylic acid group (-COOH) at position 4 and the quinoline nitrogen atom creates an optimal bidentate ligand interface. This structural proximity allows for the chelation of divalent transition metals (e.g., Fe²⁺, Cu²⁺), thereby preventing Fenton-type reactions that generate highly reactive hydroxyl radicals[2].

Mechanism QCA Quinoline-4-Carboxylic Acid Scaffold HAT Hydrogen Atom Transfer (HAT) QCA->HAT Donates H+ SET Single Electron Transfer (SET) QCA->SET Donates e- Chelation Metal Chelation (N & COOH Co-planarity) QCA->Chelation Binds Divalent Metals Radical Stable Resonance Radical Intermediate HAT->Radical SET->Radical Neutral ROS/RNS Neutralization Chelation->Neutral Radical->Neutral AntiInflam Anti-Inflammatory Downstream Effects Neutral->AntiInflam Cellular Protection

Mechanistic pathways of quinoline-4-carboxylic acids in neutralizing reactive oxygen species.

Synthetic Strategies: The Pfitzinger Reaction

To engineer these electronic properties, the Pfitzinger reaction remains a highly efficient synthetic route. The causality behind selecting this specific pathway lies in the transformation of an inactive precursor into a highly conjugated, active antioxidant.

  • Precursor Causality: Isatin (1H-indole-2,3-dione) inherently lacks significant antioxidant activity, showing 0% DPPH inhibition at a concentration of 5 mg/L[1]. However, reacting isatin with an alpha-methyl ketone under reflux conditions (24 h) induces ring expansion, yielding a quinoline-4-carboxylic acid derivative[1].

  • Spectroscopic Validation: The successful incorporation of the carboxylic group must be validated via FTIR (C=O stretching at 1724–1708 cm⁻¹ and O–H stretching at 3436–3242 cm⁻¹) and a bathochromic shift in the UV-Vis spectrum, confirming extended conjugation[1].

  • Structure-Activity Relationship (SAR) Tuning: The addition of an aromatic ring at position 2 (e.g., yielding 2-(4-methylphenyl)quinoline-4-carboxylic acid) significantly enhances antioxidant capacity compared to aliphatic substitutions. The extended aromatic system further stabilizes the radical intermediate formed post-HAT[1].

Experimental Workflows & Protocols

To rigorously quantify antioxidant potential, orthogonal assays must be employed. Relying on a single assay introduces solvent and mechanistic biases. Biologically important hydroxyquinolines and quinolinecarboxylic acids are typically evaluated using both DPPH and ABTS assays to account for both hydrophilic and lipophilic radical scavenging[3].

Protocol: Self-Validating DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures HAT and SET capabilities. This protocol is designed as a self-validating system: it incorporates a kinetic dark-incubation step to prevent photon-induced DPPH degradation (which causes false-positive antioxidant readings) and utilizes Ascorbic Acid as a strict mechanistic baseline to ensure reagent viability[4].

Step 1: Reagent Preparation Dissolve DPPH in MS-grade methanol to a concentration of 0.1 mM. Causality: Methanol ensures the solubility of both the DPPH radical and the lipophilic quinoline derivatives. Prepare immediately before use and store in amber glassware to prevent photo-oxidation.

Step 2: Sample Dilution Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives (e.g., 1–100 μg/mL) in methanol.

Step 3: Reaction Initiation Mix 1 mL of the sample solution with 2 mL of the 0.1 mM DPPH reagent in a sterile cuvette.

Step 4: Incubation (Critical Step) Incubate the mixture in complete darkness at room temperature for exactly 30 minutes. Causality: 30 minutes allows sterically hindered quinoline derivatives to reach thermodynamic reaction equilibrium with the bulky DPPH radical.

Step 5: Quantification Measure absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank.

Step 6: System Validation Calculate the IC₅₀. The assay run is validated only if the Ascorbic Acid positive control yields an IC₅₀ within the expected calibration range (approximately 4.5 μg/mL)[4].

Workflow Prep Sample Prep (Serial Dilution) React Incubation (30 min, Dark) Prep->React Reagent DPPH Reagent (0.1 mM in MeOH) Reagent->React Measure Absorbance (517 nm) React->Measure Validate Validation (Ascorbic Acid Control) Measure->Validate Compare IC50

Self-validating DPPH radical scavenging assay workflow for antioxidant evaluation.

Quantitative Data & Structure-Activity Relationships (SAR)

The structural nuances of quinoline-4-carboxylic acids drastically alter their ROS-neutralizing capabilities. The table below synthesizes quantitative data from validated assays, demonstrating how specific substitutions dictate efficacy.

Compound / DerivativeAssayConcentration / IC₅₀Antioxidant ActivityReference
Isatin (Precursor) DPPH5 mg/LNo activity (0% Inhibition)[1]
2-methylquinoline-4-carboxylic acid DPPH5 mg/L30.25% Inhibition[1]
2-(4-methylphenyl)quinoline-4-carboxylic acid DPPH5 mg/L40.43% Inhibition[1]
Ascorbic Acid (Standard Control) DPPHIC₅₀ = 4.5 μg/mLHigh (Baseline)[4]
Compound 9 ([2,3′-biquinoline]-4-carboxylic acid) DPPHIC₅₀ = 1.25 μg/mLVery High[4]

Data Interpretation: The transition from an aliphatic methyl group to an aromatic 4-methylphenyl group at position 2 yields an absolute increase of ~10% in radical inhibition[1]. Furthermore, complex biquinoline architectures (Compound 9) demonstrate an IC₅₀ significantly lower than that of standard ascorbic acid, indicating exceptional potency suitable for advanced pharmacological repurposing[4].

References

  • Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: UI Scholars Hub (Universitas Indonesia) URL: 1

  • Title: Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs Source: Semantic Scholar URL: 4

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: 2

  • Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants Source: ResearchGate URL: 3

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Handling Protocols for 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid

Executive Summary 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438213-03-7) is a highly functionalized heterocyclic compound belonging to the 2-arylquinoline-4-carboxylic acid family[1][2]. Compounds in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438213-03-7) is a highly functionalized heterocyclic compound belonging to the 2-arylquinoline-4-carboxylic acid family[1][2]. Compounds in this structural class are of intense interest in medicinal chemistry and drug development due to their diverse biological activities, which include the inhibition of eukaryotic initiation factor 4A (eIF4A)[3][4], dihydroorotate dehydrogenase (DHODH)[5], and multidrug resistance protein 2 (MRP2)[6]. Furthermore, derivatives of this scaffold have been explored as sweet flavor modifiers[7] and anti-tubercular agents targeting DNA gyrase[8].

Despite its pharmacological potential, the rigid, highly hydrophobic nature of the 2-arylquinoline core presents significant solubility challenges. Inconsistent dissolution can lead to erratic assay readouts, false negatives in high-throughput screening (HTS), and compromised in vivo bioavailability. This whitepaper provides an authoritative, mechanistically grounded guide to the solubility thermodynamics, solvent selection, and standardized dissolution protocols for 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid.

Physicochemical Profiling & Mechanistic Insights

To understand the solubility behavior of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid, one must analyze its structural components:

  • Molecular Formula: C₁₉H₁₇NO₂

  • Molecular Weight: 291.34 g/mol [9]

  • Hydrophobic Bulk: The presence of the 4-ethylphenyl group at the C2 position and the methyl group at the C6 position significantly increases the lipophilicity (LogP) of the molecule, driving its insolubility in aqueous media[8][10].

  • Ionizable Groups: The molecule possesses a carboxylic acid moiety at the C4 position (typical pKa ~ 2.0–4.0) and a weakly basic quinoline nitrogen.

Thermodynamics of Dissolution

The crystalline structure of quinoline-4-carboxylic acid derivatives is stabilized by strong intermolecular hydrogen bonding (between carboxylic acid dimers) and π

π stacking of the quinoline rings. To achieve dissolution, the solvent must provide enough solvation energy to disrupt this stable crystal lattice.

Why DMSO is the Gold Standard: Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent with a high dielectric constant. It acts as a potent hydrogen bond acceptor, effectively breaking the carboxylic acid dimers of the compound. Simultaneously, its dipole interacts favorably with the polarizable quinoline core, while its methyl groups provide hydrophobic solvation for the ethylphenyl moiety[10][11].

Aqueous Behavior: In aqueous solutions, solubility is strictly pH-dependent. At acidic to neutral pH, the compound remains protonated and highly insoluble. Elevating the pH above the pKa of the carboxylic acid group induces deprotonation, forming a carboxylate anion that interacts favorably with water via ion-dipole interactions. However, due to the massive hydrophobic bulk of the rest of the molecule, co-solvents (like DMSO) are still required to prevent aggregation and precipitation in physiological buffers (pH 7.4).

Quantitative Solubility Data

The following table summarizes the solubility profile of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid across common laboratory solvents. Note: Values are empirically derived generalizations for this specific structural class.

Solvent SystemApparent SolubilityPreparation Notes
100% DMSO (Anhydrous) Soluble (10 - 50 mM)Requires fresh, anhydrous DMSO. Gentle heating (37°C) and sonication recommended to disrupt the crystal lattice[10][11].
Methanol / Ethanol Slightly Soluble (< 5 mM)Requires prolonged sonication. Not recommended for primary high-concentration stock solutions[12].
Aqueous Buffer (pH < 5.0) InsolubleThe carboxylic acid is fully protonated, maximizing hydrophobicity.
Aqueous Buffer (pH 7.4) Sparingly SolubleMust be prepared by diluting a DMSO stock. Final DMSO concentration should be 1% to avoid assay interference[3].
Aqueous Buffer (pH > 9.0) Soluble (as a salt)Addition of NaOH or KOH forms the soluble carboxylate salt.

Standardized Experimental Protocol

To ensure self-validating and reproducible results, the following protocol must be strictly adhered to when preparing stock solutions for in vitro biological assays.

Phase 1: Preparation of a 10 mM Master Stock in DMSO
  • Equilibration: Allow the solid compound (CAS: 438213-03-7) to equilibrate to room temperature in a desiccator before opening to prevent condensation. Water absorption drastically reduces solubility in DMSO[10][11].

  • Weighing: Accurately weigh 2.91 mg of the compound into a sterile, solvent-resistant glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO ( 99.9% purity, stored under argon/nitrogen) to achieve a 10 mM concentration[11].

  • Agitation & Sonication: Vortex the mixture for 30 seconds. Transfer the vial to an ultrasonic water bath. Sonicate for 5–10 minutes at room temperature. If particulates remain, warm the bath to 37°C and sonicate for an additional 5 minutes[10].

  • Verification: Hold the vial against a light source to visually confirm complete dissolution. The solution should be completely clear with no floating particulates or turbidity.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in the dark[12].

Phase 2: Aqueous Dilution for Cellular Assays (e.g., eIF4A or MRP2 Inhibition)
  • Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly.

  • Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS pH 7.4 or cell culture media) to 37°C.

  • Dropwise Addition: While continuously vortexing the aqueous buffer, add the DMSO stock dropwise. This rapid mixing prevents localized high concentrations of the hydrophobic compound, which triggers nucleation and precipitation.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[3][13].

Workflow Visualization

The following diagram illustrates the critical path for preparing and handling 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid to ensure maximum solubility and assay integrity.

G A Solid Compound (CAS 438213-03-7) B Add Anhydrous DMSO (Target: 10-50 mM) A->B C Sonication & Heating (37°C, 10 mins) B->C D Visual Inspection (Ensure Clear Solution) C->D E Aliquoting & Storage (-20°C, Desiccated) D->E F Aqueous Dilution (Dropwise into pH 7.4 Buffer) E->F G Final Assay Solution (<1% DMSO) F->G

Workflow for the dissolution and aqueous dilution of 2-arylquinoline-4-carboxylic acids.

References

  • NextSDS. "2-(4-ETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information." NextSDS. Available at: [Link]

  • Chu, J., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." ACS Chemical Biology, National Institutes of Health (NIH). Available at: [Link]

  • Chu, J., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." ACS Chemical Biology, ACS Publications. Available at: [Link]

  • Google Patents. "SA515360953B1 - Sweet flavor modifier." Google Patents.
  • Taylor & Francis. "Full article: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters." Taylor & Francis. Available at: [Link]

  • bioRxiv. "mg/mL %DMSO Acid/Base Comment." bioRxiv. Available at: [Link]

  • ACS Publications. "Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates." Organic Letters. Available at: [Link]

  • CoLab. "Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents." CoLab. Available at: [Link]

  • Journal of Advances in Chemistry. "Synthesis, Characterization and biological evaluation of Novel Carboxamides, Oxadiazoles and Isoindoline-1,3-diones derived from 2-substituted phenylquinoline-4-carbohydrazides." Available at: [Link]

  • Malayeri, S. O., et al. "Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors." Iranian Journal of Basic Medical Sciences, National Institutes of Health (NIH). Available at: [Link]

  • Semantic Scholar. "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity." Semantic Scholar. Available at: [Link]

Sources

Exploratory

Predicted ADMET Properties of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid: A Preclinical Whitepaper

Executive Summary The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid belongs to the structural class of cinchophen derivatives (substituted 2-phenylquinoline-4-carboxylic acids). Historically, cinchophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid belongs to the structural class of cinchophen derivatives (substituted 2-phenylquinoline-4-carboxylic acids). Historically, cinchophen was utilized as an effective uricosuric and anti-inflammatory agent; however, its clinical use was largely abandoned due to severe, idiosyncratic drug-induced liver injury (IDILI).

The addition of a 4-ethyl group on the phenyl ring and a 6-methyl group on the quinoline core significantly alters the steric bulk, lipophilicity, and electron density of the parent scaffold. While these modifications may enhance target affinity (e.g., for specific cyclooxygenases or urate transporters), they necessitate rigorous preclinical profiling. This whitepaper provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this molecule, utilizing advanced computational models[1], and outlines the critical experimental workflows required to validate its safety profile.

Structural & Physicochemical Profiling

Before evaluating complex biological interactions, we must establish the physicochemical foundation of the molecule. The "Rule of 5" parameters and topological features dictate the baseline pharmacokinetic behavior of the compound.

Causality of Physicochemical Traits

The lipophilicity of this molecule is driven by the highly hydrophobic quinoline core, augmented by the ethyl and methyl substitutions. While the carboxylic acid moiety provides a localized polar region (pKa ~3.5–4.5) that ensures solubility at physiological pH, the overall molecule remains highly lipophilic. This high lipophilicity (Predicted LogP ~4.8) combined with a low Topological Polar Surface Area (TPSA < 60 Ų) suggests excellent passive membrane permeability but raises concerns regarding non-specific plasma protein binding and metabolic promiscuity.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValuePharmacokinetic Implication
Molecular Formula C19H17NO2N/A
Molecular Weight 291.34 g/mol Optimal for oral absorption (< 500 Da).
LogP (Consensus) ~4.8High lipophilicity; favors GI absorption but risks high tissue retention.
TPSA 50.19 ŲExcellent membrane permeability; potential for BBB crossing if un-ionized.
H-Bond Donors 1 (-COOH)Complies with Lipinski's rules (< 5).
H-Bond Acceptors 3 (O, O, N)Complies with Lipinski's rules (< 10).
Rotatable Bonds 3Low conformational flexibility; favorable for oral bioavailability.

Comprehensive ADMET Predictions

Using predictive toxicological frameworks and structural alerts, we can map the likely journey of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid through a biological system.

Table 2: Predicted ADMET Profile
ParameterPredictionMechanistic Rationale
Absorption (GI) HighDriven by low TPSA and high lipophilicity.
Distribution (PPB) > 95% BoundAcidic drugs with high LogP bind strongly to Human Serum Albumin (HSA).
BBB Permeability Low/ModerateRestricted by the ionization of the carboxylic acid at pH 7.4.
Metabolism CYP2C9, UGTsCYP2C9 prefers acidic, lipophilic substrates. UGTs target the -COOH group.
Excretion Hepatic / BiliaryHigh molecular weight conjugates (glucuronides) favor biliary excretion.
Toxicity (Hepatotoxicity) HIGH RISK Formation of reactive acyl glucuronides leading to protein adduction.

Mechanistic Toxicology: The Acyl Glucuronide Liability

The most critical liability of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is its potential for hepatotoxicity. Carboxylic acid-containing drugs are notorious for undergoing Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form acyl glucuronides (AGs) [2].

The Bioactivation Cascade

Unlike stable ether glucuronides, acyl glucuronides are electrophilic and chemically unstable. They can undergo intramolecular acyl migration, forming reactive isomers that covalently bind to nucleophilic residues (such as lysine) on hepatic proteins[3]. This covalent adduction can disrupt cellular function, induce mitochondrial toxicity, or act as haptens (neoantigens) that trigger a severe adaptive immune response, clinically manifesting as idiosyncratic drug-induced liver injury (IDILI)[4].

G A 2-(4-Ethylphenyl)-6-methylquinoline- 4-carboxylic acid B CYP450 Oxidation (Ethyl/Methyl Groups) A->B Phase I C UGT Glucuronidation (Carboxylic Acid) A->C Phase II D Stable Phase II Excretion B->D Safe Clearance E Reactive Acyl Glucuronide (AG) C->E Acyl Migration F Covalent Protein Adduction (Hepatotoxicity / IDILI) E->F Immune Response

Fig 1: Proposed metabolic bioactivation pathway leading to hepatotoxicity.

Experimental Validation Protocols

To transition from in silico predictions to empirical confidence, we must deploy a self-validating experimental system. Because the primary risk is reactive metabolite formation, standard cytotoxicity assays (which often lack sufficient metabolic competence) are inadequate. We must actively trap the reactive intermediates.

Protocol: Reactive Metabolite Trapping via Glutathione (GSH)

This assay utilizes reduced glutathione (GSH) as a "soft" nucleophile surrogate to intercept reactive acyl glucuronides or epoxides before they can bind to proteins. The detection of GSH-adducts via LC-MS/MS confirms the bioactivation liability.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Cofactor & Trapping Agent Addition: Supplement the buffer with 2 mM Uridine 5'-diphosphoglucuronic acid (UDPGA) to support UGT activity, 1 mM NADPH to support CYP activity, and 5 mM GSH as the trapping agent.

  • Initiation: Add 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (final concentration: 10 µM) to the mixture. Pre-incubate at 37°C for 5 minutes.

  • Reaction: Initiate the reaction by adding HLMs (final protein concentration: 1 mg/mL). Incubate at 37°C for 60 minutes under gentle agitation.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using high-resolution mass spectrometry (HRMS) operating in positive/negative ion switching mode. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and monitor for mass shifts corresponding to [Parent + Glucuronide + GSH - H2O].

Workflow S1 In Silico ADMET Prediction S2 Physicochemical Validation S1->S2 S3 In Vitro Metabolism (HLMs + UGTs) S2->S3 S4 Reactive Metabolite Trapping (GSH) S3->S4 S5 HepaRG Cytotoxicity Screening S4->S5

Fig 2: Sequential experimental workflow for ADMET validation and de-risking.

Conclusion & Future Directions

The predicted ADMET profile of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid reveals a molecule with excellent oral absorption characteristics but a severe structural alert for hepatotoxicity. The presence of the carboxylic acid on the quinoline core strongly predisposes the compound to acyl glucuronidation, a known trigger for idiosyncratic liver injury.

Future lead optimization efforts should focus on bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole or acylsulfonamide) to abrogate UGT-mediated bioactivation while retaining target engagement. Until such modifications are made, the experimental workflows detailed herein—specifically GSH trapping and metabolically competent HepaRG screening—are mandatory to quantify the safety margins of this compound.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Self-Validating Protocols, and Drug Discovery Applications Biological Rationale & Target Significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Self-Validating Protocols, and Drug Discovery Applications

Biological Rationale & Target Significance

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of bioactive molecules[1]. Historically recognized for their antibacterial and antimalarial properties, modern drug discovery has repositioned these derivatives as potent anticancer and antiviral agents[1][2].

A premier example of this scaffold's clinical utility is its role in inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[3]. Constitutive activation of STAT3 is a hallmark of numerous human malignancies, driving tumor proliferation and metastasis. Quinoline-4-carboxylic acid derivatives, such as the orally bioavailable inhibitor YHO-1701, exert their effect by binding directly to the SH2 domain of the STAT3 monomer. This interaction physically blocks STAT3 dimerization, preventing its nuclear translocation and the subsequent transcription of oncogenes[3].

STAT3_Pathway Ligand Cytokine/Growth Factor Receptor Receptor (e.g., EGFR/IL-6R) Ligand->Receptor Binds JAK JAK Kinase Activation Receptor->JAK Activates STAT3_Mon STAT3 Monomer JAK->STAT3_Mon Phosphorylates STAT3_Dim STAT3 Dimerization STAT3_Mon->STAT3_Dim SH2 Domain Interaction Nucleus Nuclear Translocation & Tumor Progression STAT3_Dim->Nucleus Promotes Transcription Inhibitor 2-Arylquinoline-4-carboxylic acid (e.g., YHO-1701) Inhibitor->STAT3_Mon Blocks SH2 Domain

STAT3 signaling pathway and its targeted inhibition by 2-arylquinoline-4-carboxylic acid derivatives.

Mechanistic Pathways & Causality

To synthesize this critical scaffold, two primary one-pot multicomponent strategies are employed: the Doebner Reaction and the Pfitzinger Reaction . Understanding the causality behind each step is essential for troubleshooting and optimizing yields.

The Doebner Three-Component Reaction

The classical Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid[4][5].

  • Mechanism: The aniline and aldehyde first condense to form an electrophilic N-arylimine (Schiff base). Simultaneously, pyruvic acid tautomerizes to its enol form, which undergoes a Michael-type addition to the imine. Subsequent intramolecular electrophilic cyclization onto the aromatic ring forms a dihydroquinoline intermediate, which is ultimately oxidized to the aromatic quinoline-4-carboxylic acid[4][5].

  • The Challenge: Anilines bearing strong electron-withdrawing groups (e.g., -CF3, -NO2) exhibit poor nucleophilicity, leading to sluggish imine formation and dismal yields in classical protocols[4][6].

  • The Solution (Causality): Modern protocols introduce Lewis acids (e.g., InCl3​ or BF3​⋅THF ) or utilize hydrogen-transfer methodologies. Lewis acids coordinate with the carbonyl oxygens of both the aldehyde and pyruvic acid, drastically increasing their electrophilicity. This compensates for the poor nucleophilicity of the aniline, driving the reaction forward[6][7].

The Pfitzinger Synthesis

The Pfitzinger (or Pfitzinger-Borsche) reaction condenses isatin with an α -methylene carbonyl compound (typically an aryl methyl ketone like acetophenone) under strongly basic conditions[8][9].

  • Mechanism: The strong base (KOH) hydrolyzes the amide bond of the isatin lactam ring, generating a reactive keto-acid intermediate (2-aminophenylglyoxylate)[8][10]. The free primary amine of this intermediate condenses with the added ketone to form an imine/enamine, which undergoes cyclodehydration to forge the quinoline core[8].

Synthesis_Workflows Start Target: 2-Arylquinoline-4-carboxylic acid Doebner Doebner Reaction Aniline + Aldehyde + Pyruvic Acid Start->Doebner Route A Pfitzinger Pfitzinger Reaction Isatin + Aryl Ketone Start->Pfitzinger Route B D_Step1 Schiff Base Formation (Color change to yellow) Doebner->D_Step1 P_Step1 Isatin Ring Opening (KOH, forms yellow solution) Pfitzinger->P_Step1 D_Step2 Michael Addition & Cyclization (Lewis Acid / Heat) D_Step1->D_Step2 Product Precipitation at pH 4-5 (Final Product Isolation) D_Step2->Product P_Step2 Imine Formation & Cyclodehydration (Reflux / Microwave) P_Step1->P_Step2 P_Step2->Product

Comparative workflows and self-validation milestones for Doebner and Pfitzinger reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical cues allow the scientist to confirm the success of each mechanistic step in real-time.

Protocol A: Modified Doebner Reaction (Lewis Acid Catalyzed)

Optimized for anilines with electron-withdrawing groups.

Reagents: Substituted aniline (1.8 mmol), Benzaldehyde (2.0 mmol), Pyruvic acid (0.6 mmol), BF3​⋅THF (0.5 equiv), Acetonitrile (10 mL)[3].

  • Imine Formation: In a dry round-bottom flask, dissolve the aniline and benzaldehyde in acetonitrile. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a distinct pale yellow, confirming the formation of the Schiff base.

  • Catalyzed Condensation: Dropwise, add pyruvic acid followed by BF3​⋅THF .

    • Causality: Pyruvic acid is added after the imine forms to prevent its rapid self-condensation/polymerization. The Lewis acid activates the enol form of pyruvic acid.

  • Cyclization & Oxidation: Heat the mixture to 65 °C and stir for 21 hours[3].

    • Self-Validation: The solution will progressively darken (often to a deep red/brown), indicating the oxidation of the dihydroquinoline intermediate to the fully aromatic quinoline core[4].

  • Isoelectric Isolation: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Resuspend the crude residue in water and carefully adjust the pH to ~4.5 using dilute NaHCO3​ or HCl .

    • Self-Validation: Because the product is amphoteric (containing both a basic quinoline nitrogen and an acidic carboxylic group), it reaches its minimum solubility at its isoelectric point. A sudden, massive precipitation of the product validates successful synthesis. Filter and wash with cold ethanol.

Protocol B: Microwave-Assisted Pfitzinger Synthesis

Optimized for rapid throughput and high purity.

Reagents: Isatin (10 mmol), Acetophenone (15 mmol), KOH (30 mmol), Ethanol/Water (1:1, 15 mL)[9].

  • Lactam Ring Opening: Suspend isatin in the ethanol/water mixture within a microwave-safe vessel. Add KOH pellets.

    • Causality: A strong base is strictly required to break the robust amide bond of the isatin ring[8][10].

    • Self-Validation: Isatin is naturally a bright orange/red powder. Upon the addition of KOH, the suspension will rapidly dissolve and turn into a clear, bright yellow solution. If the solution remains orange, the base concentration is insufficient, and the keto-acid has not formed.

  • Condensation: Add the acetophenone to the yellow solution.

  • Microwave Cyclodehydration: Seal the vessel and irradiate at 150 °C for 9 minutes[9].

    • Causality: Traditional Pfitzinger reactions require 24 hours of reflux. Microwave irradiation superheats the polar solvent matrix, accelerating the dehydration step that drives the equilibrium toward the aromatized quinoline[9].

  • Purification by Extraction: Cool the vessel. Dilute with 20 mL of distilled water. Transfer to a separatory funnel and extract twice with diethyl ether.

    • Causality: The product currently exists as a water-soluble potassium salt. Extracting with ether removes the excess unreacted acetophenone and any neutral organic byproducts, ensuring the aqueous layer contains only the pure product salt[9].

  • Acidification: Cool the aqueous layer in an ice bath and acidify with glacial acetic acid to pH 4-5.

    • Self-Validation: A pale-yellow solid will immediately crash out of the solution. Collect via vacuum filtration and dry.

Quantitative Data & Substrate Scope

The choice between Doebner and Pfitzinger methodologies largely depends on substrate availability and electronic effects. The table below summarizes comparative yields based on optimized literature conditions.

Synthesis MethodSubstratesCatalyst / BaseConditionsYield (%)Ref.
Classical Doebner Aniline, Benzaldehyde, Pyruvic acidNone / Trace AcidReflux, 24h30 - 45%[4]
Modified Doebner 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid BF3​⋅THF 65 °C, 21h75 - 88%[3][6]
Classical Pfitzinger Isatin, AcetophenoneKOH (aq)Reflux, 24h60 - 70%[9]
MW Pfitzinger Isatin, AcetophenoneKOH (aq)Microwave, 9 min85 - 95%[9]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Doebner Reaction for Substituted Quinoline Synthesis

Introduction: The Enduring Relevance of the Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are central to a vast array of pharmaceuticals, including the classic antimalarial quinine, modern fluoroquinolone antibiotics like ciprofloxacin, and numerous anticancer agents.[1][3][4] The ability to efficiently synthesize substituted quinolines is therefore of paramount importance to drug discovery and development.

Among the classical methods for quinoline synthesis, the Doebner reaction, first reported by Oscar Doebner in 1887, provides a direct and versatile route to quinoline-4-carboxylic acids.[2][5] This three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid has stood the test of time. This guide offers an in-depth exploration of the Doebner reaction, its mechanistic underpinnings, practical protocols, and optimization strategies tailored for researchers aiming to leverage this powerful transformation.

The Chemistry: Understanding the Doebner Reaction and Its Variants

The Doebner reaction is a cornerstone of heterocyclic chemistry, but it's important to distinguish it from its close relative, the Doebner-Miller reaction.

  • The Doebner Reaction: This is the three-component reaction between an arylamine (e.g., aniline), an aldehyde, and pyruvic acid to specifically form a 2-substituted quinoline-4-carboxylic acid.[2][6]

  • The Doebner-Miller Reaction: This reaction, also known as the Skraup-Doebner-Von Miller synthesis, is a more general synthesis of quinolines using an aniline and an α,β-unsaturated carbonyl compound, typically under acidic catalysis.[7][8]

This guide will focus primarily on the Doebner reaction for synthesizing quinoline-4-carboxylic acids, a class of compounds with significant biological activity.

Reaction Mechanism: A Step-by-Step Molecular Journey

The accepted mechanism for the Doebner reaction proceeds through a series of well-defined steps. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions. The process begins with the acid-catalyzed formation of key reactive intermediates, which then converge to build the quinoline core.

  • Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine, commonly known as a Schiff base.[5][9]

  • Enolization: Simultaneously, pyruvic acid tautomerizes to its more nucleophilic enol form.[5]

  • Carbon-Carbon Bond Formation: A crucial Michael-type addition occurs where the enol of pyruvic acid attacks the imine. This step forms the first C-C bond of the new heterocyclic ring.[5]

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks the ketone carbonyl, closing the second ring.[9]

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate is not stable. It readily undergoes dehydration and subsequent oxidation to yield the final, stable aromatic quinoline-4-carboxylic acid.[5][9] The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process.[5][10]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Condensation (-H₂O) Aldehyde Aldehyde (R'-CHO) Aldehyde->SchiffBase Condensation (-H₂O) PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Catalyst H+ Catalyst->SchiffBase Condensation (-H₂O) Adduct Michael Adduct SchiffBase->Adduct Michael Addition Enol->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclized->Dihydroquinoline Dehydration (-H₂O) Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (-2H) Doebner_Workflow Prep 1. Reagent Preparation & Setup Mix1 2. Initial Mixture (Aniline, Aldehyde, Catalyst) Prep->Mix1 Heat1 3. Initial Heating (e.g., 65 °C, 10 min) Mix1->Heat1 Add 4. Slow Addition of Pyruvic Acid Heat1->Add React 5. Main Reaction (e.g., 65 °C, 21h) Add->React Workup 6. Aqueous Workup & Extraction React->Workup Purify 7. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 8. Product Analysis (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for the Doebner reaction.

Materials and Reagents
  • Electron-deficient aniline (e.g., 6-(trifluoromethoxy)aniline): 1.0 equiv

  • Aromatic aldehyde (e.g., benzaldehyde): 1.1 equiv

  • Pyruvic acid: 0.56 equiv

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF): 0.28 - 0.5 equiv

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and addition funnel

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aniline (1.0 equiv) and the aldehyde (1.1 equiv). Dissolve these reactants in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the BF₃·THF complex (0.28 equiv) to the stirred solution.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for approximately 10 minutes. [11]4. Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in a small amount of anhydrous MeCN. Transfer this solution to an addition funnel.

  • Slow Addition: Add the pyruvic acid solution dropwise to the heated reaction mixture over a period of 2-3 hours. [11]Causality Note: Slow addition is crucial to maintain a low instantaneous concentration of pyruvic acid, which can help minimize side reactions and polymerization.

  • Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the acidic product if it's deprotonated), and finally with brine. Note: The product, being a carboxylic acid, may partition into the basic aqueous layer. If so, this layer should be collected, acidified with HCl, and back-extracted with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive substrate (electron-withdrawing groups).2. Suboptimal catalyst or temperature.3. Impure reagents or wet solvent.1. Switch from a Brønsted acid to a Lewis acid like BF₃·THF.<[11]br>2. Increase temperature gradually; ensure it reaches at least 65 °C.<[11]br>3. Use anhydrous solvents and freshly distilled reagents.
Formation of By-products 1. Order of reactant addition is incorrect.2. Side reactions like polymerization of the aldehyde or pyruvic acid.1. The order of mixing can be critical; try adding pyruvic acid last and slowly.<[12]br>2. Use slow addition for reactive components. Ensure the temperature does not overshoot.
Reaction Stalls 1. Insufficient catalyst loading.2. Reaction time is too short.1. Increase the catalyst loading incrementally.2. Allow the reaction to run for a longer period (24h or more), monitoring by TLC/LC-MS.

Conclusion: A Versatile Tool for Modern Synthesis

The Doebner reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids. While classical protocols may fall short with challenging substrates, modern, optimized conditions—particularly those employing Lewis acid catalysis—have significantly broadened its scope and utility. By understanding the underlying mechanism and the critical parameters that govern its efficiency, researchers in drug discovery and materials science can effectively harness this reaction to construct complex and valuable quinoline-based molecules.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]

  • Cambridge University Press. (n.d.). Doebner Reaction. Retrieved from Cambridge University Press. [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from YouTube. [Link]

  • Adegoke, E. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from Oriental Journal of Chemistry. [Link]

  • Open Access Pub. (n.d.). Quinolines | Journal of New Developments in Chemistry. Retrieved from Open Access Pub. [Link]

  • Omidkhah, N., & Ghodsi, R. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 1947-1955. [Link]

  • The Pharma Innovation. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from The Pharma Innovation. [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from MDPI. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from SynArchive. [Link]

  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Retrieved from ResearchGate. [Link]

  • Scott, P. J. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Van der Poel, S., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Reaction Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from Taylor & Francis Online. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from ResearchSpace@UKZN. [Link]

  • ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Organic Process Research & Development. [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Doebner Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • Shimizu, Y., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules. [Link]

  • Somsák, L., et al. (2013). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules. [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from OpenBU. [Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of quinoline-4-carboxylic acid derivatives using microwave-as...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of quinoline-4-carboxylic acid derivatives using microwave-assisted organic synthesis (MAOS). Quinoline-4-carboxylic acids are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with diverse biological activities, including antitumor, antimalarial, and antibacterial properties.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions, leading to lower yields, particularly with electronically demanding substrates.[1][2] Microwave-assisted synthesis offers a green, efficient, and rapid alternative, significantly accelerating reaction rates, improving yields, and simplifying purification processes.[3][4][5] This document details the underlying principles of microwave heating, outlines optimized protocols for the Doebner reaction, and provides practical guidance for successful implementation in a laboratory setting.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave chemistry utilizes the ability of certain materials to transform electromagnetic energy into heat.[6] Unlike conventional heating methods that transfer heat via conduction and convection from an external source, microwave irradiation provides direct, volumetric heating to the reaction mixture.[7][8] This is achieved through the interaction of the microwave's oscillating electric field with polar molecules and ions within the sample.[7][9]

Core Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[7][10] This constant reorientation creates molecular friction, which generates heat rapidly and efficiently throughout the bulk of the material.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement creates an electric current that generates heat due to electrical resistance.[7][9]

The energy from a microwave photon is too low to break chemical bonds directly, meaning its effect is purely kinetic, accelerating reactions through rapid heating rather than by altering molecular structure.[6][9] This direct and instantaneous heating mechanism leads to numerous advantages over traditional methods.[10]

Key Advantages of MAOS:

  • Increased Reaction Rates: Dramatic reduction in reaction times from hours or days to mere minutes.[11][12]

  • Improved Yields: Enhanced yields and reduced formation of by-products.[3][11][12]

  • Energy Efficiency: Lower energy consumption as only the reaction mixture is heated, not the apparatus.[3][5]

  • Greener Chemistry: Often allows for solvent-free reactions or the use of less hazardous solvents, aligning with green chemistry principles.[3][4][11]

  • High Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring consistent results.[12]

Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

The Doebner reaction is a classic and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids.[2] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][13] While robust, conventional heating methods for this reaction can be slow and give poor yields, especially with anilines bearing electron-withdrawing groups.[1][2] Microwave irradiation has been shown to be highly effective in overcoming these limitations.[14][15]

The reaction proceeds via the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, an intramolecular electrophilic cyclization, and finally, oxidation to the aromatic quinoline product.[2]

Experimental Workflow and Protocols

The following section provides a generalized protocol for the microwave-assisted Doebner synthesis of a quinoline-4-carboxylic acid derivative. Researchers should optimize conditions for their specific substrates.

General Workflow Diagram

The overall process from setup to characterization is outlined below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Aniline, Aldehyde, Pyruvic Acid, Solvent) charge_vial 2. Charge Microwave Vial & Add Stir Bar prep_reagents->charge_vial seal_vial 3. Seal Vessel charge_vial->seal_vial mw_irrad 4. Microwave Irradiation (Set Temp, Time, Power) seal_vial->mw_irrad cool_down 5. Cool to RT mw_irrad->cool_down isolate 6. Isolate Crude Product (Filtration/Extraction) cool_down->isolate purify 7. Purify Product (Recrystallization) isolate->purify dry 8. Dry Final Product purify->dry characterize 9. Characterize (NMR, MS, IR) dry->characterize

Caption: General experimental workflow for microwave-assisted quinoline synthesis.[16]

Materials and Equipment
  • Microwave Reactor: A dedicated laboratory microwave reactor capable of controlling temperature and pressure.

  • Microwave Vials: Appropriate size (e.g., 10 mL) with sealed caps.

  • Reagents:

    • Substituted Aniline

    • Aromatic Aldehyde

    • Pyruvic Acid

    • Solvent (e.g., Ethanol, DMF, or solvent-free)

    • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), optional but recommended)[14]

  • Standard Laboratory Glassware: Beakers, flasks, filtration apparatus.

  • Magnetic Stirrer and Stir Bars

  • Analytical Equipment: NMR Spectrometer, Mass Spectrometer (MS), Infrared Spectrometer (IR), Melting Point Apparatus.

Representative Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol is adapted from methodologies reported for the microwave-assisted Doebner reaction.[14][15]

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (3 mL) as the solvent. If using a catalyst, add p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%).

  • Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 80-120 °C (temperature ramping is recommended)

    • Time: 3-10 minutes

    • Power: 100-250 W (use variable power to maintain target temperature)

    • Stirring: On

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (either passively or via compressed air cooling, as equipped).

  • Product Isolation: Once cooled, open the vessel carefully. Pour the reaction mixture into cold water (e.g., 20 mL). A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the final compound using NMR, MS, and IR spectroscopy, and determine its melting point.

Data Presentation and Optimization

The efficiency of the microwave-assisted Doebner reaction can be influenced by several factors. A systematic optimization is recommended when using new substrates.

Table 1: Example of Reaction Optimization Parameters

EntryAniline (Substituent)Aldehyde (Substituent)SolventCatalystTemp (°C)Time (min)Yield (%)
1HHEtOHp-TSA80380[14]
24-MeOHEtOHp-TSA80475[14]
34-ClHEtOHp-TSA100572[14]
4H2-NO₂EtOHNone1203Moderate[15]
5H4-ClDMFp-TSA1258Good[16]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield - Inefficient microwave absorption- Low substrate reactivity- Incorrect reaction temperature- Add a small amount of a polar co-solvent (e.g., DMF).[16]- Increase reaction temperature or time for electron-deficient substrates.- Verify temperature with an internal fiber-optic probe if available.
Charring/Decomposition - Temperature is too high- "Hotspot" formation due to poor stirring- Reaction time is too long- Lower the reaction temperature and shorten the irradiation time.[16]- Ensure vigorous and continuous stirring.- Monitor the reaction by TLC at shorter time intervals.
Formation of Side Products - Competing reaction pathways- Impure starting materials- Adjust catalyst or solvent to favor the desired pathway.- Ensure the purity of all reactants and solvents before use.[16]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a powerful platform for the rapid and efficient construction of complex molecules. For the synthesis of quinoline-4-carboxylic acid derivatives, MAOS, particularly through the Doebner reaction, offers dramatic reductions in reaction time, cleaner reaction profiles, and often higher yields compared to conventional methods. By leveraging precise control over reaction parameters, researchers can accelerate the discovery and development of new chemical entities for the pharmaceutical industry.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave chemistry - Wikipedia. Wikipedia.
  • Microwave Chemistry: General Features and Applications. (2010).
  • Microwave Chemistry: A Review. (2009). Asian Journal of Chemistry.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis of Quinoline Deriv
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2006). CHIMIA.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2022). RSC Advances.
  • Theory of Microwave Heating for Organic Synthesis.
  • Heating using microwave technique: An approach towards green chemistry. (2022).
  • Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. (2021).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W

Sources

Application

Application Note: Reversed-Phase HPLC Purification of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid

Introduction & Chemical Rationale The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (C₁₉H₁₇NO₂) is a structurally complex, highly lipophilic derivative of cinchophen. In drug discovery and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (C₁₉H₁₇NO₂) is a structurally complex, highly lipophilic derivative of cinchophen. In drug discovery and materials science, quinoline-4-carboxylic acids are frequently synthesized via the Pfitzinger reaction and require rigorous purification to remove unreacted isatins, acetophenones, and condensation byproducts[1].

From a chromatographic perspective, this molecule presents a unique challenge due to its amphoteric nature. It possesses an acidic carboxylic acid moiety at the C4 position (pKa ~2.5–3.5) and a basic quinoline nitrogen (pKa ~4.0–5.0). Furthermore, the addition of the 4-ethylphenyl group at C2 and a methyl group at C6 significantly increases the molecule's overall hydrophobicity and steric bulk[1]. Designing a successful high-performance liquid chromatography (HPLC) purification method requires strict control over the ionization state of the molecule to prevent peak tailing and ensure predictable column retention.

Chromatographic Strategy & Causality

To achieve >98% purity, the chromatographic method must be engineered to address the specific physicochemical liabilities of the target molecule:

  • Stationary Phase Selection: A high-coverage, heavily end-capped C18 column is strictly required. The basic quinoline nitrogen has a strong propensity to undergo secondary ion-exchange interactions with residual acidic silanols on the silica surface. End-capping physically shields these silanols, preventing the severe peak tailing typically associated with basic heterocycles[2].

  • Mobile Phase & Ion-Pairing: The mobile phase utilizes 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (Water) and organic (Acetonitrile) phases. At a mobile phase pH of ~2.0, the carboxylic acid is fully protonated (neutral), while the quinoline nitrogen is protonated (cationic). TFA acts as a hydrophobic ion-pairing agent; the trifluoroacetate counterion pairs with the cationic quinoline nitrogen to form a neutral, highly lipophilic complex. This forces the molecule to partition predictably into the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks[2].

  • Detection Strategy: The extended conjugated aromatic system of the 2-phenylquinoline core exhibits strong UV absorbance. Dual-wavelength monitoring is employed: 254 nm captures universal aromatic absorbance (useful for detecting impurities), while 325 nm is highly specific to the quinoline core, allowing for selective tracking of the target product[2].

Experimental Protocols

Sample Preparation (Self-Validating Step)

Due to the highly lipophilic ethyl and methyl substituents, the free acid exhibits poor aqueous solubility[3].

  • Dissolution: Dissolve the crude synthetic product in HPLC-grade Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Methanol/Acetonitrile to achieve a concentration of 20–50 mg/mL.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Visual Validation: Inspect the vial against a light source. The solution must be completely transparent. If turbidity is observed, the sample has exceeded its solubility limit and must be further diluted with the organic diluent to prevent on-column precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter prior to injection to remove micro-particulates and protect the column frit[3].

Analytical HPLC Method (Method Transfer & Validation)

Before committing the bulk sample to preparative scale, the chromatographic behavior must be validated at the analytical scale to confirm retention time and peak symmetry[2].

Table 1: Analytical HPLC Parameters

ParameterSpecification
Column C18, End-capped, 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 325 nm
Injection Volume 5 - 10 µL

Table 2: Analytical Gradient Schedule

Time (min)% Mobile Phase A% Mobile Phase BCausality / Phase
0.09010Initial hold to elute polar impurities[1].
2.09010Isocratic hold.
15.0595Linear ramp to elute the lipophilic target.
18.0595High-organic wash to clear hydrophobic dimers[3].
18.19010Return to initial conditions.
22.09010Column re-equilibration.
  • System Suitability Test (SST): Inject a 5 µL aliquot of the crude sample. The method is considered self-validated and ready for scale-up only if the target quinoline peak exhibits an asymmetry (tailing) factor ( As​ ) < 1.5 and a theoretical plate count ( N ) > 10,000[2].

Preparative HPLC Method

Scale-up relies on maintaining the identical mobile phase composition and gradient profile while adjusting the flow rate to match the increased cross-sectional area of the preparative column[1].

Table 3: Preparative HPLC Parameters

ParameterSpecification
Column Preparative C18, 21.2 × 250 mm, 5–10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 325 nm (Primary triggering wavelength)
Injection Volume 1.0 - 5.0 mL (Depending on sample concentration)

Table 4: Preparative Gradient Schedule

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
3.09010
20.0595
25.0595
25.19010
30.09010
Fraction Collection and Recovery
  • Selective Collection: Monitor the eluent at 325 nm to trigger automated fraction collection. This selectively isolates the quinoline core while ignoring non-heterocyclic impurities that only absorb at 254 nm[2].

  • Solvent Removal: Pool the target fractions (typically eluting between 65–80% Acetonitrile due to the highly lipophilic ethyl and methyl groups). Concentrate the pooled fractions using a rotary evaporator with a water bath set strictly below 40 °C to prevent thermal degradation of the carboxylic acid[2].

  • Lyophilization: Once the bulk of the acetonitrile is removed, freeze the remaining aqueous suspension and lyophilize for 24–48 hours to yield the pure 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid as a dry powder[1].

Workflow Diagram

Workflow N1 Crude Synthesis Product 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid N2 Sample Preparation Dissolution in DMSO & 0.22 µm PTFE Filtration N1->N2 N3 System Suitability Test (SST) Analytical HPLC Validation (As < 1.5) N2->N3 5 µL Aliquot N4 Preparative HPLC RP-C18, 0.1% TFA Gradient N2->N4 Bulk Injection N3->N4 Method Validated N5 Fraction Collection Dual-Wavelength UV (254/325 nm) N4->N5 N6 Post-Purification Acetonitrile Evaporation & Lyophilization N5->N6 N7 High-Purity Compound (>98% Purity) N6->N7

Figure 1: End-to-end RP-HPLC purification workflow for quinoline-4-carboxylic acid derivatives.

References

  • BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.[2] URL:

  • National Institutes of Health (NIH) / PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.[1] URL:

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[3] URL:

Sources

Method

Application Note: High-Resolution 1H and 13C NMR Characterization of 2-Phenylquinoline-4-Carboxylic Acids

Introduction & Pharmacological Relevance 2-Phenylquinoline-4-carboxylic acids, historically represented by the foundational uricosuric agent cinchophen, constitute a highly privileged structural scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

2-Phenylquinoline-4-carboxylic acids, historically represented by the foundational uricosuric agent cinchophen, constitute a highly privileged structural scaffold in medicinal chemistry[1]. Modern derivatives of this pharmacophore are actively investigated for a broad spectrum of bioactivities, including potent antibacterial, anti-inflammatory, and anticancer properties[2].

Accurate structural elucidation of these compounds is a critical bottleneck during hit-to-lead optimization. The molecular architecture—comprising a nitrogen heteroatom, an extended conjugated aromatic system, and a hydrogen-bonding carboxylic acid moiety—presents unique anisotropic effects. This application note provides a field-proven, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-phenylquinoline-4-carboxylic acid and its derivatives.

Experimental Design & Rationale

To ensure high-fidelity data, experimental parameters must be tailored to the specific physicochemical properties of the quinoline scaffold.

  • Solvent Causality (DMSO-d6 vs. CDCl3): 2-Phenylquinoline-4-carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents like CDCl3, which drastically reduces solubility and causes severe line broadening of the carboxylic proton. Dimethyl sulfoxide-d6 (DMSO-d6) is strictly recommended. As a strong hydrogen-bond acceptor, DMSO-d6 disrupts these dimers, ensuring complete solubilization and sharpening the heavily deshielded -COOH signal (typically observed >11.0 ppm)[2].

  • Relaxation Dynamics & S/N Optimization: The quinoline core contains multiple quaternary carbons (C-2, C-4, C-4a, C-8a, and the carboxyl carbon). Because these carbons lack attached protons, they exhibit slow longitudinal relaxation ( T1​ ) times. To achieve an adequate signal-to-noise (S/N) ratio in 13 C NMR without prohibitively long acquisition times, an optimized Ernst angle pulse (typically 30°) combined with a sufficient relaxation delay ( D1​ = 2.0 s) is mandatory.

Workflow Visualization

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition (400/500 MHz) cluster_2 Processing & Analysis N1 Weigh 15-20 mg Cinchophen Derivative N2 Solubilize in 0.6 mL DMSO-d6 + 0.03% TMS N1->N2 N3 Lock & Shim (Residual DMSO: 2.50 ppm) N2->N3 N4 1H NMR (zg30) NS=16, D1=2.0s N3->N4 N5 13C NMR (zgpg30) NS=1024, D1=2.0s N3->N5 N6 Fourier Transform & Phase Correction N4->N6 N5->N6 N7 Multiplet Assignment & Structural Validation N6->N7

Figure 1: End-to-end NMR acquisition and processing workflow for cinchophen derivatives.

Step-by-Step Analytical Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the highly purified 2-phenylquinoline-4-carboxylic acid derivative.

  • Solubilization: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Setup & Tuning
  • Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Tuning & Matching: Tune the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample matrix to maximize probe sensitivity.

  • Shimming: Adjust the Z1–Z5 gradients to achieve a highly homogenous magnetic field. The self-validating metric for successful shimming is a TMS line width of < 0.5 Hz at half-height.

Acquisition Parameters
  • 1 H NMR: Use a standard 1D pulse sequence (zg30). Set the spectral width to 15 ppm to ensure the downfield carboxylic proton is captured. Number of scans (NS) = 16; Relaxation delay ( D1​ ) = 2.0 s.

  • 13 C NMR: Use a 1D sequence with composite pulse proton decoupling (zgpg30). Set the spectral width to 250 ppm. NS = 1024 (minimum, due to low natural abundance and quaternary carbons); D1​ = 2.0 s.

Processing
  • Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance S/N without compromising resolution.

  • Perform Fourier Transform (FT), followed by zero- and first-order phase correction.

  • Reference the chemical shifts to TMS (0.00 ppm) or the residual DMSO-d6 solvent peaks (2.50 ppm for 1 H; 39.52 ppm for 13 C).

Data Presentation & Spectral Interpretation

The tables below summarize the standardized chemical shifts for the unmodified 2-phenylquinoline-4-carboxylic acid scaffold[2].

Table 1: 1 H NMR Quantitative Assignments (400 MHz, DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Assignment
11.38br s1H--COOH
8.79d1H8.8Quinoline H-5
8.47s1H-Quinoline H-3
8.29 – 8.27m2H-Phenyl H-2', H-6'
8.19d1H8.8Quinoline H-8
7.85 – 7.66m2H-Quinoline H-6, H-7
7.59 – 7.52m3H-Phenyl H-3', H-4', H-5'
Table 2: 13 C NMR Quantitative Assignments (100 MHz, DMSO-d6)
Chemical Shift (ppm)Carbon TypeStructural Assignment
167.50Quaternary (C=O)Carboxylic Acid C=O
155.73QuaternaryQuinoline C-2
148.50QuaternaryQuinoline C-8a
138.01QuaternaryQuinoline C-4
137.03QuaternaryPhenyl C-1'
129.64 – 123.61CH / QuaternaryAromatic Carbons (C-5, C-6, C-7, C-8, C-4a, Phenyl C-2' to C-6')
119.28CHQuinoline C-3
Mechanistic Insights into Chemical Shifts
  • Peri-Deshielding Effect: The proton at position 5 (H-5, 8.79 ppm) is spatially proximate to the carbonyl oxygen of the C-4 carboxylic acid. Through-space magnetic anisotropy and electrostatic deshielding push this signal significantly downfield compared to standard aromatic protons.

  • Diagnostic H-3 Singlet: The H-3 proton (8.47 ppm) appears as a sharp singlet. It serves as a primary structural anchor during validation, confirming the successful condensation of the pyridine ring during Doebner or Pfitzinger synthesis[2].

  • Nitrogen Inductive Deshielding: In the 13 C spectrum, the C-2 and C-8a carbons are highly deshielded (155.73 ppm and 148.50 ppm, respectively) due to the strong electronegativity of the adjacent quinoline nitrogen, which withdraws electron density via the inductive effect[2].

References

  • Source: tandfonline.
  • Title: Full article: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl)

Sources

Application

Application Note: A Bimodal Cell-Based Assay for Evaluating SIRT3 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Target Engagement, Phenotypic Screening, and Mechanism-of-Action (MoA) Validation Scientific Rationale & Assay Causali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Target Engagement, Phenotypic Screening, and Mechanism-of-Action (MoA) Validation

Scientific Rationale & Assay Causality

Sirtuin 3 (SIRT3) is the primary NAD⁺-dependent deacetylase localized to the mitochondrial matrix. It acts as a master regulator of mitochondrial metabolism and oxidative stress, making it a highly pursued therapeutic target in oncology and metabolic disorders[1].

Historically, SIRT3 inhibitor screening has relied heavily on cell-free biochemical assays, such as direct fluorescent peptide-cleavage systems[2]. While these are excellent for primary high-throughput screening, they lack physiological context. Biochemical assays cannot account for a compound's ability to penetrate the cell membrane, accumulate in the mitochondria, or operate within endogenous intracellular NAD⁺ concentrations.

The Causality of the Assay Design: To bridge this gap, we have designed a self-validating, bimodal cell-based assay rooted in SIRT3's endogenous mechanism of action. SIRT3 tightly regulates mitochondrial reactive oxygen species (ROS) by deacetylating Manganese Superoxide Dismutase (SOD2) at highly conserved lysine residues, most notably Lysine 68 (K68)[3]. Acetylation at K68 sterically hinders SOD2's catalytic pocket, rendering it inactive[4]. SIRT3-mediated deacetylation restores SOD2 activity, allowing it to scavenge toxic superoxide radicals.

When cells are treated with a true SIRT3 inhibitor, the deacetylase is blocked. This triggers a stoichiometric accumulation of inactive Ac-SOD2 (K68), which subsequently paralyzes mitochondrial superoxide scavenging, leading to a quantifiable spike in mitochondrial ROS.

This physiological cascade provides a self-validating, two-tier system :

  • Tier 1 (Target Engagement): Quantification of Ac-SOD2 (K68) confirms direct, on-target inhibition of SIRT3 deacetylase activity.

  • Tier 2 (Functional Phenotype): Quantification of mitochondrial superoxide confirms the functional consequence of the inhibition.

Expert Insight: If a test compound increases ROS but fails to elevate Ac-SOD2 (K68), it can be rapidly triaged as an off-target mitochondrial toxin (e.g., an electron transport chain disruptor). Dual positivity is required to confirm true SIRT3 inhibition.

SIRT3_Pathway Inhibitor SIRT3 Inhibitors (e.g., 3-TYP, LC-0296) SIRT3 SIRT3 (Mitochondrial Deacetylase) Inhibitor->SIRT3 Blocks AcSOD2 Ac-SOD2 (K68) (Inactive State) SIRT3->AcSOD2 Deacetylates SOD2 SOD2 (Active State) AcSOD2->SOD2 Activation Superoxide Superoxide (O2•-) (Toxic ROS) SOD2->Superoxide Scavenges H2O2 H2O2 + O2 (Detoxified) Superoxide->H2O2 Conversion

Fig 1: Mechanism of SIRT3-mediated SOD2 activation and the cascade induced by SIRT3 inhibitors.

Reference Compounds & Expected Data

To validate the assay window, well-characterized SIRT3 inhibitors should be utilized as positive controls. Note the expected shift between biochemical potency and cell-based efficacy due to mitochondrial penetrance requirements.

CompoundMechanism of ActionBiochemical IC₅₀Cell-Based Effective Conc.Reference
3-TYP Selective SIRT3 Inhibitor~16 nM10 - 50 µM[1]
LC-0296 NAD⁺-competitive Inhibitor3.6 µM50 - 75 µM[5]

Experimental Workflow & Protocols

Assay_Workflow Culture 1. Cell Culture (Seed HeLa/HCT116 cells) Treatment 2. Compound Treatment (Incubate 24h with test compounds) Culture->Treatment Split Bimodal Readout Treatment->Split Frac 3A. Mitochondrial Fractionation (Enrichment of target proteins) Split->Frac Tier 1 Pathway Stain 3B. Live Cell Staining (Incubate with MitoSOX Red) Split->Stain Tier 2 Pathway WB 4A. Target Engagement (Western Blot: Ac-SOD2 K68) Frac->WB FACS 4B. Functional Phenotype (Flow Cytometry / Fluorescence) Stain->FACS

Fig 2: Bimodal workflow separating target engagement (Tier 1) from phenotypic readout (Tier 2).

Protocol A: Tier 1 Target Engagement (Ac-SOD2 K68 Western Blot)

Expertise Note: Why perform mitochondrial fractionation? SIRT3 and SOD2 are exclusively localized to the mitochondrial matrix. Performing standard whole-cell lysis dilutes the Ac-SOD2 signal with abundant cytosolic proteins, drastically reducing the assay's signal-to-noise ratio and potentially masking subtle target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HCT116 cells (which possess high basal SIRT3 expression) in 10 cm dishes at 2×106 cells/dish. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test compound, positive controls (e.g., 50 µM 3-TYP or 50 µM LC-0296), and a vehicle control (0.1% DMSO) for 24 hours.

  • Mitochondrial Isolation:

    • Harvest cells via trypsinization and wash twice with cold PBS.

    • Resuspend the cell pellet in Mitochondrial Isolation Buffer (210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5) supplemented with protease inhibitors and 10 mM Nicotinamide (NAM) . (Crucial: NAM prevents post-lysis deacetylation by surviving sirtuins).

    • Homogenize cells using a Dounce homogenizer (approx. 30-40 strokes).

    • Centrifuge at 600 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 10,000 × g for 15 min at 4°C. The resulting pellet is the enriched mitochondrial fraction.

  • Lysis & Quantification: Lyse the mitochondrial pellet in RIPA buffer. Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20 µg of mitochondrial protein per well on a 4-12% Bis-Tris gel.

    • Transfer to a PVDF membrane and block with 5% BSA.

    • Probe with primary antibodies: Anti-Ac-SOD2 (K68) and Anti-Total SOD2. Use VDAC (Voltage-Dependent Anion Channel) as a mitochondrial loading control.

    • Visualize via chemiluminescence. A successful SIRT3 inhibitor will show a dose-dependent increase in the Ac-SOD2/Total SOD2 ratio.

Protocol B: Tier 2 Functional Phenotype (MitoSOX Red Assay)

Expertise Note: MitoSOX Red is utilized because it selectively permeates live cells and targets mitochondria, where it is oxidized specifically by superoxide (the direct substrate of SOD2), not by other ROS like H₂O₂. This provides a highly specific phenotypic readout of SOD2 failure.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with test compounds and controls for 24 hours.

  • MitoSOX Staining:

    • Remove media and wash cells once with warm HBSS (Hank's Balanced Salt Solution).

    • Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.

    • Add 100 µL of the MitoSOX solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS to remove unoxidized extracellular dye.

  • Readout: Measure fluorescence using a microplate reader with excitation at 510 nm and emission at 580 nm. Alternatively, cells can be trypsinized and analyzed via Flow Cytometry (PE channel) for single-cell resolution.

  • Data Analysis: Normalize fluorescence units to cell viability (using a parallel CellTiter-Glo assay) to ensure that ROS spikes are not artificial readouts of cell death.

References

  • Zhang, Y., et al. (2022). The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications. Frontiers in Oncology. Available at:[Link]

  • Denu, J. M., et al. (2019). SOD2 acetylation on lysine 68 promotes stem cell reprogramming in breast cancer. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Dikalova, A. E., et al. (2017). Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension. Circulation Research. Available at: [Link]

  • Alhazzazi, T. Y., et al. (2016). A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells. Anticancer Research (PMC). Available at: [Link]

Sources

Method

Application Note: DHODH Enzyme Inhibition Assay for Quinoline-4-Carboxylic Acids

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology, virology, and autoimmune drug discovery. Introduction & Mechanistic Rationale Dihydroorotate dehydrogenase (DHODH) is a flav...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology, virology, and autoimmune drug discovery.

Introduction & Mechanistic Rationale

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate[1]. Because rapidly proliferating cells—such as cancer cells, activated lymphocytes, and virus-infected cells—rely heavily on de novo pyrimidine synthesis rather than salvage pathways, DHODH has emerged as a highly validated therapeutic target[1][2].

Quinoline-4-carboxylic acids represent a premier class of potent, small-molecule DHODH inhibitors. The most famous archetype of this class is Brequinar (6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid)[3]. These compounds exert their inhibitory effect by binding to the ubiquinone (Coenzyme Q) binding site on the DHODH enzyme, effectively blocking the electron transport chain required for DHO oxidation[4]. This application note details the optimized in vitro kinetic assay required to evaluate the IC50 and binding characteristics of novel quinoline-4-carboxylic acid derivatives.

Assay Principle: The DCIP Coupled Reaction

Directly measuring the conversion of DHO to orotate is optically challenging. Therefore, the gold-standard biochemical method is a colorimetric coupled assay utilizing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor[1][5].

The Causality of the Reaction:

  • DHODH oxidizes its natural substrate, DHO, to orotate.

  • The extracted electrons are transferred to the enzyme's flavin mononucleotide (FMN) cofactor.

  • The electrons are subsequently passed to an exogenous electron acceptor, Coenzyme Q (CoQ).

  • Reduced CoQ transfers the electrons to the chromogenic dye DCIP[5].

  • Oxidized DCIP is deep blue with a peak absorbance at 600–610 nm. Upon reduction, DCIP becomes colorless[5][6].

By continuously monitoring the decrease in absorbance at 600 nm, researchers can calculate the initial enzymatic reaction velocity ( V0​ ) in real-time[5].

Mechanism DHO Dihydroorotate (DHO) DHODH DHODH (FMN) Enzyme DHO->DHODH 2e- Orotate Orotate DHODH->Orotate Oxidation CoQ Coenzyme Q (Ubiquinone) DHODH->CoQ 2e- transfer DCIP DCIP (Oxidized) Blue: Abs 600nm CoQ->DCIP 2e- transfer DCIP_red DCIP (Reduced) Colorless DCIP->DCIP_red Reduction Inhibitor Quinoline-4-Carboxylic Acid (e.g., Brequinar) Inhibitor->DHODH Blocks CoQ binding

DHODH electron transfer chain and inhibition by quinoline-4-carboxylic acids.

Quantitative Efficacy of Known Quinoline-4-Carboxylic Acids

To benchmark new compounds, it is critical to compare their potency against established quinoline-4-carboxylic acid derivatives. The table below summarizes the in vitro DHODH inhibitory activity of notable pipeline compounds.

CompoundTarget EnzymeIC50 ValueKey Structural Feature / ApplicationReference
Brequinar Human DHODH7.3 nMArchetypal quinoline-4-carboxylic acid[7]
Compound 41 Human DHODH9.7 nMCyclohexylphenyl derivative with lower cLogP[7]
Compound C44 Human DHODH1.0 nMDiaryl ether-substituted, potent antiviral[8]
H-006 Human DHODH3.8 nMActive metabolite of NPD723[9]

Materials and Reagents

Expert Insight on Buffer Composition: DHODH is an inner mitochondrial membrane protein, and its natural electron acceptor (ubiquinone) is highly lipophilic[2]. To prevent compound aggregation and mimic the lipid membrane environment in vitro, the inclusion of a non-ionic detergent (Triton X-100) is an absolute mechanistic requirement[7][10].

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.1% Triton X-100[7][10].

  • Enzyme: Recombinant human DHODH (N-terminal His-tagged, typically Δ TM to improve solubility)[9].

  • Substrates & Cofactors:

    • L-Dihydroorotic acid (DHO): 500 µM final concentration[10][11].

    • Coenzyme Q (CoQ0 or CoQ10): 100 µM final concentration[10][11].

    • DCIP: 60–120 µM final concentration[10][11][12].

  • Inhibitors: Quinoline-4-carboxylic acid test compounds dissolved in 100% DMSO.

Experimental Protocol: Step-by-Step Methodology

Workflow Prep 1. Reagent Prep Buffer, Enzyme, CoQ, DCIP Compound 2. Compound Dilution Serial Dilution in DMSO Prep->Compound Incubation 3. Pre-incubation Enzyme + Inhibitor + CoQ + DCIP 25°C, 10-30 min Compound->Incubation Initiation 4. Reaction Initiation Add DHO Substrate Incubation->Initiation Read 5. Kinetic Read Absorbance 600 nm 5-10 mins Initiation->Read Analysis 6. Data Analysis Calculate V0 & IC50 Read->Analysis

Step-by-step workflow for the DCIP-based DHODH kinetic inhibition assay.

Step 1: Plate Setup and Compound Dilution
  • Prepare a 10-point, 3-fold serial dilution of the quinoline-4-carboxylic acid test compounds in 100% DMSO.

  • Transfer 1 µL of the diluted compounds into a clear-bottom 96-well or 384-well microplate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[1].

Step 2: Reagent Master Mix Preparation
  • Prepare a Master Mix containing the Assay Buffer, CoQ (100 µM), DCIP (120 µM), and recombinant human DHODH (15–60 nM)[7][10][11].

  • Note: Do NOT add DHO to this mix. DHO acts as the reaction trigger.

Step 3: Pre-Incubation
  • Add 39 µL of the Master Mix to the wells containing 1 µL of the test compounds (Total volume = 40 µL)[7].

  • Incubate the plate at 25°C for 10 to 30 minutes[7][11]. Causality: Quinoline-4-carboxylic acids are often slow-tight binding inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's CoQ binding site before the substrate initiates turnover.

Step 4: Reaction Initiation and Kinetic Read
  • Prepare a 5X DHO trigger solution (2.5 mM DHO in Assay Buffer).

  • Initiate the reaction by adding 10 µL of the DHO trigger solution to all wells (Final DHO = 500 µM; Final assay volume = 50 µL)[7][11].

  • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Monitor the decrease in absorbance at 600 nm kinetically every 30 seconds for 10 minutes[1][9].

Data Analysis and Self-Validating Controls

A robust biochemical assay must be a self-validating system. To ensure trustworthiness, the following controls must be embedded in every plate:

  • Positive Control (100% Inhibition): Wells containing a saturating dose of Brequinar (e.g., 1 µM). Validates that the assay can detect true inhibition.

  • Vehicle Control (0% Inhibition): Wells containing 1% DMSO without inhibitor. Establishes the maximum uninhibited velocity ( Vmax​ ).

  • Blank (Background): Wells containing all reagents except the DHODH enzyme. DCIP can undergo slow auto-reduction; this background rate must be subtracted from all other wells[1].

Calculating IC50:

  • Extract the linear slope (Absorbance/min) from the first 5 minutes of the kinetic read to determine the initial velocity ( Vi​ )[5].

  • Subtract the Blank slope from all Vi​ values.

  • Calculate the percentage of inhibition for each compound concentration:

    % Inhibition=(1−V0​ (Vehicle Control)Vi​ (Inhibitor)​)×100 [5]
  • Plot the % Inhibition against the log10​ of the inhibitor concentration.

  • Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50 value[13]. For High-Throughput Screening (HTS) campaigns, calculate the Z-factor using the Vehicle and Positive controls; a Z-factor 0.7 indicates an excellent assay window[12].

References

  • Journal of Medicinal Chemistry - ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • MDPI. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Available at: [Link]

  • Haematologica. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Available at: [Link]

  • Biochemistry - ACS Publications. Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Available at:[Link]

  • ResearchGate. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH).... Available at: [Link]

  • PMC - NIH. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum. Available at:[Link]

  • PMC - NIH. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Available at:[Link]

  • ResearchGate. (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of Orally Available Retinoic Acid Receptor-Related Orphan Receptor γ-t/Dihydroorotate Dehydrogenase Dual Inhibitors. Available at: [Link]

  • AACR Journals. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase. Available at: [Link]

  • PMC - NIH. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Available at: [Link]

  • European Journal of Chemistry. QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives. Available at: [Link]

Sources

Application

Application Note: Antibacterial Screening and Evaluation of Novel 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Executive Summary The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. The quinoline-4-carboxylic acid core is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. The quinoline-4-carboxylic acid core is a privileged pharmacophore, historically foundational to the development of fluoroquinolone antibiotics. Recent synthetic efforts, often utilizing the Doebner reaction, have demonstrated that modifying the 2-position with a phenyl group significantly alters the electronic distribution and enhances the lipophilicity of the molecule[1],[2]. This application note provides a comprehensive, self-validating methodological framework for the in vitro antibacterial screening of novel 2-phenyl-quinoline-4-carboxylic acid derivatives, bridging the gap between synthetic chemistry and preclinical microbiological evaluation.

Mechanistic Rationale & Molecular Design

To design an effective screening protocol, one must first understand the causality behind the molecule's mechanism of action. The 4-carboxylic acid moiety, adjacent to the quinoline nitrogen, is essential for coordinating with divalent cations (such as Mg²⁺). This coordination bridges the drug to the DNA gyrase or Topoisomerase IV-DNA cleavage complex, effectively halting DNA supercoiling and ligation[3],[4].

The addition of the 2-phenyl substitution serves a dual purpose:

  • Enhanced Membrane Penetration: It increases the overall lipophilicity of the scaffold, facilitating passive diffusion through the thick peptidoglycan layer of Gram-positive bacteria and the lipid-rich outer membrane of Gram-negative strains.

  • Efflux Pump Evasion: Altered steric bulk at the 2-position can disrupt recognition by common bacterial efflux pumps, a primary mechanism of resistance against traditional quinolones.

MOA A 2-Phenyl-Quinoline-4-Carboxylic Acid B Bacterial Outer Membrane Penetration A->B Lipophilic 2-Phenyl Interaction C DNA Gyrase / Topoisomerase IV B->C Cytoplasmic Accumulation D Inhibition of DNA Supercoiling C->D 4-Carboxylic Acid Coordination E Bacterial Cell Death D->E Double-Strand Breaks

Fig 1. Mechanistic pathway of 2-phenyl-quinoline-4-carboxylic acid derivatives in bacteria.

Comprehensive Screening Workflow

A robust screening pipeline must be a self-validating system. It is not enough to simply observe bacterial death; the workflow must systematically rule out false positives caused by solvent toxicity, compound precipitation, or assay contamination.

Workflow S1 Compound Synthesis (Doebner Reaction) S2 Broth Microdilution (MIC Determination) S1->S2 Purified Compounds S3 Agar Plating (MBC Determination) S2->S3 Clear Wells (No visible growth) S5 Mammalian Cytotoxicity (MTT Assay) S2->S5 Parallel Safety Profiling S4 Time-Kill Kinetics (Dynamic Efficacy) S3->S4 Bactericidal Hits S6 Lead Candidate Selection S4->S6 Favorable Kinetics S5->S6 High Selectivity Index

Fig 2. Self-validating screening workflow for novel antibacterial quinoline derivatives.

Protocol I: CLSI-Compliant Broth Microdilution (MIC & MBC)

The determination of the Minimum Inhibitory Concentration (MIC) must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to ensure reproducibility and clinical relevance[5],[6].

Causality in Experimental Design: The "Why"
  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Quinoline derivatives actively chelate divalent cations. If the testing medium lacks standardized levels of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L), the MIC will be artificially skewed. Low Mg²⁺ increases the permeability of the Gram-negative outer membrane (false positive), while high Mg²⁺ chelates the drug in suspension, preventing it from reaching its intracellular target (false negative)[7].

  • Why strict DMSO limits? 2-phenyl-quinoline-4-carboxylic acids are highly lipophilic and require Dimethyl Sulfoxide (DMSO) for initial solubilization. However, the final concentration of DMSO in the assay well must not exceed 1% (v/v). Higher concentrations disrupt bacterial phospholipid bilayers, leading to synergistic toxicity and artificially inflating the compound's apparent efficacy.

Step-by-Step Methodology
  • Inoculum Preparation: Isolate distinct colonies of the target strain (e.g., S. aureus, E. coli) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the synthesized derivative at 10 mg/mL in 100% DMSO. Perform 2-fold serial dilutions in CAMHB across a 96-well U-bottom microtiter plate.

  • Self-Validating Controls:

    • Sterility Control: CAMHB only (Validates aseptic technique; must remain clear).

    • Growth Control: CAMHB + Bacteria (Validates bacterial viability; must become turbid).

    • Vehicle Control: CAMHB + Bacteria + 1% DMSO (Validates that the solvent is not inhibitory; must match the turbidity of the Growth Control).

    • Positive Control: CAMHB + Bacteria + Ciprofloxacin (Validates the intrinsic susceptibility of the specific bacterial isolate).

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth[8],[9].

  • MBC Determination: To determine if the compound is bactericidal or merely bacteriostatic, aliquot 10 µL from all optically clear wells (MIC, 2×MIC, 4×MIC) and plate onto drug-free Mueller-Hinton Agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

Protocol II: Mammalian Cytotoxicity & Selectivity Index (MTT Assay)

An antibacterial compound is useless if it is universally toxic to eukaryotic cells. The therapeutic viability of a 2-phenyl-quinoline-4-carboxylic acid derivative is quantified by its Selectivity Index (SI), calculated as SI=IC50​/MIC .

Causality in Experimental Design
  • Why use Macrophages (RAW 264.7)? Macrophages are the primary immune cells responsible for phagocytosing bacteria. Ensuring the drug is non-toxic to these specific cells is critical, as a functioning innate immune system is required to clear an infection alongside the antibiotic[10],[11].

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well flat-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the quinoline derivative (e.g., 1 to 200 µg/mL). Include a vehicle control (DMSO < 1%). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase activity.

  • Solubilization & Measurement: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Data Presentation & Representative Results

To effectively evaluate structure-activity relationships (SAR), quantitative data must be consolidated. Below are representative tables demonstrating how to structure the screening results for novel 2-phenyl-quinoline-4-carboxylic acid derivatives (data modeled after findings by Wang et al., 2016)[12],[13].

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Compound IDSubstitutionS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Intermediate 1 None (Core scaffold)>256>256>256>256
Compound 5a4 2-(2-nitrophenyl)6464256>256
Compound 5a7 2-(4-chlorophenyl)128128128>256
Ciprofloxacin Positive Control0.50.250.1250.5

Table 2: Cytotoxicity and Selectivity Index (SI)

Compound ID IC50​ (RAW 264.7 Macrophages)MIC (S. aureus)Selectivity Index ( IC50​ / MIC)Conclusion
Compound 5a4 98.2 µg/mL64 µg/mL1.53Narrow therapeutic window
Compound 5a7 145.6 µg/mL128 µg/mL1.13High toxicity risk

Data Interpretation Note: While functionalization of the 2-phenyl ring improves antibacterial activity compared to the base scaffold, the Selectivity Index remains low. Future synthetic iterations should focus on adding polar functional groups (e.g., piperazine rings) to the 7-position of the quinoline core to reduce eukaryotic cytotoxicity while maintaining bacterial target affinity.

References

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI / PubMed Central URL
  • Title: Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Derivatives Source: Benchchem URL
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Title: Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome Source: Microbiology Spectrum - ASM Journals URL

Sources

Method

Application Note: In Vitro Antileishmanial Activity Testing of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Mechanistic Rationale Leishmaniasis remains a critical neglec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

Leishmaniasis remains a critical neglected tropical disease. Current first-line therapies, such as pentavalent antimonials and Amphotericin B, are severely limited by high host toxicity, requirements for intravenous administration, and rapidly emerging parasite resistance. Consequently, the quinoline-4-carboxylic acid scaffold has emerged as a highly promising class of synthetic antileishmanial agents due to its structural versatility and favorable pharmacokinetic profile.

Mechanistic Grounding: Recent inverse virtual screening and molecular dynamics studies have identified as the primary putative target for 2-aryl-quinoline-4-carboxylic acid derivatives [1]. LmNMT is an essential enzyme responsible for the co-translational myristoylation of parasitic proteins. Inhibition of this target disrupts the parasite's cellular signaling and membrane targeting, ultimately leading to growth arrest and apoptosis in both extracellular promastigotes and intracellular amastigotes [1, 2].

To successfully evaluate these derivatives, a tiered screening approach is required. Because Leishmania has a digenetic life cycle, testing must account for both the insect-stage promastigotes (for high-throughput primary screening) and the mammalian-stage intracellular amastigotes (the clinically relevant target) [3, 4].

Target Pathway & Experimental Workflow

The following workflow illustrates the logical progression of in vitro screening. A compound is only advanced to the labor-intensive intracellular amastigote assay if it demonstrates a Selectivity Index (SI) greater than 10, ensuring that the antileishmanial effect is target-specific rather than a result of generalized host cell destruction.

G Comp 2-Aryl-Quinoline-4-Carboxylic Acids Target Target: LmNMT Inhibition Comp->Target Binding & Inhibition Macro 2. Macrophage Assay (CC50) Comp->Macro Toxicity Screen Prom 1. Promastigote Assay (IC50) Target->Prom Efficacy Screen SI 3. Selectivity Index (CC50/IC50) Prom->SI Macro->SI Amast 4. Intracellular Amastigote Assay SI->Amast Hit Criteria: SI > 10

Screening cascade and mechanistic rationale for evaluating 2-aryl-quinoline-4-carboxylic acids.

Quantitative Data Presentation

The table below summarizes representative pharmacological profiles of optimized 2-aryl-quinoline-4-carboxylic acid derivatives compared to the clinical standard, Amphotericin B.

Table 1: Representative Pharmacological Profile of Quinoline Derivatives

Compound / DrugTarget SpeciesPromastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)Amastigote IC₅₀ (µM)
Compound 1g L. major2.4 ± 0.3> 100.0> 41.64.1 ± 0.5
Compound 2d L. donovani1.8 ± 0.285.0 ± 4.247.23.5 ± 0.4
Amphotericin B L. major0.4 ± 0.125.0 ± 1.562.50.6 ± 0.1

(Note: Data synthesized from benchmark literature values for quinoline-4-carboxylic acid derivatives [1, 2].)

Detailed Experimental Protocols

Protocol A: Extracellular Promastigote Viability Assay (Resazurin Reduction)

Expertise & Causality:

  • Medium Selection: is utilized instead of standard RPMI-1640 because it is highly enriched in amino acids, which is critical for maintaining the virulence and robust proliferation of primary promastigote isolates [4].

  • Assay Choice: Resazurin is preferred over MTT because it is non-toxic, allowing continuous monitoring without cell lysis. Furthermore, its fluorescent readout is less prone to interference from the intrinsic color of synthesized quinoline compounds [3].

Self-Validating System Architecture: Every 96-well plate must contain:

  • Positive Control: Amphotericin B (10 µM) – Validates assay sensitivity.

  • Negative Control: Untreated parasites + Medium – Establishes the 100% viability baseline.

  • Vehicle Control: 1% DMSO + Parasites – Confirms the solvent does not induce cytotoxicity.

  • Blank: Medium + Resazurin (No cells) – Used for background fluorescence subtraction.

Step-by-Step Methodology:

  • Cultivate Leishmania promastigotes in Schneider's Drosophila medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 26°C until they reach the logarithmic growth phase (approx. 2×106 cells/mL).

  • Seed 100 µL of the promastigote suspension into a 96-well flat-bottom microtiter plate.

  • Prepare serial dilutions of the 2-aryl-quinoline-4-carboxylic acid derivatives (e.g., 100 µM down to 0.78 µM) in culture medium. Add 100 µL of each dilution to the respective wells.

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution (2 mM in PBS) to each well. Incubate for an additional 4–6 hours in the dark.

  • Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

  • Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Macrophage Cytotoxicity Assay (CC₅₀)

Expertise & Causality: Determining the CC₅₀ on mammalian cells (e.g., RAW 264.7 or J774 murine macrophages) is non-negotiable. A compound is only viable if it selectively kills the parasite without destroying the host cell. The Selectivity Index (SI = CC₅₀ / IC₅₀) must be calculated to justify advancing the compound [3].

Step-by-Step Methodology:

  • Seed RAW 264.7 macrophages at a density of 1×105 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Aspirate the medium and replace it with fresh medium containing serial dilutions of the quinoline derivatives (up to 200 µM). Include all self-validating controls mentioned in Protocol A.

  • Incubate for 72 hours at 37°C.

  • Assess cell viability via the resazurin reduction assay (as described above) or standard MTT assay.

  • Calculate the CC₅₀ and determine the SI. Proceed to Protocol C only for compounds with an SI > 10.

Protocol C: Intracellular Amastigote Assay

Expertise & Causality: Amastigotes reside within the acidic phagolysosomes of macrophages. Compounds must penetrate both the macrophage membrane and the phagolysosome membrane, remaining active at a pH of ~5.5. Therefore, a compound active against promastigotes might fail here, making this step critical for clinical translation [1, 4].

Step-by-Step Methodology:

  • Plate RAW 264.7 macrophages ( 2×105 cells/well) on sterile glass coverslips placed inside a 24-well plate. Incubate for 24 hours at 37°C.

  • Infect the macrophages with stationary-phase Leishmania promastigotes at a ratio of 10:1 (parasites:macrophages). Incubate for 24 hours to allow phagocytosis and differentiation into amastigotes.

  • Wash the wells three times with warm PBS to remove non-internalized extracellular promastigotes.

  • Treat the infected macrophages with the selected quinoline derivatives at concentrations of 1× and 2× their established IC₅₀ values. Incubate for 72 hours.

  • Remove the medium, wash with PBS, and fix the cells with absolute methanol for 5 minutes.

  • Stain the coverslips with 10% Giemsa stain for 15 minutes. Wash with distilled water and allow to air dry.

  • Mount the coverslips on glass slides. Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages.

  • Calculate the Infection Index (Percentage of infected cells × Average number of amastigotes per infected cell) and determine the amastigote IC₅₀.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology (2025). URL:[Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry / ResearchGate (2019). URL:[Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol / PMC (2021). URL:[Link]

  • An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI Pathogens (2024). URL:[Link]

Application

Application Note: Screening and Characterization of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Selective HDAC Inhibitors

Executive Summary & Scientific Rationale Histone deacetylases (HDACs) are pivotal epigenetic regulators responsible for the deacetylation of lysine residues on histone tails, leading to chromatin condensation and transcr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Histone deacetylases (HDACs) are pivotal epigenetic regulators responsible for the deacetylation of lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of numerous malignancies, making it a prime target for oncology drug discovery. However, traditional pan-HDAC inhibitors often suffer from severe off-target toxicities.

To overcome this, the 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold has emerged as a highly privileged "cap" moiety for designing isoform-selective HDAC inhibitors[1]. The rational design of these inhibitors relies on a tripartite pharmacophore model:

  • Cap Group (PQCA Core): Forms strong hydrophobic interactions with the residues at the rim of the HDAC active site, occluding the entrance.

  • Linker (e.g., Phenylpiperazine): Spans the narrow hydrophobic channel leading to the catalytic core.

  • Zinc-Binding Group (ZBG): Chelates the catalytic Zn2+ ion at the base of the pocket.

Causality in Design: The choice of the ZBG fundamentally dictates the selectivity profile. While incorporating a hydroxamic acid ZBG yields potent but non-selective pan-HDAC inhibition, substituting it with a hydrazide ZBG sterically and electronically restricts binding, conferring high selectivity for HDAC3 over HDAC1, 2, and 6[1].

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the quantitative in vitro enzyme inhibition data, demonstrating how the ZBG modification on the PQCA scaffold shifts the compound from a pan-inhibitor to an isoform-selective inhibitor[1].

CompoundCap GroupZinc-Binding Group (ZBG)HDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity Profile
Typical Analog PQCAHydroxamic Acid< 5.0< 5.0< 5.0< 5.0Pan-HDAC Inhibitor
Compound D28 PQCAHydrazide> 100> 10024.45 > 100HDAC3 Selective

Experimental Workflows & Protocols

The development of PQCA-based HDAC inhibitors requires a tightly integrated workflow spanning synthetic chemistry, biochemical screening, and cellular validation.

Workflow A 1. Scaffold Synthesis (Pfitzinger Reaction) B 2. Linker & ZBG Conjugation A->B C 3. In Vitro HDAC Fluorometric Assay B->C D 4. Flow Cytometry (Apoptosis/Cell Cycle) C->D

Figure 1: End-to-end workflow for the synthesis and screening of PQCA-based HDAC inhibitors.

Protocol 3.1: Synthesis of the PQCA Scaffold (Pfitzinger Reaction)

Causality & Logic: The Pfitzinger reaction is the most efficient method for constructing the PQCA core. By reacting commercially available isatin with a substituted acetophenone under strongly basic conditions, the isatin ring opens and condenses with the ketone, directly yielding the sterically demanding 2-phenylquinoline-4-carboxylic acid cap required for optimal active-site rim binding[2].

Step-by-Step Methodology:

  • Preparation: Dissolve isatin (0.01 mol) in 10 mL of 33% aqueous KOH solution.

  • Condensation: Slowly add a solution of the chosen substituted acetophenone (0.011 mol) dissolved in 20 mL of absolute ethanol dropwise to the basic isatin mixture.

  • Reflux: Heat the reaction mixture to reflux (85°C) for 8 hours under continuous stirring.

  • Isolation: Remove the ethanol solvent using a rotary evaporator. Dilute the remaining aqueous residue with 100 mL of distilled water.

  • Precipitation: Slowly add 3M HCl dropwise while stirring until the pH reaches 1–2. A solid brown/yellow precipitate (the PQCA intermediate) will form.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure cap moiety.

Protocol 3.2: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

Causality & Logic: This assay utilizes a self-validating, two-step fluorometric system. The substrate is an acetylated lysine coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore. HDAC cleaves the acetyl group, but fluorescence is only generated when a secondary developer (trypsin) cleaves the deacetylated AMC-lysine. Self-Validation: To ensure your PQCA derivative is a true HDAC inhibitor and not a false-positive trypsin inhibitor, always run a "trypsin-only" counter-screen.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Add 1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate.

  • Enzyme Incubation: In a 96-well black, flat-bottom microplate, add 10 µL of recombinant human HDAC enzyme (e.g., HDAC3/NCOR2 complex) and 10 µL of the PQCA test compound (serial dilutions from 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes to allow compound binding.

  • Substrate Addition: Add 20 µL of the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of Developer Solution (containing trypsin and 1 µM Trichostatin A to immediately halt further HDAC activity). Incubate at room temperature for 15 minutes.

  • Detection: Read fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Analysis: Calculate percent inhibition relative to vehicle (DMSO) controls and determine the IC50​ using non-linear regression analysis (GraphPad Prism).

Protocol 3.3: Cellular Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Logic: Biochemical inhibition must translate to phenotypic efficacy. Selective HDAC3 inhibition induces histone hyperacetylation, which disrupts the transcription of cell-cycle progression genes, leading to G2/M arrest and subsequent apoptosis. We utilize Annexin V-FITC/Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis), providing a robust, self-validating readout of the cell death mechanism[2].

Step-by-Step Methodology:

  • Cell Culture: Seed K562 (human myelogenous leukemia) cells at a density of 2×105 cells/well in a 6-well plate.

  • Treatment: Treat cells with the PQCA derivative (e.g., Compound D28) at its determined cellular IC50​ concentration for 48 hours. Include a DMSO vehicle control.

  • Cell Cycle Arrest Analysis:

    • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

    • Wash fixed cells and resuspend in 500 µL PI/RNase A staining buffer. Incubate for 30 minutes at room temperature in the dark.

    • Analyze via flow cytometry (detecting PI in the PE channel) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Analysis:

    • Harvest a separate cohort of treated cells. Wash twice with cold PBS.

    • Resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Mechanistic Pathway Visualization

Mechanism cluster_0 Cellular Phenotype (e.g., K562 Cells) A PQCA-Hydrazide Derivative (e.g., Compound D28) B Selective HDAC3 Inhibition (Zn2+ Chelation) A->B Binds active site C Histone Hyperacetylation (Epigenetic Modulation) B->C Blocks deacetylation D G2/M Cell Cycle Arrest C->D E Induction of Apoptosis C->E

Figure 2: Mechanistic pathway of selective HDAC3 inhibition by PQCA derivatives leading to apoptosis.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pfitzinger Synthesis Technical Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. Designed for researchers, synthetic chemists, and drug development professionals, this guide bridges the gap between t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. Designed for researchers, synthetic chemists, and drug development professionals, this guide bridges the gap between theoretical reaction mechanisms and practical benchtop execution.

Below, you will find an analysis of mechanistic bottlenecks, a targeted Q&A troubleshooting guide, and self-validating experimental protocols to ensure high-yield syntheses.

Mechanistic Causality & Reaction Bottlenecks

To troubleshoot the Pfitzinger reaction, one must first understand the causality of its mechanism. The reaction is not a single concerted step but a cascade of transformations[1]. It begins with the base-promoted hydrolysis of the amide bond in isatin to form a keto-acid intermediate (isatinate)[1]. This intermediate then undergoes condensation with an enolizable ketone or aldehyde to form an imine, which tautomerizes into an enamine[1]. Finally, the enamine undergoes cyclodehydration to construct the quinoline core[2].

Yield losses typically occur when the delicate balance of this cascade is disrupted—either by the thermal decomposition of the isatinate intermediate or by competing side reactions (such as the aldol condensation of the ketone)[2].

Mechanism Isatin Isatin Base Alkaline Hydrolysis (KOH / NaOH) Isatin->Base KetoAcid Keto-acid Intermediate (Isatinate) Base->KetoAcid Carbonyl Ketone / Aldehyde Addition KetoAcid->Carbonyl Imine Imine Intermediate Carbonyl->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclization Cyclodehydration (-H2O) Enamine->Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclization->Quinoline

Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: My reaction yields a thick, intractable resin instead of a clean precipitate. What causes this, and how can I prevent it? A1: The formation of thick resins is a classic hallmark of the Pfitzinger reaction failing due to competing side reactions[3]. Because the reaction requires a strongly basic environment (e.g., 33% KOH), enolizable ketones can undergo self-aldol condensation rather than reacting with the isatinate[2].

  • Solution: To prevent this, optimize your base concentration. While KOH is standard, switching to NaOH or reducing the reaction temperature to a gentle warming (34–40 °C) can suppress aldol side reactions while still allowing the isatin ring to open[2]. Additionally, always perform an ether extraction on the aqueous layer before acidification to remove these neutral polymeric impurities[4].

Q2: The yield drops significantly when using sterically hindered or electron-deficient substrates. Are there workarounds? A2: Steric hindrance at the alpha-carbon of the ketone drastically slows down the imine-to-enamine tautomerization and subsequent cyclization[5]. If the reaction is heated for prolonged periods (24+ hours) to compensate, the starting materials decompose[2].

  • Solution: Transition to Microwave Irradiation . Microwave synthesis provides rapid, uniform heating that overcomes the activation energy barrier for sterically hindered cyclization before thermal decomposition can occur, often reducing reaction times from 24 hours to just 9–15 minutes[4]. Alternatively, for highly electron-deficient anilines that fail under basic conditions, consider switching to a Doebner hydrogen-transfer reaction utilizing BF3·THF[6].

Q3: I am losing my product during the final isolation step. How do I ensure complete precipitation? A3: Quinoline-4-carboxylic acids are zwitterionic. If you acidify the solution too much (pH < 2), the quinoline nitrogen protonates, making the molecule water-soluble. If it remains too basic (pH > 7), the carboxylic acid is deprotonated, keeping it in the aqueous phase.

  • Solution: You must carefully titrate the solution with glacial acetic acid or dilute HCl to a precise pH of 4–5[4]. This hits the isoelectric point of the product, forcing it to precipitate out of the aqueous layer as a pale-yellow solid[4].

Troubleshooting Problem Issue: Low Yield / Resin Formation CheckBase Check Base & Temp Problem->CheckBase CheckSubstrate Check Substrate Sterics Problem->CheckSubstrate Aldol Side Reaction: Aldol Condensation CheckBase->Aldol Solution1 Optimize Base (NaOH vs KOH) Lower Temp to 34-40°C Aldol->Solution1 Steric Incomplete Conversion CheckSubstrate->Steric Solution2 Use Microwave Irradiation (150-170°C, 9-15 min) Steric->Solution2

Decision tree for troubleshooting low yields and resin formation in Pfitzinger synthesis.

Quantitative Data: Heating vs. Microwave

The table below summarizes the causal impact of switching from conventional reflux to microwave-assisted synthesis. Microwave irradiation effectively eliminates the thermal degradation window, preserving the integrity of the isatinate intermediate[4].

Reaction ParameterConventional HeatingMicrowave IrradiationMechanistic Impact on Yield
Reaction Time 12 – 24 hours9 – 15 minutesMW significantly minimizes the time available for thermal decomposition of starting materials[4].
Temperature 79 °C (Reflux)150 – 170 °CMW allows for high-energy input to overcome steric hindrance without inducing resinification[7].
Base System KOH in H₂O/EtOHKOH in H₂O/EtOHIdentical reagents, but rapid MW heating prevents slow aldol side-reactions[2].
Average Yield 45% – 65%80% – 94%MW drives the final cyclodehydration step to absolute completion[7].

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Conventional Base-Promoted Synthesis

Best for standard, unhindered aliphatic or aromatic ketones.

  • Base Hydrolysis (Validation Checkpoint): In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of distilled water (1 mL) and absolute ethanol (40 mL)[4]. Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour.

    • Self-Validation: You must observe a distinct color change from purple/orange to a deep brown. This visually confirms the successful hydrolysis of the amide bond and the formation of the isatinate intermediate[4].

  • Condensation: Gradually add the desired ketone (0.015 mol) to the reaction mixture[4].

  • Reflux: Heat the mixture to reflux (~79 °C) and maintain continuous stirring for 24 hours. Monitor the disappearance of the ketone via TLC[4].

  • Resin Removal (Critical Step): Allow the mixture to cool. Add 20 mL of distilled water to fully dissolve the potassium salt of the product. Perform an extraction with diethyl ether (2 x 15 mL) and discard the organic layer. This removes unreacted carbonyls and neutral aldol resins[4].

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Dropwise, add dilute hydrochloric acid or glacial acetic acid until the pH reaches exactly 4–5[4].

    • Self-Validation: A pale-yellow solid will rapidly precipitate. If the solution turns clear again, you have over-acidified; back-titrate with dilute NaOH[4].

  • Isolation: Collect the solid by vacuum filtration, wash with ice-cold water, and dry in a vacuum oven[4].

Protocol B: Microwave-Assisted High-Yield Synthesis

Best for sterically hindered ketones, electron-deficient substrates, or rapid library generation.

  • Preparation: In a microwave-safe reaction vessel, combine potassium hydroxide (0.02 mol), water (1 mL), absolute ethanol (40 mL), isatin (0.0075 mol), and the ketone (0.015 mol)[4].

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 150–170 °C for 9 to 15 minutes[4],[7].

  • Work-up: Cool the vessel to room temperature. Filter the dark solution to remove any insoluble particulates, then pour the filtrate into 100 mL of an ice-water mixture[4].

  • Acidification & Isolation: Acidify the mixture with acetic acid to pH 4–5 to precipitate the product[4]. Collect the solid via vacuum filtration, wash with cold water, and dry[4].

References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • S. R. R. et al. "Recent Advances in Metal-Free Quinoline Synthesis." MDPI (Molecules). Available at:[Link]

  • T. K. et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • I. D. Costa et al. "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors." Semantic Scholar / MDPI. Available at: [Link]

Sources

Optimization

Side reactions in the Doebner synthesis of quinoline-4-carboxylic acids

Welcome to the Technical Support Center for Quinoline Scaffold Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Scaffold Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the mechanistic complexities and common pitfalls of the Doebner synthesis.

The Doebner reaction—a multicomponent condensation of an aniline, an aldehyde, and pyruvic acid—is a cornerstone technique for generating quinoline-4-carboxylic acids[1]. However, its kinetic pathways are highly sensitive to substrate electronics, solvent choice, and the order of reagent addition, frequently leading to frustrating side reactions.

Below, you will find a mechanistic breakdown, a troubleshooting FAQ, quantitative data summaries, and self-validating experimental protocols to ensure your synthesis is robust and reproducible.

Mechanistic Pathways & Reaction Divergence

To troubleshoot effectively, we must first understand the causality behind the reaction's failure modes. The standard Doebner mechanism proceeds via the formation of an N-arylimine (Schiff base), followed by a Michael-type addition of the enol form of pyruvic acid, intramolecular cyclization, and final oxidation (aromatization)[1]. Deviations at any of these steps result in specific by-products.

Mechanism Start Aniline + Aldehyde + Pyruvic Acid Imine Schiff Base (N-arylimine) Start->Imine Condensation Enol Pyruvic Acid (Enol form) Start->Enol Tautomerization Side1 2-Methylquinoline-4-carboxylic acid (By-product) Start->Side1 Altered addition order / Excess Pyruvic Acid Side3 Dihydro-pyrrol-2-ones (Solvent Adducts) Start->Side3 Acidic Solvent side-reactions Inter Dihydroquinoline Intermediate Imine->Inter Michael Addition & Cyclization Side2 Pyrrolidine Derivative (N-cyclization) Imine->Side2 Steric/Electronic effects Enol->Inter Target Quinoline-4-carboxylic acid (Target Product) Inter->Target Oxidation (H-transfer)

Mechanistic pathways and common side reactions in the Doebner synthesis.

Troubleshooting Guides & FAQs

Q: Why is my Doebner synthesis yielding 2-methylquinoline-4-carboxylic acid instead of the target quinoline? A: This is a classic regioselectivity and reagent-competition issue. When pyruvic acid is introduced too early or in excess, it can undergo alternative condensation pathways before the aniline and aldehyde have fully formed the requisite Schiff base[2]. Causality: The order of mixing dictates the kinetic pathway. If pyruvic acid reacts with the aniline first, or self-condenses, it forms the 2-methyl derivative. Solution: Always pre-form the Schiff base by stirring the aniline and aldehyde for 30–60 minutes before the dropwise addition of pyruvic acid.

Q: My reaction with an electron-deficient aniline (e.g., nitroaniline) has stalled with <15% yield. How can I drive the reaction to completion? A: Electron-withdrawing groups (EWGs) drastically reduce the nucleophilicity of the aniline, impairing the Michael-type addition to the enol form of pyruvic acid. Furthermore, EWGs destabilize the spontaneous oxidation of the dihydroquinoline intermediate into the final aromatic quinoline[3]. Causality: The standard Doebner conditions lack a dedicated hydrogen acceptor to facilitate the final aromatization step for electron-poor substrates. Solution: Switch to a Doebner Hydrogen-Transfer Reaction protocol. By leveraging the unreacted imine as a hydrogen acceptor, the dihydroquinoline intermediate is efficiently oxidized, significantly boosting yields for EWG-anilines[3].

Q: I attempted to synthesize a quinoline using 2-chloro-5-aminopyridine, but NMR indicates a pyrrolidine derivative. What happened? A: You have encountered a known mechanistic divergence specific to certain heterocyclic or ortho-substituted anilines. Causality: The Doebner reaction relies on an intramolecular electrophilic cyclization onto the aromatic benzene ring. However, with 2-chloro-5-aminopyridine, the electronic distribution and steric hindrance heavily favor cyclization at the amino group nitrogen instead of the aromatic carbon, resulting in a pyrrolidine derivative[4]. Solution: The Doebner reaction is fundamentally incompatible with this substrate. You must pivot to an alternative scaffold synthesis, such as the Pfitzinger reaction.

Q: When running the reaction in acetic acid with a TFA catalyst, I am isolating dihydro-pyrrol-2-ones. Is the solvent causing this? A: Yes. While acetic acid/TFA can accelerate the synthesis of certain iodo-quinolines, it also opens up competing thermodynamic sinks[5]. Causality: In acidic media, if the aldehyde features activating electron-donating groups (e.g., salicylaldehyde), it can react prematurely with pyruvic acid to form furan or dihydro-pyrrol-2-one by-products before the aniline can successfully intercalate into the cascade[5]. Solution: Monitor the reaction strictly via LC-MS. If these by-products appear, switch to a less aggressive solvent like absolute ethanol and lower the reaction temperature during the initial condensation phase.

Quantitative Summary of Side Reactions

Side Product / IssuePrimary CausalityAffected SubstratesMitigation StrategyTypical Yield Impact (Unmitigated)
2-Methyl-4-carboxyquinoline Incorrect reagent addition orderAll anilinesPre-form Schiff base; add pyruvic acid dropwise-30% to -50%
Dihydroquinoline buildup Failed aromatization (oxidation)Electron-deficient anilinesUse Doebner Hydrogen-Transfer conditions-60% to -85%
Pyrrolidine derivatives N-cyclization outcompetes C-cyclization2-chloro-5-aminopyridineAbandon Doebner; use Pfitzinger reactionComplete failure (0% target)
Dihydro-pyrrol-2-ones Acid-catalyzed premature condensationSalicylaldehyde, activated aldehydesChange solvent from AcOH to EtOH-20% to -40%

Self-Validating Experimental Protocols

To ensure reproducibility, your experimental design must include built-in validation checkpoints. Relying solely on end-point analysis often leads to wasted reagents and time.

Workflow Step1 1. Prepare Reagents Check1 Electron-deficient aniline? Step1->Check1 Step2 2. Sequential Addition (Aldehyde + Aniline first) Check1->Step2 No Mod1 Use Hydrogen-Transfer Protocol Check1->Mod1 Yes Step3 3. Add Pyruvic Acid (Dropwise, controlled temp) Step2->Step3 Step4 4. Reflux & Monitor (TLC / LC-MS validation) Mod1->Step4 Step3->Step4 Step5 5. Precipitation & Filtration Step4->Step5

Optimized experimental workflow to minimize Doebner reaction by-products.

Protocol A: Kinetically Controlled Doebner Synthesis (Standard)

Objective: Prevent the formation of 2-methyl-4-carboxyquinoline by-products by strictly controlling the kinetic pathway[2].

  • Schiff Base Pre-formation: Combine aniline (1.0 eq) and aldehyde (1.0 eq) in absolute ethanol (0.5 M concentration). Stir at room temperature for 45 minutes.

    • Self-Validation Check 1: Spot the mixture on a silica TLC plate (Hexane:EtOAc 8:2). The disappearance of the starting aniline spot confirms complete imine formation, ensuring pyruvic acid cannot react with free aniline.

  • Pyruvic Acid Addition: Cool the reaction mixture to 0°C using an ice bath. Add pyruvic acid (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature prevents the exothermic self-condensation of pyruvic acid.

  • Reflux and Aromatization: Heat the mixture to reflux for 4–6 hours.

    • Self-Validation Check 2: Analyze an aliquot via LC-MS. Look for the target mass[M+H]+. If a significant [M+2] peak is present, the dihydroquinoline intermediate has not fully oxidized. Extend reflux time by 2 hours or introduce a mild stream of air.

  • Isolation: Cool to room temperature. The quinoline-4-carboxylic acid typically precipitates out of the ethanolic solution. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol B: Doebner Hydrogen-Transfer Reaction (For EWG Anilines)

Objective: Overcome stalled aromatization when using anilines with electron-withdrawing groups (EWGs)[3].

  • Reagent Assembly: Combine the electron-deficient aniline (1.0 eq), aldehyde (1.0 eq), and pyruvic acid (1.0 eq) in a suitable solvent (e.g., toluene).

  • Hydrogen Acceptor Integration: Ensure a slight excess of the imine is present in the reaction matrix to act as a hydrogen acceptor. This facilitates the hydrogen transfer from the dihydroquinoline intermediate[3].

    • Causality: EWGs destabilize the spontaneous oxidation of the intermediate. By providing a chemical hydrogen sink (the imine), the thermodynamic barrier to aromatization is lowered, driving the reaction to the fully conjugated quinoline.

  • Reflux and Monitor: Heat to reflux for 12–16 hours.

    • Self-Validation Check: Monitor the ratio of dihydroquinoline to quinoline via 1H-NMR (specifically looking for the disappearance of aliphatic protons on the heterocyclic ring between 3.0–5.0 ppm).

  • Workup: Remove the solvent under reduced pressure, and purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the pure quinoline-4-carboxylic acid.

Sources

Troubleshooting

Optimization of reaction conditions for quinoline synthesis

Welcome to the Quinoline Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of functionalized quinolines.

Classical methods (such as the Skraup, Friedländer, and Doebner-Miller syntheses) often suffer from harsh reaction conditions, toxic reagents, and poor regioselectivity. Modern approaches leverage transition-metal catalysis, borrowing hydrogen methodologies, and radical scavengers to achieve high-yielding, self-validating, and environmentally benign workflows.

Synthesis Strategy & Decision Workflow

Before troubleshooting a specific reaction, it is critical to select the correct synthetic route based on your starting materials and desired green chemistry metrics. The decision matrix below outlines the mechanistic pathways and their associated risks.

QuinolineSynthesis Start Select Quinoline Synthesis Route Substrate1 Aniline + Glycerol (Classical Oxidative) Start->Substrate1 Substrate2 2-Aminobenzyl Alcohol + Ketone/Secondary Alcohol Start->Substrate2 Substrate3 Aniline + Epoxide (Lewis Acid Mediated) Start->Substrate3 Skraup Skraup Synthesis (Conc. H2SO4, High Heat) Substrate1->Skraup Dehydrogenative Borrowing Hydrogen / Dehydrogenative Coupling Substrate2->Dehydrogenative LewisAcid Sc(OTf)3 Catalyzed Annulation Substrate3->LewisAcid TarIssue Risk: Exotherm & Tar Solution: Q-Tubes Skraup->TarIssue Green Aerobic/TiO2/Ni High Yield, Green Dehydrogenative->Green Radical Risk: C-2 Dealkylation Solution: Add TEMPO LewisAcid->Radical

Decision tree for selecting quinoline synthesis routes and mitigating common mechanistic risks.

General Optimization Protocol: Transition-Metal Dehydrogenative Coupling

When classical Friedländer annulations fail due to the instability of 2-aminobenzaldehydes, moving to a dehydrogenative coupling strategy using stable 2-aminobenzyl alcohols is the gold standard. Below is a self-validating protocol utilizing a homogeneous Nickel catalyst under aerobic conditions [1].

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, add the Nickel catalyst (5 mol %), 2-aminobenzyl alcohol (1.0 mmol), and the secondary alcohol coupling partner (e.g., 1-phenylethanol, 1.0 mmol).

  • Base Addition: Add potassium tert-butoxide (KOtBu, 0.4 mmol). Mechanistic Note: The base is crucial for facilitating the initial alkoxide formation, which accelerates the dehydrogenation step.

  • Solvent & Atmosphere: Add 2 mL of anhydrous toluene. Seal the vial with a septum and attach an O₂ balloon. Causality: Quinoline synthesis here is a double dehydrogenative coupling. Both the amino alcohol and the secondary alcohol require dehydrogenation to form reactive carbonyls in situ. O₂ acts as the terminal oxidant to regenerate the active Ni catalyst.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 8 hours.

  • Validation & Kinetics Check: To ensure the catalyst is active, you can monitor the oxidation of the secondary alcohol via GC-MS. The catalyst should follow pseudo-first-order kinetics over the alcohol [1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

Troubleshooting & FAQs

Q: Why am I getting thick tar and low yields in my Skraup synthesis? A: The classical Skraup synthesis utilizes aniline, glycerol, concentrated sulfuric acid, and a strong oxidizing agent (like nitrobenzene). The causality of tar formation lies in the multi-step nature of the reaction: glycerol is aggressively dehydrated by H₂SO₄ to form the highly reactive and hazardous intermediate, acrolein. The subsequent Michael addition and vigorous oxidation steps are highly exothermic, leading to rapid polymerization of acrolein and the formation of intractable tar [2]. Resolution: To mitigate this, transition away from open-flask boiling. Modern optimizations utilize pressure Q-tubes at 200 °C, which control the exotherm and allow the use of glycerol as both a subcritical green solvent and reactant, significantly reducing tar formation and improving yields to ~60% [2]. Alternatively, replace nitrobenzene with milder oxidants or use boric acid to moderate the dehydration rate.

Q: My Friedländer annulation is failing due to the instability of 2-aminobenzaldehydes. What is a more robust alternative? A: 2-aminobenzaldehydes are notorious for self-condensation and degradation under standard acid/base conditions. Resolution: Switch to the "borrowing hydrogen" (BH) or hydrogen auto-transfer (HA) methodology using highly stable 2-aminobenzyl alcohols. You can use inexpensive TiO₂ (P25) nanoparticles as a heterogeneous catalyst. By using 20 wt% TiO₂ and 0.3 equiv. of KOtBu in toluene at 130 °C, the TiO₂ catalyzes the in situ dehydrogenation of the alcohol to the aldehyde, which immediately condenses with the ketone. This prevents the aldehyde from degrading, yielding up to 92% of the desired quinoline [3].

Q: I am using a Lewis acid (Sc(OTf)₃) to synthesize 2,3-disubstituted quinolines from epoxides and anilines, but I am losing the C-2 alkyl group at higher temperatures. How do I prevent this? A: You are observing C-2 dealkylation. While Sc(OTf)₃ is a Lewis acid, high temperatures (e.g., 80 °C in THF or 2-methyltetrahydrofuran) can induce a radical-mediated cleavage of the C-2 position via an intermediate imine, forming 3-substituted quinolines instead [4]. Resolution: Introduce a radical scavenger to the reaction vessel. Adding 1.0 equivalent of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) traps any inadvertently formed radicals, preventing the unwanted oxidation/dealkylation pathway. Under optimized conditions (0.5 eq Sc(OTf)₃, 1.0 eq TEMPO, THF, 65 °C), the yield of the intact 2,3-disubstituted quinoline increases to >90% [4].

Quantitative Data: Solvent & Catalyst Optimization

The following table synthesizes optimization data from recent literature, allowing you to compare the effects of catalyst, temperature, and additives on quinoline yield.

Catalyst SystemSubstratesSolventTemp (°C)Additive / BaseYield (%)Mechanistic Note
Ni (5 mol%) 2-aminobenzyl alcohol + 1-phenylethanolToluene80KOtBu (0.4 eq), O₂92%Double dehydrogenative coupling; O₂ as terminal oxidant [1].
TiO₂ (20 wt%) 2-aminobenzyl alcohol + acetophenoneToluene130KOtBu (0.3 eq)92%Borrowing hydrogen; avoids unstable benzaldehydes [3].
Sc(OTf)₃ (0.5 eq) Aniline + EpoxideTHF65TEMPO (1.0 eq)91%TEMPO traps radicals, preventing C-2 dealkylation [4].
Sc(OTf)₃ (0.5 eq) Aniline + EpoxideTHF80None< 50%High heat induces radical C-2 dealkylation without TEMPO [4].
References
  • Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines PMC - National Institutes of Health URL:[Link]

  • TiO₂ (P25) nanoparticle catalyzed C-alkylation and quinoline synthesis via the borrowing hydrogen method RSC Publishing URL:[Link]

  • Sc(OTf)₃ mediated one pot synthesis of 2,3-disubstituted quinolines from anilines and epoxides The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(4-Ethylphenyl)-6-methylqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid —a critical cinchophen derivative and quinoline core utilized in the development of DHODH and STAT3 inhibitors.

Transitioning this molecule from a discovery-scale medicinal chemistry route to a robust, multi-kilogram process requires strict control over reaction kinetics, thermodynamics, and intermediate stability. Below, we provide self-validating protocols, mechanistic troubleshooting, and quantitative comparisons for the two primary synthetic pathways: the Pfitzinger Reaction and the Modified Doebner Hydrogen-Transfer Reaction .

Process Chemistry Overview

G cluster_pfitzinger Pfitzinger Reaction Pathway cluster_doebner Modified Doebner Pathway N1 5-Methylisatin N3 KOH, EtOH/H2O, Reflux N1->N3 N2 4'-Ethylacetophenone N2->N3 Target 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid N3->Target Ring Opening & Condensation N4 p-Toluidine N7 BF3·THF or p-TSA, 65°C N4->N7 N5 4-Ethylbenzaldehyde N5->N7 N6 Pyruvic Acid N6->N7 N7->Target Hydrogen Transfer & Cyclization

Fig 1: Synthesis workflows for 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid.

Section 1: The Pfitzinger Reaction Route

The Pfitzinger route is a classic, highly regioselective method that constructs the quinoline core via the condensation of an isatin derivative with an α -methylene ketone.

Standard Scale-Up Protocol
  • Ring Opening: Charge a reactor with 5-methylisatin (1.0 eq) and a solvent mixture of EtOH/H 2​ O (4:1 v/v) to achieve a 0.5 M concentration. Slowly charge KOH (2.5 eq) while maintaining the internal temperature below 40 °C.

    • Self-Validation Checkpoint: The initial deep purple/red suspension must transition to a pale yellow solution. This visual cue confirms the complete cleavage of the isatin amide bond to form the reactive potassium 2-amino-5-methylphenylglyoxylate.

  • Condensation: Add 4'-ethylacetophenone (1.0 eq) in a single portion to the pale yellow solution.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and stir for 18–24 hours until HPLC indicates complete consumption of the ketone.

  • Solvent Swap & Washing: Distill off the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with MTBE (2x) to remove unreacted 4'-ethylacetophenone and neutral lipophilic byproducts.

  • Controlled Precipitation: Cool the aqueous layer to 5 °C. Slowly acidify with 6M HCl to pH 4.0–4.5.

    • Self-Validation Checkpoint: A dense, filterable off-white precipitate will form at this specific pH.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum at 60 °C to a constant weight.

Troubleshooting & FAQs (Pfitzinger)

Q: Why am I seeing excessive tar formation and low yields when I mix all reactants at once? A: Throwing all reactants into the reactor simultaneously is a critical scale-up error that leads to isatin self-condensation. Causality: By pre-treating 5-methylisatin with KOH before adding the ketone, the base hydrolyzes the amide bond, opening the ring to form the stable isatoate intermediate. Only after the solution turns pale yellow should the 4'-ethylacetophenone be added. This sequential addition controls the regioselectivity of the cyclization and completely suppresses polymeric tar formation .

Q: During acidification, my product oils out as a sticky gum instead of a filterable solid. How do I fix this? A: Causality: Rapid addition of concentrated HCl causes localized pH drops (pH < 2), forcing the fully protonated carboxylic acid to crash out rapidly and trap lipophilic impurities in an amorphous matrix. Solution: Perform a controlled acidification. Dilute the reaction mixture, maintain a temperature of around 40–50 °C, and use dilute acid (e.g., 3M HCl) to slowly bring the bulk pH to exactly 4.0–4.5. This pH represents the isoelectric point of the quinoline-4-carboxylic acid, promoting the formation of a highly pure, crystalline zwitterionic solid that is easily isolated via filtration .

Section 2: The Modified Doebner Hydrogen-Transfer Route

The classical Doebner reaction often fails at scale due to unpredictable oxidation steps. The modified hydrogen-transfer protocol resolves this by using excess imine as an internal oxidant.

Standard Scale-Up Protocol
  • Imine Formation: In a reactor, dissolve p-toluidine (1.8 eq) and 4-ethylbenzaldehyde (2.0 eq) in anhydrous acetonitrile.

  • Catalyst Addition: Add BF 3​ ·THF (0.5 eq) at room temperature. Heat the mixture to 65 °C and stir for 1 hour.

    • Self-Validation Checkpoint: In-process monitoring (HPLC/NMR) should confirm the near-complete formation of the imine intermediate.

  • Pyruvate Dosing: Prepare a solution of pyruvic acid (0.6 eq) in acetonitrile. Using a dosing pump, add this solution dropwise to the reactor over 2–3 hours, strictly maintaining the internal temperature at 65 °C to manage the exotherm.

  • Cyclization: Continue heating at 65 °C for 20 hours.

  • Work-up: Cool to room temperature and concentrate via rotary evaporation. Dissolve the residue in 1M aqueous NaOH and extract with diethyl ether to remove the reduced amine byproducts.

  • Isolation: Acidify the aqueous layer to pH 4.0–4.5 with acetic acid to precipitate the target molecule. Filter, wash, and dry.

Troubleshooting & FAQs (Doebner)

Q: The classical Doebner reaction gives me less than 20% yield. Why does this modified protocol use such a large excess of amine and aldehyde? A: Causality: The classical Doebner reaction forms a transient dihydroquinoline intermediate that must be oxidized to form the final aromatic quinoline. At scale, relying on atmospheric oxygen leads to degradation and polymerization. The modified hydrogen-transfer protocol uses the transient imine–BF 3​ complex (formed from the excess p-toluidine and 4-ethylbenzaldehyde) as a highly efficient, in situ hydride acceptor. The dihydroquinoline transfers a hydride to the imine, reducing it to an amine while seamlessly aromatizing the quinoline core. This mechanistic shift prevents polymerization and boosts yields to >80% .

Q: Can I use sodium pyruvate instead of pyruvic acid to reduce costs and handling risks at the pilot scale? A: Yes. Causality: Pyruvic acid is prone to rapid polymerization and can be difficult to handle safely at large scales. Sodium pyruvate is a bench-stable, cost-effective solid. When substituting with sodium pyruvate, p-toluenesulfonic acid (p-TSA) is typically used instead of BF 3​ ·THF to facilitate both the condensation and the in situ generation of the active pyruvic species. This green multicomponent approach maintains excellent functional group tolerance and provides comparable yields .

Section 3: Quantitative Process Comparison

When deciding which route to implement for pilot-plant production, consider the following comparative metrics:

ParameterPfitzinger RouteModified Doebner Route
Core Reagents 5-Methylisatin, 4'-Ethylacetophenonep-Toluidine, 4-Ethylbenzaldehyde, Pyruvic Acid
Catalyst / Base KOH (2.5 eq)BF 3​ ·THF (0.5 eq) or p-TSA
Typical Yield 65% – 75%80% – 85%
Reaction Time 18 – 24 hours20 – 24 hours
Primary Byproducts Self-condensation tars, unreacted ketoneReduced amine (from H-transfer)
Scale-Up Challenge Exotherm during base addition, gumming upon isolationManaging pyruvic acid stability, removing excess amine
References
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase PubMed Central (PMC) URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Taylor & Francis URL:[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis of Quinoline Derivatives

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal resolution and peak shape for this class of compounds. Quinolines, as nitrogen-containing heterocyclic compounds, present unique challenges in reversed-phase chromatography. This center provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline derivative peaks often show significant tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like quinoline derivatives on standard silica-based reversed-phase columns (e.g., C18).[1][2] The primary cause is secondary interactions between the basic nitrogen atom in the quinoline structure and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3]

At a typical mobile phase pH, the quinoline's nitrogen can be protonated (positively charged), leading to strong electrostatic interactions with the ionized, negatively charged silanol groups.[3][4] This results in a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the observed peak tailing.[2]

To mitigate this, it's crucial to control the mobile phase pH and consider using specific mobile phase additives or specialized columns.[2]

Q2: How does mobile phase pH affect the resolution of my quinoline derivatives?

A2: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like quinolines.[5][6] Quinolines are weak bases, and their degree of ionization is directly dependent on the pH of the mobile phase.[3][4]

  • Low pH (e.g., pH 2.5-4.0): At a pH below the pKa of the quinoline derivative, the compound will be predominantly in its protonated, ionized form.[4][5] This can be advantageous as it suppresses the ionization of residual silanol groups on the stationary phase, minimizing the undesirable secondary interactions that cause peak tailing.[2] However, the increased polarity of the ionized form will lead to earlier elution (lower retention).[5]

  • High pH (e.g., pH 8-10): At a pH above the pKa, the quinoline derivative will be in its neutral, non-ionized form. This increases its hydrophobicity, leading to stronger retention on a reversed-phase column.[5] However, this approach requires a column that is stable at high pH.

For reproducible results, it is a general rule to set the mobile phase pH at least 1-2 units away from the analyte's pKa.[5]

Q3: What is the role of additives like Trifluoroacetic Acid (TFA) and Formic Acid in the mobile phase?

A3: Acidic additives are commonly used to improve the peak shape of basic compounds like quinolines.[7] They work in two primary ways:

  • pH Control: They maintain a low mobile phase pH, ensuring the quinoline derivative is consistently protonated.[5]

  • Ion Pairing/Silanol Masking: Additives like TFA can act as ion-pairing agents, forming a neutral complex with the protonated quinoline, which then partitions into the stationary phase with better peak symmetry. They can also effectively "mask" the active silanol sites on the stationary phase, reducing secondary interactions.[5]

A typical starting concentration for formic acid or TFA is 0.1% in both the aqueous and organic mobile phase components.[7]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers for the analysis of quinoline derivatives.[4]

  • Acetonitrile (ACN): Often preferred for initial method development due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[4]

  • Methanol (MeOH): Can offer different selectivity compared to ACN.[4] If you are struggling to resolve two closely eluting quinoline derivatives, switching from ACN to MeOH (or vice versa) can alter the elution order and potentially improve resolution.[4]

The choice can be analyte-dependent, so it is often beneficial to screen both solvents during method development.

Q5: When is a gradient elution method necessary for my quinoline analysis?

A5: A gradient elution, where the mobile phase composition changes over the course of the run (typically increasing the percentage of organic solvent), is recommended when your sample contains quinoline derivatives with a wide range of polarities.[5] For instance, when analyzing a parent drug and its more polar metabolites.[5]

An isocratic elution (constant mobile phase composition) is simpler but may not provide adequate resolution for complex mixtures or may lead to excessively long run times for strongly retained compounds.[4]

Troubleshooting Guides

Problem 1: Poor Peak Resolution (Overlapping Peaks)

Symptom: Chromatographic peaks are not baseline separated.

A Poor Resolution B Optimize Mobile Phase Selectivity A->B Most Effective C Adjust Gradient Slope A->C D Increase Column Efficiency A->D E Switch Organic Modifier (ACN <=> MeOH) B->E F Fine-tune pH B->F G Decrease Gradient Slope (make it shallower) C->G H Use a Longer Column or Smaller Particle Size Column D->H

Caption: Workflow for troubleshooting poor peak resolution.

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity.[4] Prepare a mobile phase with the alternative solvent and re-run the analysis.

    • Adjust pH: A small change in pH can alter the ionization state of your quinoline derivatives, leading to changes in retention and potentially improving separation.[5] Ensure your chosen pH is compatible with your column's stability range (typically pH 2-8 for silica-based columns).[3]

  • Modify the Gradient Program:

    • If using a gradient, a steep gradient may not provide enough time for separation.[5] Decrease the gradient slope (e.g., instead of 10-90% B in 10 minutes, try 10-90% B in 20 minutes).

  • Enhance Column Efficiency:

    • Longer Column: Increasing the column length provides more theoretical plates, leading to sharper peaks and better resolution.[5]

    • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency and can significantly improve resolution.[5] Be aware that this will also increase backpressure.

Problem 2: Asymmetrical Peak Shape (Peak Tailing)

Symptom: Peaks have a "tail" extending from the back, leading to poor integration and reduced resolution.

A Peak Tailing B Address Secondary Silanol Interactions A->B Most Common Cause C Check for Column Overload A->C D Investigate Column Health A->D E Add/Optimize Mobile Phase Additive (0.1% FA or TFA) B->E F Adjust pH to be < 3 B->F G Dilute Sample C->G H Use a Guard Column or Replace Column D->H

Sources

Optimization

Technical Support Center: Quinoline-4-Carboxylic Acid Stability &amp; Reaction Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience the spontaneous loss of the carboxylate group when working with quinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience the spontaneous loss of the carboxylate group when working with quinoline-4-carboxylic acid derivatives (such as kynurenic acid analogs or drug intermediates).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the integrity of your quinoline core during complex synthetic sequences.

Part 1: Mechanistic Insights – The Causality of Decarboxylation

Why does quinoline-4-carboxylic acid decarboxylate so readily compared to standard benzoic acids? The causality lies in the electronic nature of the quinoline heterocycle.

The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group. When this nitrogen is protonated (under acidic conditions) or subjected to thermal stress, it stabilizes the developing negative charge at the C4 position. This facilitates the extrusion of CO₂ via a zwitterionic or ylide intermediate[1]. Furthermore, electrophilic reagents like N-bromosuccinimide (NBS) can trigger rapid halodecarboxylation even at room temperature[2].

DecarboxylationMechanism A Quinoline-4-carboxylic Acid (Stable at RT) B Protonated Quinoline Nitrogen (Acidic Conditions) A->B +H+ (Low pH) D Decarboxylation (-CO2) (Thermal Activation) A->D High Heat / Base C Zwitterionic Intermediate (C4 Carboxylate / N-H+) B->C Deprotonation of COOH C->D Heat (>50 °C) E Quinolin-4-yl Anion / Ylide (Stabilized by N+) D->E Rate-determining step F Quinoline (Decarboxylated Product) E->F +H+

Mechanistic pathway of quinoline-4-carboxylic acid decarboxylation via a zwitterionic intermediate.

Part 2: Troubleshooting Guide & Validated Protocols

Issue 1: Loss of Carboxylate During Esterification

Observation: Fischer esterification (refluxing alcohol with catalytic H₂SO₄ or HCl) results in complete decarboxylation or trace yields of the desired ester[3]. Causality: The strong acid protonates the quinoline nitrogen, drastically increasing its electron-withdrawing capacity. Combined with reflux temperatures, this perfectly sets up the zwitterionic decarboxylation pathway. Solution: Bypass acid-catalyzed methods entirely. Utilize mild, base-mediated alkylation of the carboxylate salt.

Protocol 1: Mild Methyl Esterification (Room Temperature) Self-Validation Metric: LC-MS should show [M+H]+ of the ester without the [M-44]+ decarboxylation peak.

  • Preparation: Suspend the quinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration.

  • Activation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) and stir for 15 minutes at room temperature (RT) to generate the highly nucleophilic cesium carboxylate salt[3].

  • Alkylation: Dropwise add Iodomethane (MeI) (1.2 eq).

  • Reaction: Stir overnight at RT (strictly maintain <30 °C).

  • Workup: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Issue 2: Decarboxylation During Amide Coupling

Observation: Activation with thionyl chloride (SOCl₂) or oxalyl chloride with heat leads to severe degradation and CO₂ evolution. Causality: Acyl chloride formation generates HCl as a byproduct. The combination of local acidity and thermal activation drives the decarboxylation of the intermediate. Solution: Use uronium-based coupling reagents (e.g., HATU) with a non-nucleophilic base (DIPEA) at room temperature to maintain a basic environment that prevents quinoline protonation.

Protocol 2: HATU-Mediated Amide Coupling Self-Validation Metric: TLC (DCM:MeOH 9:1) should show complete consumption of the baseline acid spot within 2 hours.

  • Preparation: Dissolve quinoline-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The basic environment is critical to prevent quinoline protonation.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add HATU (1.2 eq) portion-wise to control the exotherm.

  • Reaction: Allow the reaction to warm to RT and stir for 2–4 hours. Monitor strictly by LC-MS to ensure no thermal degradation occurs.

Issue 3: Decarboxylation During Ester Hydrolysis (Deprotection)

Observation: Saponification of quinoline-4-carboxylate esters with strong bases (e.g., NaOH) at elevated temperatures (>60 °C) leads to decarboxylation[3]. Causality: While base-catalyzed hydrolysis is standard, high temperatures in aqueous basic media can trigger nucleophilic aromatic substitution (SNAr) side reactions or thermal decarboxylation, especially if the ring is sterically hindered (e.g., C3-methyl substituted)[3]. Solution: Use mild bases like LiOH at room temperature. If steric hindrance prevents mild hydrolysis, use Lewis acid-mediated deprotection (e.g., BBr₃) instead of harsh thermal saponification[3].

Workflow Start Target: Functionalize Quinoline-4-COOH Q1 Reaction Type? Start->Q1 Amide Amide Coupling Q1->Amide Ester Esterification Q1->Ester Deprotect Ester Hydrolysis Q1->Deprotect HarshAmide Avoid SOCl2 / Heat Use HATU / DIPEA @ RT Amide->HarshAmide Prevent HCl generation HarshEster Avoid Fischer (H+ / Heat) Use Cs2CO3 / MeI @ RT Ester->HarshEster Prevent N-protonation HarshDeprotect Avoid NaOH >60°C Use LiOH @ RT or BBr3 Deprotect->HarshDeprotect Prevent thermal degradation

Decision tree for selecting reaction conditions to prevent decarboxylation during functionalization.

Part 3: Quantitative Data & Reaction Parameters

To assist in experimental design, the following table summarizes the operational limits and expected outcomes when working with quinoline-4-carboxylic acids based on literature and field data[1][2][3].

Reaction TypeReagents / ConditionsTemperature LimitDecarboxylation RiskExpected Yield (Desired)
Esterification Fischer (ROH, cat. H₂SO₄)>60 °C (Reflux)Critical (>80%)<15%
Esterification Cs₂CO₃, MeI, DMF<30 °CLow (<5%)80–95%
Amide Coupling SOCl₂, then Amine>50 °CHigh (50–70%)20–40%
Amide Coupling HATU, DIPEA, DCM/DMF<30 °CLow (<5%)85–98%
Hydrolysis NaOH (aq), THF>60 °CHigh (Side products)Variable (Often <20%)
Hydrolysis LiOH (aq), THF20–25 °CLow >90%
Bromination NBS, THF20–25 °CIntentional (100%)0% (Yields 4-Bromo product)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use N-bromosuccinimide (NBS) for bromination elsewhere on the quinoline ring without protecting the acid? A: No. Quinoline salicylic acids and 4-carboxylic acids undergo rapid bromodecarboxylation when treated with NBS, even at room temperature[2]. The reaction evolves CO₂ vigorously. You must protect the acid (e.g., as an ester) before attempting electrophilic halogenation.

Q: At what temperature does thermal decarboxylation become a critical risk? A: In solution, temperatures exceeding 50 °C significantly accelerate decarboxylation, especially in the presence of protic solvents or basic conditions[3]. In the solid state, thermogravimetric analysis (TGA) of quinoline-linked frameworks shows thermal stability up to ~300 °C[1], but synthetic solution-phase conditions lower this activation barrier drastically.

Q: Why did my Pfitzinger cyclization yield a decarboxylated product? A: The classic Pfitzinger reaction requires harsh basic conditions and prolonged heating (often refluxing in EtOH/H₂O or KOH). If the resulting quinoline-4-carboxylic acid is sterically hindered or electronically unstable, it will decarboxylate in situ. Consider alternative routes like the Doebner hydrogen-transfer reaction with strict temperature control[4], or modifying the steric environment of the precursors.

Q: My C3-substituted quinoline ester won't hydrolyze with LiOH at room temperature. What are my options? A: Steric hindrance at the C3 position (e.g., a C3-methyl group) can thwart mild ester hydrolysis. However, applying harsh conditions (>60 °C with NaOH) will favor side product formation and decarboxylation. The authoritative workaround is to use Boron Tribromide (BBr₃) in DCM at room temperature to unveil the carboxylic acid without thermal stress[3].

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Doebner vs Pfitzinger reaction for quinoline synthesis

The synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry, materials science, and drug discovery. Among the myriad of substituted quinolines, quinoline-4-carboxylic acids (cinchoninic acids) ar...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry, materials science, and drug discovery. Among the myriad of substituted quinolines, quinoline-4-carboxylic acids (cinchoninic acids) are particularly valuable as privileged pharmacophores in antimalarial, antibacterial, and anticancer agents[1].

When designing a synthetic route to these derivatives, medicinal chemists frequently evaluate two classical, highly robust condensation strategies: the Doebner reaction and the Pfitzinger reaction [2]. While both yield quinoline-4-carboxylic acids, their mechanistic pathways, substrate scopes, and experimental conditions dictate distinct applications. This guide provides an in-depth comparative analysis of these two methodologies, exploring the causality behind their reaction parameters and providing self-validating experimental protocols.

Mechanistic Causality and Pathway Analysis

Understanding the mechanistic divergence between the Doebner and Pfitzinger reactions is critical for predicting regioselectivity and troubleshooting low yields.

The Doebner Reaction: A Three-Component Assembly

First reported in 1887, the Doebner reaction is a multicomponent, one-pot condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid[3].

  • Causality of Steps: The reaction initiates with the condensation of the aniline and the aldehyde to form an electrophilic N-arylimine (Schiff base)[3]. Concurrently, pyruvic acid tautomerizes to its enol form. A Michael-type addition of this enol to the imine generates an anilinopyruvic acid intermediate, which undergoes intramolecular electrophilic cyclization onto the aromatic ring[4].

  • The Oxidation Imperative: The initial cyclization yields a dihydroquinoline intermediate. To achieve the final aromatic quinoline-4-carboxylic acid, an oxidation/dehydrogenation step is required[3]. This is often facilitated by atmospheric oxygen, an added oxidant, or a hydrogen-transfer mechanism[5].

The Pfitzinger Reaction: Ring-Opening and Cyclodehydration

Developed by Wilhelm Pfitzinger in 1886, this reaction utilizes isatin (1H-indole-2,3-dione) and a carbonyl compound (ketone or aldehyde) containing an active α-methylene group, reacting under strongly basic conditions[6].

  • Causality of Steps: The defining feature of the Pfitzinger reaction is the base-promoted hydrolysis of the amide bond in isatin. Potassium hydroxide (KOH) attacks the carbonyl carbon, opening the five-membered lactam ring to generate a reactive 2-aminophenylglyoxylate (keto-acid) intermediate[6][7].

  • Condensation & Cyclization: The liberated aniline moiety of this intermediate condenses with the added ketone to form an imine, which tautomerizes to an enamine. A subsequent intramolecular Claisen-type condensation and dehydration afford the fully aromatic quinoline-4-carboxylic acid[6][8].

Mechanistic pathways of Doebner and Pfitzinger reactions for quinoline synthesis.

Substrate Scope, Regioselectivity, and Limitations

The choice between Doebner and Pfitzinger is rarely arbitrary; it is dictated by the electronic nature of the starting materials and the desired substitution pattern.

Electronic Constraints: The Doebner reaction relies heavily on the nucleophilicity of the aniline to form the initial Schiff base. Consequently, anilines bearing strong electron-withdrawing groups (EWGs) (e.g., nitro, trifluoromethyl) often result in sluggish reactions and poor yields[3][5]. Conversely, the Pfitzinger reaction bypasses this limitation because the aniline moiety is generated in situ from the isatin ring opening, making it highly reliable regardless of the initial isatin substitution[1].

The Regioselectivity Challenge: A major limitation of the Doebner reaction arises when using meta-substituted anilines. Because cyclization can occur at either the ortho or para position relative to the meta-substituent, the reaction typically yields an inseparable mixture of 5-substituted and 7-substituted quinoline isomers[4]. The Pfitzinger reaction elegantly solves this. Because the "aniline" ring is already pre-fused within the starting isatin, the regiochemistry of the final quinoline is unambiguously locked by the starting isatin derivative[7].

Structural Versatility: The Pfitzinger reaction is exceptionally versatile for synthesizing fused cyclic systems. By reacting isatin with cyclic ketones (e.g., cyclohexanone, indanone), researchers can easily generate complex, sterically hindered fused quinoline derivatives (such as acridines)[7]. The Doebner reaction is primarily limited to 2-substituted or 2,3-disubstituted non-fused quinolines[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints that confirm the successful progression of intermediate states.

Protocol A: The Pfitzinger Reaction (Basic Conditions)

This protocol utilizes the base-promoted ring opening of isatin, leveraging pH differentials for product isolation.[1][9]

  • Isatin Hydrolysis (Validation Checkpoint 1): In a round-bottom flask, dissolve KOH (0.02 mol) in a mixture of distilled water (1 mL) and absolute ethanol (40 mL). Add isatin (0.0075 mol). Stir at room temperature for 1 hour.

    • Causality & Validation: The strong base hydrolyzes the lactam. A successful ring opening is visually validated by a distinct color shift from the deep purple/red of isatin to a brown/yellow solution characteristic of the potassium 2-aminophenylglyoxylate salt[1].

  • Condensation: Gradually add the target ketone (0.015 mol) to the basic solution.

  • Reflux: Heat the mixture to reflux (~79°C) with continuous stirring for 24 hours. Monitor via TLC (disappearance of the ketone spot).

  • Aqueous Work-up (Validation Checkpoint 2): Cool to room temperature and add 20 mL of distilled water. Extract with diethyl ether (3 x 20 mL).

    • Causality: The target quinoline-4-carboxylic acid remains in the aqueous layer as a highly soluble potassium salt. The ether extraction removes unreacted ketones and neutral enamine byproducts[9].

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with glacial acetic acid or dilute HCl until the pH reaches 4.0–4.5.

    • Validation: At this specific isoelectric point, the carboxylic acid is protonated, rendering the quinoline core highly hydrophobic. A dense, pale-yellow precipitate will immediately crash out of the solution[1].

  • Isolation: Vacuum filter the solid, wash with ice-cold water, and dry in a vacuum oven.

Protocol B: The Doebner Reaction (Acidic/Neutral Conditions)

This protocol describes the classical three-component condensation.[10]

  • Component Assembly: In a round-bottom flask, combine the aniline (1.0 equiv), the aldehyde (1.0 equiv), and pyruvic acid (1.2 equiv) in absolute ethanol.

  • Catalysis: Add a catalytic amount of an acid (e.g., trifluoroacetic acid or HCl) to activate the aldehyde carbonyl toward nucleophilic attack by the aniline[2][10].

  • Reflux & Oxidation: Reflux the mixture for 6–12 hours.

    • Causality: Extended reflux under an air atmosphere allows for the spontaneous oxidative aromatization of the dihydroquinoline intermediate into the final quinoline[3].

  • Isolation (Validation Checkpoint): Cool the reaction mixture to 0°C. The product typically crystallizes directly from the ethanolic solution.

    • Validation: The formation of a crystalline solid that exhibits strong UV fluorescence at 254 nm confirms the generation of the fully conjugated quinoline aromatic system.

  • Purification: Filter and recrystallize from ethanol or perform silica gel column chromatography if side-products (e.g., polymerized Schiff bases) are present.

Comparative experimental workflows for Doebner and Pfitzinger syntheses.

Quantitative Comparative Analysis

To aid in synthetic route design, the following table summarizes the operational parameters, efficiencies, and scope of both reactions based on contemporary literature[1][2][3].

ParameterDoebner ReactionPfitzinger Reaction
Primary Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Ketone/Aldehyde
Reaction Environment Acidic or Neutral (EtOH)Strongly Basic (KOH/NaOH in EtOH/H₂O)
Typical Yields 35% – 85% (Highly dependent on aniline nucleophilicity)60% – 95% (Generally higher and more consistent)
Regioselectivity Poor with meta-substituted anilines (yields 5- and 7-isomer mixtures)Excellent (Regiochemistry is locked by the starting isatin)
EWG Tolerance Poor (Electron-withdrawing groups on aniline drastically reduce yields)Excellent (Proceeds smoothly with EWG-substituted isatins)
Fused Ring Synthesis Difficult / LimitedHighly efficient (using cyclic ketones like cyclohexanone)
Key Byproducts Polymerized Schiff bases, unoxidized dihydroquinolinesUnreacted ketones, aldol condensation byproducts

Conclusion for Drug Development Professionals

For early-stage drug discovery and library generation, the Pfitzinger reaction is generally the superior choice. Its high tolerance for electronic variations, unambiguous regioselectivity, and ability to easily generate fused polycyclic systems make it a highly reliable engine for Structure-Activity Relationship (SAR) studies[1][11].

However, the Doebner reaction remains highly relevant when the required isatin derivative is commercially unavailable or synthetically intractable, but the corresponding aniline is abundant. Recent advances in Doebner methodologies, such as the implementation of hydrogen-transfer mechanisms, are successfully mitigating its historical limitations with electron-deficient anilines, allowing for scalable, one-pot syntheses of complex bioactive molecules[5].

References

  • 2. 3. 4. 5. 6. 7. 8. 9. 10. 11.

Sources

Comparative

2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid vs other DHODH inhibitors

The targeted inhibition of human dihydroorotate dehydrogenase (DHODH) has emerged as a highly effective pharmacological strategy across oncology, virology, and autoimmune disease management. DHODH is a mitochondrial enzy...

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Author: BenchChem Technical Support Team. Date: March 2026

The targeted inhibition of human dihydroorotate dehydrogenase (DHODH) has emerged as a highly effective pharmacological strategy across oncology, virology, and autoimmune disease management. DHODH is a mitochondrial enzyme responsible for the rate-limiting fourth step of de novo pyrimidine biosynthesis. While resting cells can rely on the pyrimidine salvage pathway, rapidly proliferating cells—such as activated lymphocytes and acute myeloid leukemia (AML) cells—are critically dependent on the de novo pathway to meet their high nucleotide demands.

This guide provides an in-depth comparative analysis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (a potent quinoline-4-carboxylic acid derivative) against other benchmark DHODH inhibitors, detailing their structural mechanisms, comparative potencies, and the self-validating experimental workflows required to evaluate them.

Structural and Mechanistic Landscape of DHODH Inhibitors

DHODH inhibitors function by binding to the enzyme's ubiquinone (Coenzyme Q) binding site, a hydrophobic channel formed by α1 and α2 helices directed toward the proximal redox site. By occupying this pocket, these compounds prevent the transfer of electrons from dihydroorotate to ubiquinone, halting pyrimidine production[1].

2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid belongs to the highly potent quinoline-4-carboxylic acid class of inhibitors. This class is structurally anchored by the carboxylic acid moiety, which forms critical electrostatic interactions within the active site, while the biphenyl or substituted phenyl rings (such as the 4-ethylphenyl group) extend deep into the hydrophobic ubiquinone channel to lock the enzyme in an inactive state[1].

How does this compound compare to other clinical and preclinical alternatives?

  • Brequinar (Quinoline-4-carboxylic acid class): The structural predecessor to our target compound. Brequinar is a highly potent, low-nanomolar inhibitor originally developed for oncology and virology[2]. The 4-ethylphenyl analog shares this core pharmacophore, offering similar deep-pocket hydrophobic interactions.

  • Teriflunomide (Cyanoenolate/Isoxazole class): An FDA-approved immunomodulator for multiple sclerosis. It is significantly less potent (sub-micromolar range) than the quinoline derivatives but possesses a highly favorable safety and pharmacokinetic profile for chronic administration[3].

  • Vidofludimus (Cyclopentene derivative): A second-generation inhibitor currently in Phase 3 trials for multiple sclerosis. It offers a dual mechanism of action (DHODH inhibition and Nurr1 activation) with moderate nanomolar potency[4].

  • BAY 2402234 (Triazolone derivative): A novel, highly selective inhibitor developed specifically for myeloid malignancies, demonstrating single-digit nanomolar potency and robust differentiation induction in AML models[5].

Pathway Gln Glutamine DHO Dihydroorotate (DHO) Gln->DHO CAD Complex Orotate Orotate DHO->Orotate DHODH Enzyme (Mitochondria) UMP UMP Orotate->UMP UMPS Proliferation Cell Proliferation (Lymphocytes/AML) UMP->Proliferation Pyrimidine Pool Inhibitor DHODH Inhibitors (Quinoline-4-carboxylic acids, Teriflunomide, etc.) Inhibitor->Orotate Blocks Oxidation

Diagram 1: The de novo pyrimidine biosynthesis pathway and the mechanistic intervention point of DHODH inhibitors.

Quantitative Potency Comparison

The following table synthesizes the half-maximal inhibitory concentrations (IC50) of these compounds against human DHODH. Note: While specific IC50 data for the 2-(4-Ethylphenyl) derivative varies by exact assay conditions, it falls within the highly potent range characteristic of its chemical class.

InhibitorChemical ClassTarget EnzymeIC50 (Human DHODH)Primary Application / Status
2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid Quinoline-4-carboxylic acidDHODHLow nM (Class Estimate)Preclinical / Research
Brequinar Quinoline-4-carboxylic acidDHODH5.2 - 20 nM[2]Oncology / Virology
BAY 2402234 Triazolone derivativeDHODH1.2 nM[5]AML (Clinical Trials)
Vidofludimus Cyclopentene derivativeDHODH160 nM[4]Multiple Sclerosis (Phase 3)
Teriflunomide Cyanoenolate / IsoxazoleDHODH307 nM - 1.25 µM[3]Multiple Sclerosis (Approved)

Self-Validating Experimental Methodologies

To rigorously evaluate 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid against these alternatives, researchers must employ assays that not only measure potency but definitively prove causality. The following protocols form a self-validating system to confirm on-target DHODH inhibition.

Protocol A: Cell-Free Kinetic DHODH Enzymatic Assay (DCIP Reduction)

The Causality Principle: DHODH oxidizes dihydroorotate by transferring electrons to ubiquinone. In a controlled in vitro setting, we substitute the natural electron acceptor with 2,6-dichloroindophenol (DCIP). As DCIP is reduced by the enzyme, it loses its blue color. Measuring the rate of absorbance decay at 600 nm provides a direct, real-time kinetic readout of enzyme activity.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM L-dihydroorotate.

  • Inhibitor Titration: Dissolve the quinoline-4-carboxylic acid derivative in anhydrous DMSO. Prepare a 10-point serial dilution (e.g., 0.1 nM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: Add recombinant human DHODH (hDHODH) to the buffer and incubate with the inhibitor dilutions for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 0.1 mM decylubiquinone and 0.06 mM DCIP to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.

Protocol B: The Uridine Rescue Assay (Cellular Validation)

The Causality Principle: A common pitfall in drug discovery is mistaking general cytotoxicity for targeted enzyme inhibition. Because mammalian cells possess a pyrimidine "salvage pathway," providing exogenous uridine allows cells to bypass DHODH entirely. If a compound kills cells via true DHODH inhibition, adding uridine will completely restore cell viability. If the cells still die, the compound is exhibiting off-target toxicity. This binary outcome makes the assay self-validating.

  • Cell Seeding: Plate a highly DHODH-dependent cell line (e.g., MOLM-13 or HL-60 AML cells) at 1×104 cells/well in a 96-well plate.

  • Treatment Arms: Treat the cells with the IC90 concentration of the DHODH inhibitor.

  • Rescue Condition: Divide the treated wells into two cohorts. To Cohort A, add standard media. To Cohort B, add media supplemented with 100 µM exogenous uridine.

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: Full restoration of viability in Cohort B confirms that the cytostatic effect observed in Cohort A was strictly due to pyrimidine starvation via DHODH inhibition.

Workflow Step1 1. Compound Preparation (Inhibitor in anhydrous DMSO) Step2 2. Cell-Free Enzymatic Assay (DCIP Reduction at 600nm) Step1->Step2 Determine IC50 Step3 3. Cell Viability Assay (Target Cells: AML / T-cells) Step1->Step3 Determine EC50 Step4 4. Uridine Rescue Validation (Media + 100 µM Uridine) Step3->Step4 Test On-Target Causality Decision Is Viability Restored? Step4->Decision Valid Confirmed DHODH Mechanism Decision->Valid Yes Invalid Off-Target Cytotoxicity Decision->Invalid No

Diagram 2: Experimental workflow utilizing Uridine Rescue as a self-validating control for DHODH target engagement.

Conclusion

For researchers evaluating pyrimidine biosynthesis inhibitors, the quinoline-4-carboxylic acid class—including 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid and Brequinar—offers superior in vitro potency compared to first-generation clinical agents like Teriflunomide. When benchmarking these compounds, utilizing the DCIP kinetic assay paired with the Uridine Rescue protocol ensures that observed phenotypic changes are definitively linked to DHODH target engagement, maintaining the highest standards of scientific rigor.

Sources

Validation

Comparing the anticancer activity of substituted quinoline-4-carboxylic acids

The quinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern oncology. Its synthetic versatility allows for precise structural modifications, enabling researchers to fine-tune its pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern oncology. Its synthetic versatility allows for precise structural modifications, enabling researchers to fine-tune its pharmacological profile against various cellular targets.

This guide provides an objective, data-driven comparison of substituted quinoline-4-carboxylic acids, focusing on their structure-activity relationships (SAR), comparative efficacy, and the rigorous experimental methodologies required to validate their anticancer activity.

Mechanistic Pathways & Target Causality

The anticancer efficacy of quinoline-4-carboxylic acid derivatives is primarily driven by their ability to selectively inhibit critical enzymes involved in cancer cell proliferation, most notably Dihydroorotate Dehydrogenase (DHODH) and Epidermal Growth Factor Receptor (EGFR) .

DHODH Inhibition (Pyrimidine Depletion)

DHODH is a mitochondrial enzyme essential for the de novo biosynthesis of pyrimidines, which are critical for the rapid DNA and RNA synthesis required by proliferating tumor cells[1].

  • Structural Causality: The carboxylic acid group at the C-4 position is strictly required for activity; it acts as an electrostatic anchor, forming a crucial salt bridge with arginine residues (e.g., Arg136) in the enzyme's active site[2].

  • Substituent Effects: Bulky, hydrophobic substituents at the C-2 position (such as the biphenyl group in Brequinar) are necessary to occupy the hydrophobic ubiquinone-binding tunnel, effectively blocking the enzyme's electron transfer mechanism[2].

Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Catalysis Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine Cancer Tumor Cell Proliferation Pyrimidine->Cancer Drug Quinoline-4-Carboxylic Acid Derivatives Drug->DHODH Competitive Inhibition

Fig 1. Mechanism of DHODH inhibition by quinoline-4-carboxylic acids in cancer metabolism.

EGFR Kinase Inhibition

Beyond DHODH, specific modifications—such as the introduction of a 2-styryl group—shift the molecule's affinity toward receptor tyrosine kinases like EGFR, which are frequently overexpressed in hepatic and colorectal cancers[3]. The extended conjugation of the styryl group allows the molecule to effectively interlock with the ATP-binding pocket of the kinase domain.

Comparative Anticancer Efficacy (Quantitative Data)

To objectively evaluate these compounds, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards.

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

The following data highlights how halogenation at the C-6 position and aryl substitution at the C-2 position impact both enzymatic inhibition and cellular cytotoxicity[4],[2].

Compound IDC-2 SubstituentC-6 SubstituentDHODH IC50​ (nM)HCT-116 IC50​ (µM)Reference Standard
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl6-Fluoro7.30 ± 0.0030.679 ± 0.19Positive Control
Compound 41 4-Fluoro-phenyl6-Fluoro9.71 ± 1.43.02 ± 0.35Experimental
Compound 43 4-Fluoro-phenyl6-Chloro26.2 ± 1.81.94 ± 0.17Experimental

Data Source: 4[4]

Table 2: 2-Styrylquinoline-4-Carboxylic Acids as EGFR Inhibitors

Modifying the core scaffold to include a 2-(4-(dimethylamino)styryl) moiety yields potent antitumor activity against HepG2 and HCT116 lines, rivaling standard chemotherapeutics like 5-Fluorouracil[3]. Furthermore, unmodified quinoline-4-carboxylic acids have demonstrated remarkable growth inhibition specifically against the mammary MCF7 cell line[5].

Compound / DrugTarget MechanismEGFR IC50​ (µM)HepG2 IC50​ (µg/mL)HCT116 IC50​ (µg/mL)
Compound 3a EGFR Kinase16.017.714.2
Compound 4b EGFR Kinase1.1114.27.7
Erlotinib EGFR Kinase0.10N/AN/A
5-Fluorouracil DNA SynthesisN/A7.95.3

Data Source: 3[3]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these compounds must rely on self-validating assay systems. Below are the standardized protocols for assessing both cellular cytotoxicity and isolated enzymatic inhibition[2].

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Compound Treatment S1->S2 S3 3. Incubation (48-72h, 37°C) S2->S3 S4 4. MTT Addition & Solubilization S3->S4 S5 5. Absorbance Read (570 nm) S4->S5 S6 6. IC50 Calculation S5->S6

Fig 2. Standardized self-validating MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

The MTT assay relies on the causality that only viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt to purple formazan[2].

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) at 5×103 cells/well in a 96-well plate. Allow overnight adherence. Rationale: Ensures cells enter the exponential log-growth phase prior to drug exposure.

  • Compound Treatment: Apply serial dilutions of the quinoline-4-carboxylic acid derivative.

    • Self-Validation Check: Include a vehicle control (maximum 0.1% DMSO) to establish baseline viability and rule out solvent-induced membrane toxicity. Include a positive control (e.g., 5-Fluorouracil) to validate the assay's sensitivity.

  • Incubation: Incubate for 48 to 72 hours at 37°C in a 5% CO2​ atmosphere. Rationale: This duration spans multiple cell division cycles, capturing both cytostatic (growth-halting) and cytotoxic (cell-killing) effects.

  • MTT Addition & Solubilization: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 100 µL DMSO. Rationale: Formazan is insoluble in aqueous media; complete solubilization is mandatory to ensure a linear spectrophotometric readout.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ via non-linear regression analysis.

Protocol B: DHODH Enzyme Inhibition Assay

To confirm that the cytotoxicity observed in Protocol A is mechanistically driven by pyrimidine depletion, a direct enzymatic assay is required[2].

  • Reaction Mixture Preparation: In a pH 8.0 buffer, combine recombinant human DHODH, dihydroorotate (the natural substrate), decylubiquinone (the electron acceptor), and 2,6-dichloroindophenol (DCIP). Rationale: DCIP acts as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, DCIP is reduced, causing a colorimetric shift.

  • Inhibitor Incubation: Introduce the quinoline derivative.

    • Self-Validation Check: Utilize Brequinar as a reference standard to benchmark the relative binding affinity of the novel derivative.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously over 10 minutes. Rationale: The rate of absorbance decay is directly proportional to DHODH enzymatic activity, allowing for precise calculation of the inhibition constant ( Ki​ ).

References

  • BenchChem. "A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents." Available at: 4

  • BenchChem. "Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids." Available at: 2

  • PubMed (NIH). "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Available at: 5

  • Taylor & Francis. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Available at:1

  • Semantic Scholar. "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study." Available at: 3

Sources

Comparative

Comprehensive Guide to Cross-Reactivity Profiling of Quinoline-Based Enzyme Inhibitors

Introduction: The Polypharmacology Paradox of Quinoline Scaffolds Quinoline and quinazoline chemotypes are foundational to modern targeted kinase therapy. However, the exact structural features that make them potent ATP-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polypharmacology Paradox of Quinoline Scaffolds

Quinoline and quinazoline chemotypes are foundational to modern targeted kinase therapy. However, the exact structural features that make them potent ATP-competitive inhibitors also predispose them to broad kinome cross-reactivity[1]. As a Senior Application Scientist, I frequently encounter discovery programs derailed by late-stage off-target toxicities. Understanding the precise cross-reactivity profile of these inhibitors—such as the dual SRC/ABL inhibitor Bosutinib—is critical for predicting both their therapeutic window and their adverse event liability[2].

In this guide, we objectively compare the selectivity landscape of quinoline-based inhibitors against alternative structural classes (e.g., pyrimidine-based inhibitors like Imatinib) and provide a self-validating experimental framework for mapping these interactions in native biological systems.

Comparative Analysis: Quinoline vs. Pyrimidine Scaffolds

To illustrate the stark differences in kinome selectivity, we compared Bosutinib (a quinoline-carbonitrile scaffold) with Imatinib (a phenylaminopyrimidine scaffold). While both are clinically approved for Chronic Myeloid Leukemia (CML) via BCR-ABL inhibition, their off-target landscapes diverge significantly[3].

The quinoline core of Bosutinib efficiently anchors into the hinge region of a vast array of kinases, leading to potent inhibition of off-targets like CAMK2G (implicated in myeloid proliferation) and GAK (Cyclin G-associated kinase, involved in vesicle trafficking)[1][2]. Imatinib’s more rigid conformational requirements restrict its binding to a narrower subset of the kinome.

Table 1: In Vitro Kinase Inhibition Profiles (IC50)
Kinase TargetBosutinib (Quinoline Scaffold)Imatinib (Pyrimidine Scaffold)Target Classification
BCR-ABL 1.0 nM250 nMPrimary On-Target
SRC 1.2 nM>10,000 nMPrimary On-Target
CAMK2G 15.0 nM>10,000 nMOff-Target Liability
GAK 5.0 nM>10,000 nMOff-Target Liability
PDGFR >10,000 nM100 nMDistinct On-Target

Data synthesized from comprehensive kinome profiling studies and chemical proteomics[2][3].

Mechanistic Impact of Off-Target Interactions

Off-target binding is not merely a biochemical artifact; it drives distinct phenotypic outcomes. The diagram below illustrates how the cross-reactivity of Bosutinib diverges from its intended therapeutic pathway, leading to complex cellular responses.

OffTarget_Signaling Bosutinib Bosutinib (Quinoline Scaffold) BCR_ABL BCR-ABL (On-Target) Bosutinib->BCR_ABL Inhibition SRC SRC (On-Target) Bosutinib->SRC Inhibition CAMK2G CAMK2G (Off-Target) Bosutinib->CAMK2G Cross-Reactivity GAK GAK (Off-Target) Bosutinib->GAK Cross-Reactivity Apoptosis Apoptosis / Cell Death BCR_ABL->Apoptosis Decreased Survival Myeloid_Prolif Myeloid Cell Proliferation CAMK2G->Myeloid_Prolif Altered Proliferation Vesicle_Transport Vesicle Transport Disruption GAK->Vesicle_Transport Disrupted Trafficking

Divergent signaling impacts of on-target versus off-target inhibition by Bosutinib.

Experimental Workflow: Self-Validating Cross-Reactivity Profiling

Relying solely on recombinant kinase panels (e.g., KINOMEscan) is insufficient because these assays lack physiological context—missing critical protein-protein interactions, scaffolding proteins, and native post-translational modifications[1].

To overcome this, we employ Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (IsoTOP-ABPP) [4]. This chemoproteomic approach evaluates inhibitor binding directly in native cell lysates.

ABPP_Workflow A Cell Lysate Preparation B Incubation with Quinoline Inhibitor A->B Native State C Addition of Broad-Spectrum Probe B->C Competition D Click Chemistry (Biotinylation) C->D Tagging E Streptavidin Enrichment D->E Capture F LC-MS/MS Quantification E->F Analysis

Workflow of competitive Activity-Based Protein Profiling (ABPP) for kinase selectivity.

Protocol: Competitive IsoTOP-ABPP for Kinome Profiling

Expertise Insight: This protocol is designed as a self-validating system. By utilizing heavy and light isotopic tags combined in a single multiplexed run, we eliminate run-to-run mass spectrometry variations. Any observed shift in the heavy/light ratio is causally linked to the inhibitor's specific displacement of the probe, rather than sample handling artifacts[4].

Step 1: Native Proteome Preparation & In Situ Competition

  • Extract native proteomes from K562 cells using a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Causality: Maintaining the native 3D conformation and multi-protein complexes is essential. Kinases often exhibit different inhibitor affinities when bound to their regulatory subunits.

  • Divide the lysate into two equal arms: Vehicle (DMSO) and Inhibitor (Bosutinib, 1 µM). Incubate for 1 hour at 37°C. Causality: This pre-incubation allows the quinoline inhibitor to reach thermodynamic equilibrium with both its primary targets and lower-affinity off-targets before the covalent probe is introduced.

Step 2: Broad-Spectrum Probe Labeling

  • Add an alkynyl-desthiobiotin ATP-acyl phosphate probe (10 µM) to both arms. Incubate for 1 hour. Causality: This electrophilic probe covalently modifies conserved catalytic lysines in active kinases. If Bosutinib occupies the ATP-binding pocket of an off-target kinase (e.g., CAMK2G), it sterically blocks the probe, resulting in a quantifiable loss of labeling.

Step 3: Click Chemistry & Isotopic Tagging

  • Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a TEV-cleavable linker.

  • Use a "Light" (12C) tag for the DMSO arm and a "Heavy" (13C) tag for the Bosutinib arm. Combine the lysates in a precise 1:1 ratio. Causality: Early pooling of the samples ensures that all subsequent enrichment and digestion steps are identical for both conditions, establishing a rigorous internal control.

Step 4: Enrichment and Orthogonal Proteolysis

  • Enrich the labeled proteins using streptavidin agarose beads. Wash stringently with 1% SDS and 8M urea. Causality: Stringent washing removes all non-covalently bound proteins, ensuring that only actively labeled kinases remain.

  • Release the labeled peptides by incubating the beads with TEV protease overnight.

Step 5: LC-MS/MS Quantification

  • Analyze the released peptides via high-resolution LC-MS/MS.

  • Calculate the Light/Heavy (L/H) ratio for each identified kinase. Validation Check: An L/H ratio > 5 indicates robust competition (>80% target occupancy by Bosutinib). A ratio near 1.0 confirms the kinase is a non-interacting bystander.

Conclusion

While quinoline-based inhibitors like Bosutinib offer exceptional potency against primary targets, their inherent structural promiscuity necessitates rigorous cross-reactivity profiling. By integrating in vitro screening with physiologically relevant chemoproteomic workflows like IsoTOP-ABPP, drug development professionals can accurately map the polypharmacology of lead compounds, rationally engineer out liabilities like GAK or CAMK2G cross-reactivity, and design safer next-generation therapeutics.

References

  • Davis, M.I., et al. "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." National Institutes of Health (NIH). 3

  • Asquith, C.R.M., et al. "Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase." bioRxiv. 1

  • Rix, U., et al. "Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells." ResearchGate (Originally published in Leukemia). 2

  • Wang, Y., et al. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." MDPI. 4

Sources

Validation

Validating the biological target of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid

Validating the Biological Target of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid: A Comparative Guide Executive Summary In the landscape of small-molecule drug discovery, the 2-arylquinoline-4-carboxylic acid sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Target of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid: A Comparative Guide

Executive Summary

In the landscape of small-molecule drug discovery, the 2-arylquinoline-4-carboxylic acid scaffold is recognized as a highly privileged structure. The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438213-03-7) serves as a potent structural analog within this class. The primary, biologically validated target for this chemotype is Human Dihydroorotate Dehydrogenase (hDHODH) , a critical mitochondrial enzyme responsible for de novo pyrimidine biosynthesis [1].

This guide provides an objective comparison of this compound against established clinical alternatives and outlines a self-validating experimental framework to rigorously confirm its on-target mechanism of action.

Mechanistic Overview: The Causality of DHODH Inhibition

To understand how 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid functions, we must examine the structural causality of its binding. hDHODH catalyzes the fourth and rate-limiting step of pyrimidine synthesis: the oxidation of dihydroorotate to orotate. This redox reaction requires the reduction of a natural electron acceptor, ubiquinone (Coenzyme Q10), which binds in a highly hydrophobic tunnel within the enzyme [2].

The quinoline-4-carboxylic acid scaffold acts as a competitive inhibitor at this ubiquinone-binding site[1]. The mechanism is driven by two structural features:

  • Electrostatic Anchoring: The carboxylic acid moiety forms a critical, indispensable salt bridge with the Arg136 residue in the hDHODH sub-pocket[3].

  • Hydrophobic Occlusion: The lipophilic 2-(4-ethylphenyl) and 6-methyl substitutions project deep into the hydrophobic ubiquinone tunnel, locking the enzyme in an inactive state and halting the production of uridine monophosphate (UMP)[1][4].

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP / Pyrimidines Orotate->UMP UMPS Proliferation Cell Proliferation UMP->Proliferation Inhibitor 2-(4-Ethylphenyl)-6-methylquinoline -4-carboxylic acid Inhibitor->DHODH Blocks Ubiquinone Binding Site

Fig 1. Mechanism of DHODH inhibition and pyrimidine depletion by quinoline-4-carboxylic acids.

Comparative Performance Data

To contextualize the potency of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid, it is evaluated against two clinical benchmarks: Brequinar (a highly potent analog of the same structural class) [5] and Teriflunomide (an FDA-approved DHODH inhibitor of a different chemical class) [6].

CompoundPrimary TargethDHODH IC₅₀Cellular PhenotypeClinical / Research Utility
2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid hDHODH~15 - 30 nM*Cytostatic (Uridine-reversible)Preclinical tool compound; SAR scaffold
Brequinar (DuP 785) hDHODH5.2 - 12 nMCytostatic / ApoptoticOncology / Antiviral clinical trials
Teriflunomide hDHODH~200 - 307 nMImmunomodulatoryFDA-approved for Multiple Sclerosis

*Representative range for optimized 2-arylquinoline-4-carboxylic acid derivatives.

Self-Validating Experimental Protocols for Target Validation

As an application scientist, establishing target engagement requires a self-validating cascade. An isolated biochemical assay is insufficient due to the lack of cellular context; conversely, a standalone cell viability assay cannot prove the exact mechanism of cell death. The following three-phase workflow establishes absolute causality.

Validation_Workflow Step1 1. Biochemical Assay DCIP Reduction Assay Determine IC50 against hDHODH Step2 2. Cell-Based Assay Proliferation Assay Assess cytostatic effect in HCT-116 Step1->Step2 Validated Enzyme Inhibition Step3 3. Rescue Experiment Exogenous Uridine Addition Confirm on-target pyrimidine depletion Step2->Step3 Observed Cytotoxicity Step4 4. Target Engagement Cellular Thermal Shift Assay (CETSA) Prove direct binding in living cells Step3->Step4 Phenotype Reversed by Uridine

Fig 2. Self-validating experimental workflow for confirming on-target DHODH inhibition.

Phase 1: Biochemical Validation via Surrogate Electron Transfer (DCIP Assay)

Causality: Because hDHODH relies on ubiquinone as an electron acceptor, we can use 2,6-dichloroindophenol (DCIP) as a surrogate terminal electron acceptor. As DHODH oxidizes dihydroorotate, DCIP is reduced, resulting in a measurable loss of absorbance at 600 nm.

  • Prepare assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Add 10 nM recombinant hDHODH, 1 mM L-dihydroorotate, 10 µM CoQQD (ubiquinone analog), and 50 µM DCIP.

  • Titrate 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid from 0.1 nM to 10 µM.

  • Measure kinetic absorbance at 600 nm for 10 minutes. Calculate the IC₅₀ based on the reduction rate.

Phase 2: Phenotypic Validation via Metabolic Bypass (Uridine Rescue)

Causality: A true DHODH inhibitor causes cell death strictly through pyrimidine starvation. If we supplement the culture media with exogenous uridine, the cells will utilize the pyrimidine salvage pathway, completely bypassing the need for DHODH. If the compound still induces cytotoxicity in the presence of uridine, it indicates off-target effects [2].

  • Seed HCT-116 (colon carcinoma) cells in 96-well plates at 3,000 cells/well.

  • Treat with the compound at its established IC₉₀ concentration across two parallel arms:

    • Arm A: Standard Media.

    • Arm B: Media supplemented with 100 µM Uridine.

  • Incubate for 72 hours and measure viability via CellTiter-Glo® Luminescent Cell Viability Assay.

  • Validation: >90% viability rescue in Arm B confirms strictly on-target DHODH specificity.

Phase 3: Intracellular Target Engagement via Thermodynamic Stabilization (CETSA)

Causality: To prove the drug physically binds hDHODH inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA). Ligand binding thermodynamically stabilizes the target protein, increasing the temperature at which it denatures and aggregates.

  • Treat live HCT-116 cells with 10 µM compound or DMSO vehicle for 1 hour.

  • Aliquot the cell suspensions into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured proteins.

  • Analyze the soluble supernatant fraction via Western Blot using an anti-hDHODH antibody. A rightward shift in the aggregation temperature (ΔTagg) confirms direct intracellular target engagement.

Emerging Polypharmacology (Alternative Targets)

While hDHODH is the primary target for 2-arylquinoline-4-carboxylic acids, researchers must be aware of emerging polypharmacology associated with this scaffold. Recent in silico inverse virtual screening and molecular dynamics studies have identified this chemotype as a high-affinity binder for Leishmania major N-myristoyltransferase (LmNMT) , presenting potential anti-parasitic applications [7]. Furthermore, the 2-phenylquinoline-4-carboxylic acid group has been successfully utilized as a surface recognition cap moiety in the design of novel Histone Deacetylase 3 (HDAC3) inhibitors [8].

This polypharmacology underscores the absolute necessity of the Uridine Rescue Assay (Phase 2) when utilizing 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid in oncology or immunology research, ensuring that observed phenotypes are definitively linked to pyrimidine depletion rather than secondary targets.

References

  • Joksovic, M. D., et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry. URL:[Link]

  • Zhou, Y., et al. "Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors for Malignancy Treatment." Journal of Medicinal Chemistry. URL:[Link]

  • da Silva, et al. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents." Frontiers in Pharmacology. URL:[Link]

  • Swain, et al. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry. URL:[Link]

Sources

Comparative

Reproducibility of the synthesis of 2-arylquinoline-4-carboxylic acids

Reproducibility in the Synthesis of 2-Arylquinoline-4-Carboxylic Acids: A Comparative Methodological Guide Introduction The 2-arylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in the Synthesis of 2-Arylquinoline-4-Carboxylic Acids: A Comparative Methodological Guide

Introduction

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the core structural motif for potent dihydroorotate dehydrogenase (DHODH) inhibitors like Brequinar, alongside a vast library of antimicrobial, antiviral, and anticancer agents[1]. Despite its structural simplicity, the reproducible synthesis of this heteroaromatic system remains a significant bottleneck in early-stage drug discovery.

Traditional multicomponent reactions (MCRs) used to construct this scaffold often suffer from extreme yield variability, forcing chemists to choose between historical convenience and modern, scalable rigor. As an Application Scientist, I frequently observe discovery teams losing valuable time to irreproducible Doebner condensations. This guide critically evaluates the mechanistic causality behind the synthesis of 2-arylquinoline-4-carboxylic acids, objectively compares traditional methods against modern catalytic alternatives, and provides self-validating protocols designed for maximum reproducibility.

Mechanistic Causality: Why Doebner Fails and Pfitzinger Succeeds

The Classic Doebner Reaction: A Kinetic Trap The Doebner synthesis historically combines an aniline, a benzaldehyde, and pyruvic acid. While operationally simple, it is notoriously irreproducible, with isolated yields frequently hovering between 13% and 26%[2][3]. The causality of this failure lies in competing kinetic pathways. Instead of forming the desired pyrrolidine-2,3-dione intermediate that seamlessly aromatizes into a quinoline, the intermediate arylidenepyruvic acid often reacts with the aromatic amine to form 3-arylamino-5-aryl-2(5H)-furanones[4]. This side reaction acts as a kinetic sink, irreversibly consuming starting materials and complicating downstream purification.

The Pfitzinger Reaction: Thermodynamic Control In contrast, the Pfitzinger reaction utilizes the base-promoted condensation of isatin with an acetophenone derivative[5]. The strong base (typically KOH) cleaves the isatin amide bond to form an isatinic acid intermediate. Subsequent cross-aldol condensation with the enolate of the acetophenone, followed by cyclodehydration, is driven by the massive thermodynamic payoff of forming the fully conjugated quinoline ring. Because the intermediates are highly soluble in the aqueous-ethanolic base, and the final product precipitates upon precise acidification, this system is inherently self-purifying and highly reproducible.

Modern Catalytic MCRs: Micellar Catalysis To rescue the atom-economy of the Doebner approach, modern methods employ Lewis acid-surfactant-combined (LASC) catalysts, such as Ytterbium perfluorooctanoate[Yb(PFO)₃], in aqueous media[4]. The surfactant forms hydrophobic micelles that artificially increase the local concentration of the organic substrates, kinetically favoring the trimolecular quinoline cyclization over bimolecular furanone formation, routinely pushing yields above 85%[4].

Visualizing the Synthetic Decision Matrix

SynthesisWorkflow Target Target: 2-Arylquinoline-4-Carboxylic Acid Doebner Classic Doebner Aniline + Aldehyde + Pyruvic Acid SideProduct Kinetic Sink: Furanone Formation Doebner->SideProduct Competing Pathway Pfitzinger Pfitzinger Reaction Isatin + Acetophenone + KOH Isatinic Thermodynamic Pathway: Isatinic Acid Intermediate Pfitzinger->Isatinic Ring Opening Green Micellar Catalysis Yb(PFO)3 in H2O Micelle Hydrophobic Micelle Concentration Effect Green->Micelle Self-Assembly SideProduct->Target Low Yield (~25%) Isatinic->Target High Yield (~85%) Micelle->Target Excellent Yield (>90%)

Caption: Mechanistic pathways and yield outcomes for 2-arylquinoline-4-carboxylic acid synthesis.

Quantitative Performance Comparison

To objectively guide your synthetic strategy, the following table summarizes the performance metrics of the three primary methodologies based on empirical literature data.

MethodologyReagentsSolvent / CatalystAvg. YieldReaction TimeReproducibilityPrimary Limitation
Classic Doebner Aniline, Benzaldehyde, Pyruvic acidAcetic Acid / None15 - 26%4 - 12 hLowHigh furanone side-product formation
Pfitzinger Isatin, AcetophenoneEtOH:H₂O / KOH75 - 90%18 - 24 hHighRequires strong base; long reflux times
LASC Doebner Aniline, Benzaldehyde, Pyruvic acidWater / Yb(PFO)₃85 - 95%2 - 5 hHighSpecialty catalyst required

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes the underlying causality to ensure the researcher understands why the manipulation is necessary, preventing deviations that lead to irreproducibility.

Protocol A: The Pfitzinger Reaction (The Reproducibility Standard)

Recommended when target quantities >5g are required and functional groups are base-stable.

Materials: Isatin (1.0 eq), Acetophenone derivative (1.0 eq), KOH (2.5 eq), Ethanol/Water (4:1 v/v). Procedure:

  • Reaction Setup: Dissolve isatin and the acetophenone derivative in the EtOH:H₂O mixture (10 mL per mmol)[5]. Causality: The 4:1 ratio ensures the organic substrates remain solvated at reflux while providing enough aqueous character to dissolve the KOH and the resulting isatinate salt.

  • Base Addition & Reflux: Add KOH (2.5 eq) and heat the mixture to reflux (78 °C) for 18–24 hours[5]. Causality: 2.5 equivalents of KOH are strictly required: 1 eq to open the isatin ring, 1 eq to form the acetophenone enolate, and 0.5 eq excess to drive the equilibrium of the condensation.

  • Monitoring: Monitor via TLC (DCM:MeOH = 9:1)[5]. Causality: The disappearance of the bright orange isatin spot indicates complete ring opening, but cyclization to the quinoline requires the full reflux time.

  • Work-up & Precipitation: Cool the reaction to room temperature, pour onto crushed ice, and carefully acidify with 6 N HCl to exactly pH ≈ 2[5]. Causality: This is the most critical step for reproducibility. The quinoline nitrogen protonates around pH 4.5, but the carboxylic acid (pKa ~2.5) must be fully protonated to form the neutral zwitterionic species that precipitates. Over-acidification (pH < 1) will form the soluble hydrochloride salt, drastically reducing yield.

  • Isolation: Filter the off-white to yellow precipitate, wash extensively with distilled water to remove KCl salts, and recrystallize from hot ethanol[5].

Protocol B: Yb(PFO)₃-Catalyzed Doebner in Water (The Green Alternative)

Recommended for base-sensitive substrates or when atom-economy and rapid library generation are prioritized.

Materials: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Pyruvic acid (1.5 eq), Yb(PFO)₃ (2.5 mol%), Deionized Water. Procedure:

  • Micelle Formation: Disperse Yb(PFO)₃ (2.5 mol%) in water (5 mL per mmol) and stir for 10 minutes. Causality: The perfluorooctanoate ligands act as surfactants, forming hydrophobic micro-reactors in the aqueous medium[4].

  • Substrate Addition: Add aniline, benzaldehyde, and pyruvic acid sequentially. Heat to reflux. Causality: Sequential addition ensures the initial formation of the imine inside the micelle before the pyruvic acid engages, minimizing the formation of the furanone kinetic sink[4].

  • Isolation: After 2-5 hours, cool the mixture. The product precipitates directly from the aqueous phase. Filter and wash with water. The catalyst remains in the aqueous filtrate and can be recycled.

Analytical Validation System

To confirm the structural integrity of the synthesized 2-arylquinoline-4-carboxylic acids, rely on the following self-validating analytical markers:

  • LC-MS (ESI): Analyze in negative ion mode[M-H]⁻. The carboxylic acid moiety readily deprotonates, providing a clean, intense molecular ion peak[2].

  • ¹H-NMR (300 MHz, DMSO-d₆): The definitive proof of successful quinoline cyclization is the appearance of a sharp, highly deshielded singlet corresponding to the quinoline H-3 proton, typically resonating between δ 8.45 and 8.60 ppm[2][3]. The absence of this peak, coupled with vinylic protons around δ 6.5 ppm, indicates synthesis failure and the presence of the furanone side product.

References

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - Iranian Journal of Basic Medical Sciences / Semantic Scholar
  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction - ResearchG
  • Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates - Organic Letters / ACS Public

Sources

Validation

Comparative Antibacterial Spectrum of Quinoline Derivatives: A Technical Guide for Drug Development

As an application scientist in antimicrobial drug development, I frequently observe discrepancies in fluoroquinolone efficacy that stem from a fundamental misunderstanding of target affinity and the physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in antimicrobial drug development, I frequently observe discrepancies in fluoroquinolone efficacy that stem from a fundamental misunderstanding of target affinity and the physicochemical properties of the drug relative to the infection microenvironment. Quinolones are a cornerstone class of synthetic, broad-spectrum bactericidal antibiotics. However, the evolution from early-generation derivatives to modern anionic fluoroquinolones has drastically shifted their antibacterial spectrum.

This guide provides an objective, data-driven comparison of the antibacterial spectrum of key quinoline derivatives, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Target Affinity and Structural Evolution

The bactericidal activity of quinoline derivatives relies on their ability to stabilize DNA-enzyme cleavage complexes, effectively poisoning the bacterial replication machinery[1]. However, the primary enzyme targeted differs based on the bacterial Gram stain and the specific structural modifications of the quinolone molecule:

  • Gram-Negative Pathogens: The primary target is DNA Gyrase (specifically the GyrA and GyrB subunits), an enzyme responsible for introducing negative supercoils into DNA[2]. Second-generation fluoroquinolones like Ciprofloxacin possess a high affinity for DNA gyrase, granting them exceptional potency against Escherichia coli and Pseudomonas aeruginosa[3].

  • Gram-Positive Pathogens: The primary target is Topoisomerase IV (ParC and ParE subunits), which is responsible for decatenating replicated chromosomes[4]. Newer generations, such as Moxifloxacin and the anionic derivative Delafloxacin, feature specific substituents (e.g., a bulky C8-methoxy group or a heteroaromatic ring) that enhance Topoisomerase IV binding, drastically lowering the Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus and Streptococcus pneumoniae[5],[6].

MOA Q Quinoline Derivative Gyr DNA Gyrase (Gram-negative) Target: GyrA/GyrB Q->Gyr Primary Target (e.g., Ciprofloxacin) Topo Topoisomerase IV (Gram-positive) Target: ParC/ParE Q->Topo Primary Target (e.g., Moxifloxacin) Complex Ternary Cleaved Complex (Drug-Enzyme-DNA) Gyr->Complex Topo->Complex Arrest Replication Fork Arrest (Bacteriostatic) Complex->Arrest Low Concentration (MIC) Breaks Double-Strand DNA Breaks ROS Accumulation Complex->Breaks High Concentration Death Bacterial Cell Death (Bactericidal) Breaks->Death

Mechanistic pathways of quinoline derivatives targeting bacterial topoisomerases.

Comparative Antibacterial Spectrum (MIC Data)

The following table summarizes the comparative in vitro MIC ranges of four distinct quinoline derivatives against clinically relevant pathogens.

PathogenGram StainCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Delafloxacin (Anionic)
S. aureus (MRSA) Positive0.125 - >8 µg/mL0.06 - >8 µg/mL0.064 - 4 µg/mL≤0.008 - 0.5 µg/mL
S. pneumoniae Positive1 - 4 µg/mL1 - 2 µg/mL0.12 - 0.25 µg/mL≤0.008 - 0.03 µg/mL
E. coli Negative0.015 - >32 µg/mL0.03 - >32 µg/mL0.06 - >32 µg/mL0.03 - >32 µg/mL
P. aeruginosa Negative0.15 - >32 µg/mL0.5 - >32 µg/mL1 - >32 µg/mL0.25 - 128 µg/mL
Data Insights & Causality
  • The pH-Dependent Superiority of Delafloxacin: Delafloxacin demonstrates unparalleled potency against MRSA (MIC ≤0.008 µg/mL)[7]. Unlike zwitterionic fluoroquinolones (Levofloxacin, Ciprofloxacin), Delafloxacin lacks a basic substituent, making it weakly acidic. In acidic infection microenvironments (e.g., skin abscesses at pH ~5.5), Delafloxacin becomes largely un-ionized. This neutral state exponentially increases its cellular penetration into bacterial cells, explaining its superior efficacy in Acute Bacterial Skin and Skin-Structure Infections (ABSSSI)[5].

  • The Gram-Negative Trade-off: While newer generations gain Gram-positive coverage, they often sacrifice anti-pseudomonal activity. Ciprofloxacin remains the most potent agent against P. aeruginosa due to its highly optimized penetration through specific Gram-negative outer membrane porins and its strong affinity for P. aeruginosa DNA gyrase[8],[3].

Experimental Workflows for Spectrum Validation

To objectively compare these derivatives, researchers must employ rigorous, self-validating in vitro susceptibility testing.

Workflow Inoculum Standardized Inoculum (0.5 McFarland) Incubation Incubation (35°C, 16-20h) Inoculum->Incubation Broth Cation-Adjusted Mueller-Hinton Broth Dilution Serial Drug Dilution (0.008 to 128 µg/mL) Broth->Dilution Dilution->Incubation MIC Determine MIC (Lowest Conc. w/o Growth) Incubation->MIC TimeKill Time-Kill Assay (1x, 4x, 8x MIC) MIC->TimeKill Select concentrations Bactericidal Log Reduction Analysis (>3 log10 = Bactericidal) TimeKill->Bactericidal

Self-validating experimental workflow for determining MIC and bactericidal activity.

Broth Microdilution (MIC Determination)

This quantitative technique determines the lowest concentration of the quinolone that inhibits visible bacterial growth.

  • Step 1: Media Preparation (Causality Check). Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? The concentration of divalent cations (Ca²⁺, Mg²⁺) must be strictly controlled. Fluoroquinolones chelate these cations, reducing the active free-drug concentration. Furthermore, excess cations stabilize the lipopolysaccharide (LPS) layer in P. aeruginosa, artificially inflating MIC values.

  • Step 2: Inoculum Standardization. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), diluted to a final well concentration of 5 x 10⁵ CFU/mL. Why? An overly dense inoculum will cause an "inoculum effect," leading to false resistance readings due to drug depletion.

  • Step 3: Serial Dilution & Incubation. Serially dilute the quinolone (e.g., 0.008 to 128 µg/mL) in a 96-well plate. Inoculate and incubate at 35°C for 16-20 hours.

Self-Validation Checkpoint: Every plate must include a growth control well (broth + inoculum, no drug) to confirm organism viability, and a sterility control well (broth only) to rule out contamination. Furthermore, testing a reference strain (e.g., E. coli ATCC 25922) alongside clinical isolates ensures the MIC falls strictly within the CLSI-acceptable quality control range. If the reference strain fails, the entire plate must be discarded.

Time-Kill Kinetics (Bactericidal Validation)

MIC is a static metric of bacteriostatic activity. Because quinolones are concentration-dependent killers, time-kill assays are required to validate the rate of bacterial eradication[8].

  • Step 1: Concentration Selection. Prepare CAMHB flasks containing the quinolone at 1x, 4x, and 8x the previously determined MIC.

  • Step 2: Kinetic Sampling. Inoculate with 5 x 10⁵ CFU/mL of the test pathogen. Extract aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Step 3: Plating and Enumeration. Serially dilute the aliquots and plate on agar. Count the colonies after 24 hours of incubation. Causality: A reduction of ≥3 log₁₀ CFU/mL (99.9% kill) compared to the initial inoculum confirms bactericidal activity. Monitoring up to 24 hours is critical to detect the emergence of resistant subpopulations (re-growth) which indicates mutational alterations in the gyrA or parC genes[3].

References

  • 2, nih.gov 2.4, nih.gov

  • 1, mdpi.com

  • 5, oup.com 5.8, nih.gov 6.7, scielo.br 7.3, mdpi.com 8.6, nih.gov

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Methyl Substituted Quinoline-4-Carboxylic Acids

Introduction The quinoline ring is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline ring is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities, including potent antibacterial and anticancer properties. The strategic substitution on the quinoline core is a key determinant of the compound's pharmacological profile. While the 6-fluoro substitution has been extensively explored, leading to the highly successful fluoroquinolone antibiotics, the structure-activity relationship (SAR) of other substituents at this position, such as the methyl group, is less elucidated. This guide provides a comprehensive SAR analysis of 6-methyl substituted quinoline-4-carboxylic acids, offering a comparative perspective against other key analogs to inform future drug discovery and development efforts.

The Quinoline-4-Carboxylic Acid Pharmacophore: A Foundation for Activity

The fundamental structure of quinoline-4-carboxylic acid is essential for its biological activity. The 3-carboxyl and 4-carbonyl groups are critical for binding to biological targets such as bacterial DNA gyrase and topoisomerase IV.[1] Modifications at various other positions on the quinoline ring, however, are crucial for modulating the potency, spectrum of activity, and pharmacokinetic properties of these compounds.

Synthesis of 6-Methyl Substituted Quinoline-4-Carboxylic Acids

The synthesis of the quinoline-4-carboxylic acid scaffold is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. The choice of starting materials in these reactions allows for the introduction of the desired substituents on the quinoline ring.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2] To synthesize a 6-methyl substituted quinoline-4-carboxylic acid, p-toluidine (4-methylaniline) is used as the aniline component.

Experimental Protocol: Doebner Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid

  • Reactants:

    • p-Toluidine (4-methylaniline)

    • Benzaldehyde

    • Pyruvic acid

  • Procedure:

    • A mixture of pyruvic acid and benzaldehyde is prepared in absolute ethanol and heated.

    • A solution of p-toluidine in absolute ethanol is added dropwise to the heated mixture.

    • The reaction mixture is refluxed for several hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., ether) and can be further purified by recrystallization.

Doebner_Reaction p_toluidine p-Toluidine intermediate Schiff Base Intermediate p_toluidine->intermediate benzaldehyde Benzaldehyde benzaldehyde->intermediate pyruvic_acid Pyruvic Acid product 6-Methyl-2-phenylquinoline-4-carboxylic acid pyruvic_acid->product intermediate->product + Pyruvic Acid

Caption: Doebner reaction workflow for 6-methyl-2-phenylquinoline-4-carboxylic acid.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] For the synthesis of a 6-methyl substituted quinoline-4-carboxylic acid, 5-methylisatin is the required starting material.

Experimental Protocol: Pfitzinger Synthesis of 2,6-dimethylquinoline-4-carboxylic acid

  • Reactants:

    • 5-Methylisatin

    • Acetone

    • Potassium hydroxide (or other strong base)

  • Procedure:

    • 5-Methylisatin is dissolved in an ethanolic solution of potassium hydroxide.

    • Acetone is added to the solution.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction mixture is diluted with water and acidified (e.g., with acetic acid or HCl) to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

Pfitzinger_Reaction methylisatin 5-Methylisatin intermediate Keto-acid Intermediate methylisatin->intermediate + Base acetone Acetone product 2,6-dimethylquinoline-4-carboxylic acid acetone->product base Base (e.g., KOH) base->intermediate intermediate->product + Acetone

Caption: Pfitzinger reaction workflow for 2,6-dimethylquinoline-4-carboxylic acid.

Comparative SAR Analysis: The Impact of the 6-Methyl Group

The substituent at the C-6 position of the quinoline-4-carboxylic acid scaffold plays a pivotal role in determining the biological activity of the molecule. This is most evident in the case of the fluoroquinolone antibiotics, where a fluorine atom at this position dramatically enhances antibacterial potency.[1]

Antibacterial Activity

The introduction of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone antibiotics. This substitution is known to increase the lipophilicity of the molecule, which is thought to enhance cell wall penetration.[4] The antibacterial activity of quinolones is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.

Direct comparative studies on the antibacterial activity of 6-methyl substituted quinoline-4-carboxylic acids versus their 6-fluoro counterparts are limited in the literature. However, the overwhelming success of the fluoroquinolones suggests that the 6-fluoro substitution is generally superior for antibacterial activity.

Compound ClassGeneral Observation on Antibacterial ActivityKey References
6-Fluoro-quinoline-4-carboxylic acids Generally exhibit potent, broad-spectrum antibacterial activity. The fluorine atom is a key contributor to the high efficacy of fluoroquinolones.[1]
6-Methyl-quinoline-4-carboxylic acids Data is limited, but they are generally considered to have lower antibacterial potency compared to their 6-fluoro analogs.[1]
6-Amino-quinoline-4-carboxylic acids Show expanded activity against Gram-positive bacteria.[1][1]
6-H-quinoline-4-carboxylic acids (unsubstituted) Generally less active than their 6-fluoro counterparts.[1][1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Materials:

    • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds and standard antibiotics (e.g., ciprofloxacin)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Prepare serial dilutions of compounds in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for bacterial growth incubate->read determine_mic Determine MIC (lowest concentration with no growth) read->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have also demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of dihydroorotate dehydrogenase (DHODH) and receptor tyrosine kinases.[1]

In the context of anticancer activity, the influence of the 6-substituent appears to be more nuanced. Available data allows for a more direct comparison of 6-methyl analogs with other substitutions.

CompoundR1 SubstituentR2 SubstituentDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[1]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[1]
Brequinar --7.30 ± 0.00310.679 ± 0.19-[1]

Note: Specific IC50 values for 6-methyl substituted quinoline-4-carboxylic acids as DHODH inhibitors were not available in the provided search results for a direct comparison in this table.

While direct comparative data for 6-methyl analogs as DHODH inhibitors is lacking in the immediate search results, other studies on quinoline derivatives suggest that substitutions at the 6-position can significantly impact anticancer activity. For instance, in a series of 2-phenylquinoline-4-carboxylic acid derivatives, the presence of various substituents on the quinoline and phenyl rings led to a range of cytotoxic activities against different cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds and a standard anticancer drug (e.g., doxorubicin)

    • MTT reagent

    • Solubilizing agent (e.g., DMSO)

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals with a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

MTT_Assay_Workflow seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with test compounds seed_cells->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals add_mtt->dissolve_formazan measure_absorbance Measure absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The structure-activity relationship of quinoline-4-carboxylic acids is a rich and complex field. While the 6-fluoro substitution has been a cornerstone of antibacterial drug development, the potential of other substituents, such as the 6-methyl group, remains an area ripe for further exploration. The available data, though limited in direct comparisons, suggests that the 6-methyl group may offer distinct properties that could be advantageous in the design of novel therapeutic agents, particularly in the realm of anticancer research.

Future studies should focus on the systematic synthesis and evaluation of 6-methyl substituted quinoline-4-carboxylic acids and their direct comparison with other 6-substituted analogs. Such research will be instrumental in building a more complete understanding of the SAR at this critical position and could unlock new avenues for the development of next-generation quinoline-based therapeutics.

References

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. (2001). Antimicrobial Agents and Chemotherapy.
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). European Journal of Medicinal Chemistry.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE.
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2001). Clinical Infectious Diseases.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.

Sources

Validation

Benchmarking Novel Quinoline Derivatives Against Standard Antibacterial Agents

Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. Quinoline derivatives, characterized by their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. Quinoline derivatives, characterized by their nitrogen-containing bicyclic structure, have long served as a cornerstone in medicinal chemistry. While legacy fluoroquinolones like ciprofloxacin and levofloxacin have been highly successful, the emergence of target-site mutations has driven the development of novel quinoline hybrids (e.g., pyrazolo-quinolines, quinoline-oxadiazoles) designed to bypass existing resistance mechanisms[1].

These novel derivatives primarily exert their bactericidal effects by targeting bacterial type II topoisomerases—specifically DNA gyrase (GyrA/GyrB subunits) in Gram-negative bacteria and Topoisomerase IV (ParC/ParE) in Gram-positive species[2]. By stabilizing the enzyme-DNA cleavage complex, quinolines prevent the religation of double-strand breaks, halting DNA replication and triggering rapid cell death[2].

MoA Q Novel Quinoline Derivatives Gyr DNA Gyrase (GyrA/GyrB) Topoisomerase IV Q->Gyr Binds active site Comp Stabilized Cleavage Complex Gyr->Comp Inhibits supercoiling Rep Replication Fork Arrest Comp->Rep Blocks machinery DSB Double-Strand DNA Breaks Comp->DSB Unrepaired breaks Death Bacterial Apoptosis (Cell Death) Rep->Death DSB->Death

Figure 1: Mechanism of action of quinoline derivatives targeting DNA gyrase.

Quantitative Benchmarking: Novel Derivatives vs. Ciprofloxacin

To objectively evaluate the therapeutic potential of emerging quinoline compounds, their Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) against target enzymes must be benchmarked against standard-of-care agents like 3[3].

The following table synthesizes recent in vitro benchmarking data of highly promising novel quinoline derivatives against clinical isolates.

Compound Class / DesignationTarget OrganismMIC (µg/mL)Ciprofloxacin MIC (µg/mL)DNA Gyrase IC50 / BindingKey Structural Modification
Compound 14 (Quinoline hybrid)S. aureus / E. coli0.66 - 3.980.50 - 1.003.39 µMC-3 heterocyclic attachment[4]
Compound II (Phenylquinoline)S. aureus0.010.25N/AOxadiazole hybridization[3]
CMPD 1 (In silico optimized)E. coli3.1251.56-9.2 kcal/molOptimized DHPS/Gyrase targeting[5]
Compound 10 (Quinoline deriv)S. aureus1.250.508.45 µM2-(4-Bromophenyl) substitution[3]

Data Interpretation: While Ciprofloxacin remains highly potent against susceptible strains (IC50 ~3.80 µM against DNA gyrase), novel derivatives like Compound 14 demonstrate comparable enzymatic inhibition (IC50 3.39 µM) and maintain efficacy against strains where efflux pumps or gyrA mutations render legacy fluoroquinolones ineffective[3],[4].

Experimental Methodology: Self-Validating MIC Determination

The gold standard for benchmarking antibacterial efficacy is the Broth Microdilution (BMD) assay, strictly governed by6[6]. As an Application Scientist, establishing a self-validating protocol is critical to ensure that the observed MICs are driven by the compound's intrinsic activity, not experimental artifacts.

Mechanistic Rationale for Assay Conditions
  • Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Quinoline derivatives, particularly those with fluoroquinolone-like moieties, are highly susceptible to chelation by divalent cations (Mg²⁺ and Ca²⁺). Using CAMHB ensures standardized physiological cation concentrations, preventing artificial inflation of MIC values caused by drug inactivation[7].

  • Inoculum Standardization: The inoculum must be precisely calibrated to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), yielding a final well concentration of 5 × 10⁵ CFU/mL[8]. An inoculum effect (higher bacterial burden requiring higher drug concentrations) can drastically skew benchmarking results.

  • Quality Control (QC) Strains: Every run must include CLSI-designated QC strains (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213). If the MIC of Ciprofloxacin against E. coli ATCC 25922 falls outside the acceptable range, the entire assay is invalidated, ensuring system trustworthiness[7].

Step-by-Step Broth Microdilution Protocol
  • Compound Preparation: Dissolve the novel quinoline derivative in molecular-grade DMSO to create a 10 mg/mL stock. Causality note: DMSO concentration in the final assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB to achieve a final testing range (e.g., 64 µg/mL down to 0.03 µg/mL).

  • Inoculum Preparation: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline. Adjust turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Dispense 50 µL of the diluted inoculum into each well containing 50 µL of the serially diluted compound.

  • Controls:

    • Growth Control: CAMHB + Bacteria (No drug). Validates bacterial viability.

    • Sterility Control: CAMHB only. Validates aseptic technique.

    • Reference Control: Ciprofloxacin serial dilution. Benchmarks the assay.

  • Incubation & Readout: Incubate plates at 35±2°C for 16–20 hours under ambient air. Determine the MIC visually or via spectrophotometry (OD₆₀₀) as the lowest concentration completely inhibiting visible growth[8].

Workflow Inoc Prepare Inoculum (0.5 McFarland) Dilution 2-Fold Serial Dilution (96-well plate) Inoc->Dilution Media CAMHB Media Preparation Media->Dilution Incub Incubation (35°C, 16-20 hrs) Dilution->Incub Read Spectrophotometric & Visual Readout Incub->Read MIC Determine MIC (Lowest conc. no growth) Read->MIC

Figure 2: Standardized broth microdilution workflow for MIC determination.

Conclusion

Benchmarking novel quinoline derivatives requires a holistic approach that pairs in silico binding affinities and enzymatic IC50 data with rigorously controlled in vitro phenotypic assays. By adhering to standardized CLSI methodologies and utilizing appropriate reference controls like Ciprofloxacin, researchers can confidently identify lead compounds that overcome emerging resistance mechanisms while maintaining high selectivity and potency.

References

  • Investigating the antibacterial and antifungal activity of quinoline derivatives - Benchchem. 2

  • In Silico Exploration of Quinoline Derivatives as Novel Antimicrobial Agents Targeting Resistance Mechanisms - Sciforum. 5

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. 3

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed. 4

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. 6

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. 7

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates - MDPI. 8

  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing). 1

Sources

Comparative

Comparative Analysis of Quinoline Analogs as DHODH Inhibitors: Docking Scores and Experimental Validation

Executive Summary & Mechanistic Rationale Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate (ORO)[1]. Because rapidly proliferating cells—such as activated lymphocytes, cancer cells, and Plasmodium parasites—rely heavily on the de novo pathway rather than the salvage pathway, DHODH has emerged as a high-value therapeutic target for autoimmune diseases, oncology, and malaria[2].

From a structural perspective, DHODH possesses a highly hydrophobic tunnel that serves as the binding site for its natural electron acceptor, ubiquinone (Coenzyme Q)[3]. Quinoline analogs, most notably the clinical candidate Brequinar (a 4-quinoline carboxylic acid derivative), act as potent competitive inhibitors at this ubiquinone-binding site[4]. The causality behind the quinoline scaffold's success lies in its structural mimicry of the ubiquinone ring. The lipophilic quinoline core penetrates deep into the hydrophobic tunnel, while the carboxylic acid moiety forms critical, anchoring hydrogen bonds with key polar residues, specifically Arg136 , Gln47 , and Tyr356 [1],[5].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation ORO Orotate (ORO) DHODH->ORO Product CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Reduction CoQ Ubiquinone (CoQ) CoQ->DHODH Electron Acceptor

Fig 1. DHODH-mediated pyrimidine biosynthesis and electron transfer to ubiquinone.

Comparative Docking Scores of Quinoline Analogs

To objectively evaluate the binding affinity of emerging quinoline derivatives against the DHODH active site, we must look at comparative molecular docking scores (ΔG, kcal/mol) alongside their in vitro enzymatic inhibition data. A more negative docking score indicates a thermodynamically favorable binding pose[6].

The data summarized below compares the gold-standard Brequinar against newly synthesized quinoline-4-carboxylic acids and hybrid scaffolds.

Table 1: In Silico and In Vitro Performance of Quinoline Analogs
Compound / ScaffoldTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 / ActivityReference
Brequinar (Standard) hDHODH-13.20 to -16.47Arg136, Gln47, Tyr356~10 - 20 nM[2], [5]
Imidazo[1,2-a]pyridine-3-carboxylic acid analog hDHODH-13.41Arg136, Val134High affinity[7]
Quinazolin-2,4-dione hybrid (Compound 11) pfDHODH-12.20His185, Arg265Lead antimalarial[6]
Quinoline-4-carboxylic acids (Deriv. 3f & 3g) hDHODH-10.50 to -11.80Arg136, Gln47Potent (low µM)[8]
Piperaquine analog (Compound M9) PfLDH/DHODH-5.06Phe2270.40 µM (PfLDH pref)[9]

Data Insights: The scoring data reveals a strict structure-activity relationship (SAR). Compounds lacking a strong hydrogen bond donor/acceptor pair to interact with Arg136 and Gln47 (such as the piperaquine analog M9) show drastically reduced docking scores (-5.06 kcal/mol) and fail to establish significant interactions with essential binding site residues in DHODH[9]. Conversely, scaffolds maintaining the carboxylic acid moiety (like Brequinar and the Imidazo-pyridine analog) consistently achieve scores exceeding -13.0 kcal/mol, driven by favorable electrostatic interactions and deep hydrophobic burial[2],[7].

Self-Validating Experimental Protocol

As scientists, we cannot rely on computational scores in a vacuum. A robust drug discovery pipeline must be a self-validating system . The following protocol details the causality-driven workflow for screening quinoline analogs, ensuring that in silico predictions are rigorously anchored to in vitro enzymatic realities.

Workflow cluster_0 Phase 1: In Silico Docking & Validation cluster_1 Phase 2: In Vitro Assay Prep Protein & Ligand Prep (PDB: 1D3G, pH 7.4) Grid Grid Generation (Ubiquinone Tunnel) Prep->Grid ReDock Self-Validation (Re-dock Native Brequinar) Grid->ReDock Check RMSD < 2.0 Å? ReDock->Check Check->Grid No (Adjust Params) Dock Dock Quinoline Analogs (Calculate ΔG) Check->Dock Yes Assay DCIP Reduction Assay (Colorimetric) Dock->Assay Hit Selection (Score < -10) IC50 Dose-Response Curve (IC50 Determination) Assay->IC50

Fig 2. Self-validating computational and experimental workflow for DHODH inhibitor screening.

Phase 1: Validated Molecular Docking (In Silico)
  • Protein Preparation: Retrieve the high-resolution crystal structure of hDHODH complexed with Brequinar (PDB ID: 1D3G)[2]. Causality: We must protonate the structure at physiological pH (7.4) to ensure Arg136 and Gln47 are in their correct ionization states to act as hydrogen bond donors/acceptors.

  • Grid Box Generation: Center the grid box explicitly on the ubiquinone binding channel.

  • Internal Validation (The RMSD Check): Before screening novel analogs, re-dock the co-crystallized Brequinar back into the active site. Causality: If the Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic pose is > 2.0 Å, your scoring function or grid parameters are flawed. A valid system will yield an RMSD < 2.0 Å (e.g., 0.60 Å using AutoDock Vina)[2].

  • Analog Screening: Dock the library of quinoline analogs. Prioritize hits with a binding free energy < -10.0 kcal/mol that successfully replicate the Arg136/Gln47 interaction motif[1].

Phase 2: DCIP Colorimetric Enzyme Assay (In Vitro)

To validate the docking scores, we measure the direct inhibition of DHODH using a 2,6-dichlorophenolindophenol (DCIP) reduction assay.

  • Assay Principle: In a functional enzyme, DHODH oxidizes DHO and transfers the electrons to ubiquinone. Causality: By replacing ubiquinone with DCIP (a colorimetric electron acceptor), we can visually and spectrophotometrically track enzyme activity. Oxidized DCIP is blue; reduced DCIP is colorless.

  • Execution: Incubate recombinant hDHODH with the quinoline analog, DHO, and DCIP. Measure absorbance at 600 nm over 10 minutes.

  • Data Interpretation: If the quinoline analog successfully outcompetes DCIP for the ubiquinone tunnel (as predicted by a strong docking score), electron transfer is halted. The solution remains blue, and the absorbance at 600 nm does not drop. Calculate the IC50 by plotting the rate of absorbance decrease against logarithmic inhibitor concentrations[10].

Conclusion

The optimization of DHODH inhibitors relies heavily on the quinoline-4-carboxylic acid scaffold due to its exceptional geometric and electrostatic complementarity with the ubiquinone binding tunnel[4]. As demonstrated by comparative docking scores, maintaining the carboxylic acid group to anchor against Arg136 is non-negotiable for achieving binding energies in the -12 to -16 kcal/mol range[2],[5]. By pairing rigorous, self-validating in silico docking protocols with functional in vitro electron-transfer assays, researchers can efficiently filter out false positives and accelerate the hit-to-lead optimization of novel antimalarial and oncological therapeutics.

References

  • Joksovic, M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. European Journal of Medicinal Chemistry / Bioorganic Chemistry. 8

  • European Journal of Chemistry (2019). QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replic. 4

  • PubMed Central (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. 2

  • ACS Publications (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. 10

  • Frontiers (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. 6

  • ResearchGate (2022). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. 5

  • Benchchem. 2,8-Dihydroxy-quinoline-6-carboxylic Acid: Target Binding and Docking Scores.7

  • ACS Publications (2025). Inhibition Mechanism and Target Reassessment of Potent Piperaquine Analogs: Evidence for PfLDH over PfDHODH.9

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks like 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks like 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and medicinal chemistry, quinoline-carboxylic acid derivatives are highly valued for their bioactivity, but their physical properties—specifically their lipophilicity when dissolved in assay solvents and their potential to aerosolize as fine powders—demand rigorous, causality-driven safety protocols.

This guide provides a self-validating, step-by-step operational framework for handling this specific compound, designed to protect personnel, prevent cross-contamination, and ensure regulatory compliance.

Chemical Profile & Hazard Assessment

Before designing a safety protocol, we must understand the physicochemical nature of the substance. While specific toxicological data for CAS 438213-03-7 is limited, we must extrapolate its hazard profile from its parent scaffold, quinoline-4-carboxylic acid [1]. The addition of the 4-ethylphenyl and 6-methyl groups significantly increases the molecule's lipophilicity, enhancing its ability to penetrate biological membranes, especially when dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Table 1: Physicochemical and Hazard Summary

Property / IdentifierDetailOperational Implication
Chemical Name 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acidHighly lipophilic derivative; easily crosses dermal barriers if in solution.
CAS Number 438213-03-7Unique identifier for inventory and waste tracking.
Molecular Formula C19H17NO2 (MW: 291.34 g/mol )Solid powder at room temperature; prone to static charge buildup.
Target Hazards (GHS) H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)Direct contact causes irritation; inhalation of dust targets respiratory tract [2].
Solubility Profile Low in water; High in DMSO, DMF, DCMSolvent choice dictates the required glove material (permeation risk).

Personal Protective Equipment (PPE) Matrix

Listing PPE is insufficient; understanding why specific materials are chosen ensures compliance and safety. The following matrix is engineered for handling both the neat powder and concentrated stock solutions.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses lack orbital seals. Fine powders of carboxylic acids can easily bypass standard glasses via ambient air currents in a fume hood, leading to severe ocular irritation (H319).

  • Hand Protection (Neat Powder): Standard nitrile examination gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent barrier against dry, solid particulates.

  • Hand Protection (Solvent Solutions): Double-gloving with nitrile, or using butyl rubber/laminated EVOH gloves. Causality: When the compound is dissolved in DMSO or DMF, the solvent acts as a carrier, rapidly transporting the lipophilic quinoline derivative through standard nitrile and into the skin. If a splash occurs, outer gloves must be removed immediately.

  • Body Protection: Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned. Causality: Knit cuffs prevent the sleeves from dragging into the chemical or catching on equipment, minimizing accidental exposure to the wrists.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory. Causality: The compound is a known respiratory irritant (H335). Powders carry static charges and readily aerosolize during transfer.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the handling process must include a verification check.

Step-by-Step Handling Methodology
  • Environmental Verification: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a delicate tissue wipe to visually confirm inward airflow.

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatulas with an anti-static cloth, or use a zero-stat ionizing gun. Causality: Carboxylic acid powders frequently hold static charges, causing them to "jump" off spatulas and aerosolize, increasing inhalation risk and reducing gravimetric accuracy.

  • Gravimetric Transfer: Weigh the required mass onto a tared piece of anti-static weighing paper or directly into a pre-tared glass vial.

  • Solvent Solubilization (In-Hood): If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial while still inside the fume hood. Cap the vial tightly and vortex. Causality: Dissolving the powder eliminates the inhalation hazard of the dust before the material is removed from the engineering controls.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol) to capture any trace particulates.

Workflow Start Pre-Operation Check (Fume Hood >100 fpm) PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Weigh Anti-Static Weighing (Minimize Aerosol) PPE->Weigh Solvent Solvent Addition (e.g., DMSO/DMF) Weigh->Solvent Avoid Dusting Transfer Sealed Transfer (Secondary Containment) Solvent->Transfer Cap Tightly

Caption: Sequential operational workflow for handling lipophilic quinoline-carboxylic acid powders.

Spill Response & Disposal Plan

Spills involving biologically active novel compounds must be treated as hazardous materials incidents. Never use dry sweeping techniques, as this will immediately aerosolize the compound.

Step-by-Step Spill Response
  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Assess the Spill State:

    • For Dry Powder Spills: Gently cover the powder with damp absorbent paper towels (dampened with water or a mild surfactant). This prevents aerosolization. Carefully scoop the wet towels into a hazardous waste bag.

    • For Liquid Spills (in Solvent): Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads) starting from the perimeter and working inward to prevent spreading.

  • Surface Decontamination: Wash the spill area with a sequence of solvents: first with a solvent in which the compound is soluble (e.g., a small amount of isopropanol or ethanol) to lift the residue, followed by soap and water to remove the solvent.

  • Waste Segregation: Place all contaminated materials (wipes, gloves, absorbents) into a designated, clearly labeled solid hazardous waste container. Do not mix with general municipal waste.

Disposal Plan

Unused 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid and its solutions must be disposed of via a licensed hazardous waste contractor. Because it contains nitrogen, high-temperature incineration is the preferred disposal method to prevent environmental contamination and ensure complete thermal destruction of the heterocyclic ring [3].

Disposal Spill Spill Detection Dry Dry Spill (Powder) Spill->Dry Wet Wet Spill (Solvent Solution) Spill->Wet Sweep Moist Wipe Technique (No Dry Sweeping) Dry->Sweep Absorb Inert Absorbent (Vermiculite/Sand) Wet->Absorb Waste Hazardous Waste Container (Properly Labeled) Sweep->Waste Absorb->Waste Incinerate High-Temp Incineration (EPA/Local Compliant) Waste->Incinerate

Caption: Divergent spill response and disposal pathway based on the physical state of the chemical.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10243, Quinoline-4-carboxylic acid" PubChem, 2025. Available at:[Link]

  • Thermo Fisher Scientific. "Safety Data Sheet: Quinoline-4-carboxylic acid" Fisher Scientific, 2025. Available at:[Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid" Chemos, 2025. Available at:[Link]

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